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Core Science & Biosynthesis

Foundational

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde CAS number

Engineering Advanced Therapeutics: A Technical Guide to 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde Abstract In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of str...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Advanced Therapeutics: A Technical Guide to 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Abstract

In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of structural activity relationship (SAR) campaigns. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) has emerged as a privileged scaffold in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted oncology therapeutics[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we will dissect the causality behind its synthetic pathways, establish self-validating experimental protocols, and map its orthogonal derivatization potential.

The Architecture of a Privileged Scaffold

The molecular architecture of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde offers a rigid, planar pyridine core flanked by two highly versatile, orthogonal reactive handles:

  • The C2-Aldehyde: An electrophilic center primed for reductive aminations, Wittig olefinations, or condensation into heterocycles (e.g., imidazoles).

  • The C5-Piperazine: A nucleophilic secondary amine that acts as an excellent solubilizing group, frequently utilized to improve the pharmacokinetic (PK) profiles of lipophilic drug candidates[2].

This precise spatial arrangement allows medicinal chemists to build solvent-exposed tails while simultaneously extending the molecule into deep hydrophobic binding pockets.

Physicochemical Profiling

Before integrating this compound into a synthetic pipeline, one must understand its baseline physicochemical properties. The presence of the basic piperazine nitrogen and the hydrogen-bond accepting pyridine ring significantly influences its solubility and partition coefficient[1].

PropertyValueScientific Implication
CAS Number 1283768-27-3[3]Unique identifier for procurement and IP tracking.
Molecular Formula C10H13N3O[1]Defines the exact atomic composition.
Molecular Weight 191.23 g/mol [1]Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
XLogP3 ~0.1[1]Highly hydrophilic; excellent for improving the aqueous solubility of final drug candidates.
Topological Polar Surface Area (TPSA) 45.2 Ų[1]Optimal for membrane permeability; leaves ample TPSA "budget" for further derivatization.
H-Bond Donors / Acceptors 1 / 3[1]Provides specific directional interactions for target protein binding.

Mechanistic Synthesis & Causality

The de novo synthesis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde requires careful control of regioselectivity and the protection of sensitive functional groups.

The Precursor Choice: We initiate the synthesis using 5-bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5)[4]. While 5-fluoro-2-pyridinecarboxaldehyde can undergo Nucleophilic Aromatic Substitution (SNAr)[5], the harsh basic conditions required often lead to the degradation of the aldehyde moiety via Cannizzaro-type disproportionation. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination using the bromo-derivative is the superior, high-yielding route.

The Protection Strategy: Reacting the bromo-pyridine directly with free piperazine leads to catastrophic bis-arylation (forming symmetric dimers). To enforce causality and direct the reaction to a 1:1 coupling, we utilize 1-Boc-piperazine . The bulky tert-butyloxycarbonyl (Boc) group acts as a steric and electronic shield, ensuring only one nitrogen participates in the cross-coupling.

Synthesis A 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5) C Boc-Protected Intermediate [M+H]+ 292.1 A->C Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C B 1-Boc-piperazine B->C D 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) C->D 4M HCl in Dioxane RT, 2h

Fig 1: Controlled synthesis of CAS 1283768-27-3 via Buchwald-Hartwig coupling and acidic deprotection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Buchwald-Hartwig Cross-Coupling
  • Objective: Synthesize tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate.

  • Causality of Reagents: We employ Xantphos as the ligand because its large bite angle accelerates reductive elimination, suppressing unwanted hydrodehalogenation. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to protect the sensitive aldehyde from aldol condensation.

  • Procedure:

    • In an oven-dried Schlenk flask, combine 5-bromo-2-pyridinecarboxaldehyde (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

    • Add anhydrous, degassed toluene (0.2 M) via syringe.

    • Heat the mixture to 100°C for 12 hours under vigorous stirring.

    • Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc).

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The UV-active starting bromide (R_f ~0.6) must be fully consumed, replaced by a highly fluorescent product spot (R_f ~0.3). Confirm via LC-MS: target mass [M+H]⁺ = 292.1 m/z .

Protocol B: Anhydrous Boc-Deprotection
  • Objective: Isolate 5-(1-piperazinyl)-2-pyridinecarboxaldehyde as a pure hydrochloride salt.

  • Causality of Reagents: The final free-base product is highly polar and water-soluble. Using Trifluoroacetic acid (TFA) followed by aqueous basic workup results in massive yield loss in the aqueous layer. By utilizing 4M HCl in Dioxane , the product precipitates directly out of the organic solvent as a clean, easily filterable salt.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Protocol A in minimal anhydrous dichloromethane (DCM).

    • Dropwise, add 4M HCl in Dioxane (10.0 eq) at 0°C.

    • Remove the ice bath and stir at room temperature for 2 hours. A distinct precipitate will form.

    • Add diethyl ether to maximize precipitation, filter the solid, and wash with cold ether. Dry under high vacuum.

  • Self-Validation Checkpoint: Dissolve a micro-aliquot of the solid in methanol. LC-MS must show the complete disappearance of the 292.1 m/z peak and the sole presence of the deprotected mass [M+H]⁺ = 192.1 m/z [1].

Orthogonal Derivatization Strategies

Once synthesized or procured, CAS 1283768-27-3 serves as a dual-axis hub for library generation. The true power of this molecule lies in the ability to selectively react one functional group while leaving the other intact.

Derivatization Core 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) Aldehyde Aldehyde Reactivity (C2) Core->Aldehyde Piperazine Piperazine Reactivity (C5) Core->Piperazine RedAm Reductive Amination (Kinase Solvent Tails) Aldehyde->RedAm Wittig Wittig Reaction (Alkene Bridging) Aldehyde->Wittig Amide Amide/Urea Formation (Target Binding) Piperazine->Amide SNAr SNAr / Cross-Coupling (Extended Scaffolds) Piperazine->SNAr

Fig 2: Orthogonal derivatization pathways for the aldehyde and piperazine handles.

  • Aldehyde-Driven Chemistry: The C2-aldehyde is highly reactive toward primary and secondary amines in the presence of sodium triacetoxyborohydride (STAB), yielding complex tertiary amine tails. This is a standard maneuver in oncology to generate molecules that reach out of a kinase hinge-binding region into the solvent-exposed area, drastically improving solubility.

  • Piperazine-Driven Chemistry: The secondary amine of the piperazine ring can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides. Because the pyridine nitrogen is significantly less nucleophilic, these reactions proceed with perfect chemoselectivity at the piperazine nitrogen without the need for additional protecting groups.

References

  • PubChem (NIH) , 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363, Retrieved March 2026.[Link]

Sources

Exploratory

5-(Piperazin-1-yl)pyridine-2-carbaldehyde: Core Properties, Synthetic Utilities, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 5-(Piperazin-1-yl)pyridine-2-carbaldehyde (CAS: 1283768-27-3) has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 5-(Piperazin-1-yl)pyridine-2-carbaldehyde (CAS: 1283768-27-3) has emerged as a highly versatile scaffold, particularly in the development of targeted kinase inhibitors. By combining a highly electrophilic aldehyde group with a nucleophilic, solubility-enhancing piperazine ring, this compound allows for orthogonal synthetic modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and its critical role in the synthesis of advanced therapeutics such as BTK, FGFR4, and PARP1 inhibitors.

Physicochemical Properties & Structural Dynamics

The structural architecture of 5-(piperazin-1-yl)pyridine-2-carbaldehyde is defined by its dual reactivity. The pyridine core provides metabolic stability and acts as a hydrogen-bond acceptor, which is frequently utilized in hinge-binding motifs within kinase active sites. The secondary amine of the piperazine ring (pKa ~9.8) ensures that the molecule is protonated at physiological pH, drastically improving the aqueous solubility of the resulting active pharmaceutical ingredients (APIs).

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 5-piperazin-1-ylpyridine-2-carbaldehydeStandardized nomenclature for regulatory filings.
CAS Number 1283768-27-3Unique identifier for chemical sourcing.
Molecular Formula C10H13N3ODefines the stoichiometric baseline.
Molecular Weight 191.23 g/mol Low molecular weight ideal for fragment-based design.
Exact Mass 191.10586 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area 45.2 ŲExcellent for membrane permeability and CNS penetration.

Data sourced from PubChem's computational records for CID 58181363 [1].

Synthetic Methodologies & Protocols

The value of this scaffold lies in its orthogonal reactivity. The aldehyde at the C2 position can undergo reductive aminations, Wittig reactions, or Grignard additions, while the secondary amine of the piperazine ring is primed for alkylation, acylation, or Buchwald-Hartwig cross-coupling.

Protocol 1: Reductive Amination at the C2-Aldehyde

Causality & Rationale: Reductive amination is the most common method to functionalize the C2 position. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that does not reduce the unreacted aldehyde directly to an alcohol, ensuring that the reduction only occurs after the imine has formed.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-(piperazin-1-yl)pyridine-2-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Validation Check (Self-Validating System): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed only when the starting aldehyde mass (m/z 192 [M+H]+) is completely replaced by the imine intermediate mass. If aldehyde persists, add 4Å molecular sieves to sequester water and drive the equilibrium.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and breakdown boron complexes. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Selective N-Acylation of the Piperazine Ring

Causality & Rationale: To functionalize the piperazine ring without affecting the aldehyde, standard Schotten-Baumann conditions are modified. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA acts as a proton sponge to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine, which would otherwise kill its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C using an ice bath to control the exothermic reaction.

  • Base Addition: Add DIPEA (2.5 eq). The excess base ensures complete neutralization of the system.

  • Acylation: Add the desired acyl chloride (1.05 eq) dropwise over 15 minutes.

  • Validation Check (Self-Validating System): Monitor via TLC (Eluent: 10% Methanol in DCM). The reaction is self-validating when the ninhydrin stain of the baseline (indicating the free secondary amine) disappears, confirming complete acylation.

  • Workup: Wash the organic layer with brine, dry over MgSO4, and purify via flash column chromatography.

SynthesisWorkflow Start 5-(Piperazin-1-yl)pyridine-2-carbaldehyde (Core Scaffold) Aldehyde Aldehyde Reactivity (Reductive Amination) Start->Aldehyde Pathway A Piperazine Piperazine Reactivity (Acylation / Alkylation) Start->Piperazine Pathway B Intermediate2 Amine-Substituted Intermediate Aldehyde->Intermediate2 NaBH(OAc)3, Amine Intermediate1 N-Acylated Intermediate Piperazine->Intermediate1 R-COCl, DIPEA FinalDrug Targeted Kinase Inhibitor (e.g., BTK / FGFR4) Intermediate1->FinalDrug Further Derivatization Intermediate2->FinalDrug Further Derivatization

Orthogonal synthetic workflow for 5-(piperazin-1-yl)pyridine-2-carbaldehyde derivatization.

Applications in Drug Discovery (Targeted Therapeutics)

The bifunctional nature of 5-(piperazin-1-yl)pyridine-2-carbaldehyde has made it a highly sought-after intermediate in the synthesis of several classes of targeted therapies.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling leads to B-cell malignancies and autoimmune diseases. 5-(piperazin-1-yl)pyridine-2-carbaldehyde is frequently utilized to construct the solvent-exposed tail of BTK inhibitors [2]. The piperazine ring is often functionalized with an acrylamide group to form a covalent bond with the Cys481 residue in the BTK active site, while the pyridine-2-carbaldehyde moiety is coupled to the core hinge-binding scaffold.

SignalingPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway Activation PLCg2->NFkB Cell Survival / Proliferation Inhibitor Piperazinyl-pyridine Inhibitor Inhibitor->BTK Covalent/Non-covalent Inhibition

BTK signaling pathway targeted by piperazinyl-pyridine derived inhibitors.

FGFR4 and PARP1 Inhibitors

Beyond BTK, this scaffold is heavily cited in the patent literature for Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are critical in treating hepatocellular carcinoma [3]. The aldehyde group allows for the formation of formylated N-heterocyclic derivatives that fit precisely into the FGFR4 kinase domain. Similarly, recent developments in Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors utilize this building block to enhance the pharmacokinetic profile of the drug, leveraging the piperazine ring to improve blood-brain barrier penetration for the treatment of CNS metastases [4].

Stability, Storage, and Handling

To maintain scientific integrity and high reaction yields, strict handling protocols must be observed:

  • Oxidation Risk: The C2-aldehyde is prone to auto-oxidation into 5-(piperazin-1-yl)picolinic acid when exposed to atmospheric oxygen.

  • Carbon Capture: The secondary amine on the piperazine ring can absorb CO2 from the air, forming carbamate salts that precipitate and degrade the reagent's purity.

  • Storage Protocol: The compound must be stored at 2–8°C in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen), and sealed with Parafilm.

References

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, PubChem, National Center for Biotechnology Information.[Link]

  • Heteroaryl pyridone and aza-pyridone compounds, USRE48239E1, Google P
  • Formylated n-heterocyclic derivatives as fgfr4 inhibitors, EP3274344B1, Google P
  • Parp1 inhibitors, WO2023122140A1, Google P
Foundational

Comprehensive Analytical Guide: Molecular Weight Determination and Structural Characterization of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Executive Summary In modern drug discovery and synthetic chemistry, the precise characterization of molecular building blocks is a non-negotiable prerequisite for downstream success. 5-(1-Piperazinyl)-2-pyridinecarboxald...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise characterization of molecular building blocks is a non-negotiable prerequisite for downstream success. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a highly versatile bifunctional scaffold. It features an electrophilic aldehyde group primed for reductive amination and a basic piperazine ring that modulates aqueous solubility and pharmacokinetic profiles.

This whitepaper provides an in-depth technical roadmap for determining and validating the molecular weight of this compound. Moving beyond basic stoichiometry, we detail the mechanistic rationale behind high-resolution mass spectrometry (HRMS) workflows, tandem mass spectrometry (MS/MS) fragmentation dynamics, and the self-validating protocols required to achieve sub-5 ppm mass accuracy.

Chemical Identity and Theoretical Computations

Before initiating any analytical workflow, it is critical to distinguish between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for mass spectrometric identification).

The molecule consists of a pyridine ring substituted with a formyl group and a piperazine moiety. The theoretical properties, computed based on the lightest stable isotopes of each element ( 12 C, 1 H, 14 N, 16 O), dictate the analytical targets[1].

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
IUPAC Name 5-(piperazin-1-yl)pyridine-2-carbaldehydeStandardized nomenclature
Chemical Formula C 10​ H 13​ N 3​ ODefines isotopic envelope
Average Molecular Weight 191.23 g/mol Used for reagent weighing and molarity
Monoisotopic Exact Mass 191.10586 DaTarget for HRMS structural confirmation
Theoretical [M+H] + m/z 192.11314Primary ion observed in positive ESI
LogP (Computed) 0.1Indicates high aqueous solubility

Mechanistic Analytical Strategy: Why ESI-HRMS?

Nominal mass analysis (e.g., single quadrupole MS) is insufficient for definitive structural confirmation because it cannot distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). To unequivocally confirm the C 10​ H 13​ N 3​ O formula, High-Resolution Mass Spectrometry (HRMS) —typically utilizing Orbitrap or Time-of-Flight (TOF) analyzers—is required [2].

Ionization Rationale: Electrospray Ionization (ESI) is the gold standard for this scaffold. The secondary amine of the piperazine ring is highly basic (typical pKa ~9.0-9.8). In an acidic mobile phase, this nitrogen readily accepts a proton, driving the equilibrium almost entirely toward the [M+H] + state. This guarantees a robust, high-intensity signal without requiring harsh ionization techniques that might prematurely fragment the aldehyde group.

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure data integrity, the following protocol is designed as a self-validating system. By incorporating system suitability checks and chromatographic separation, we eliminate matrix effects and false positives.

Step-by-Step Methodology
  • System Suitability & Mass Calibration:

    • Action: Inject a known polytyrosine or commercial ESI positive ion calibration solution.

    • Causality: Calibrates the mass analyzer to ensure the instrument operates with a mass error of < 3 ppm. This establishes the baseline trustworthiness of the exact mass measurement before the sample is ever introduced.

  • Sample Preparation:

    • Action: Dissolve the compound in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The low concentration prevents detector saturation and ion suppression. Formic acid provides the abundant protons necessary to efficiently ionize the piperazine nitrogen.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: Even for pure standards, chromatography separates the target analyte from potential isobaric impurities or degradation products (e.g., spontaneous N-oxides), ensuring the resulting mass spectrum is completely orthogonal to background noise.

  • ESI-HRMS Acquisition:

    • Action: Operate the source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data at a resolving power of >70,000 (at m/z 200).

    • Causality: High resolving power ensures baseline separation of the target isotopic envelope from any co-eluting chemical background.

  • Data Deconvolution & Validation:

    • Action: Extract the ion chromatogram (XIC) for m/z 192.1131. Calculate the mass error ( Δ ppm).

    • Causality: A calculated mass error of < 5 ppm definitively confirms the exact molecular weight and elemental composition.

G N1 1. Sample Preparation (1 µg/mL in 0.1% Formic Acid) N2 2. UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 3. ESI Ionization (Positive Mode, [M+H]+) N2->N3 N4 4. HRMS Acquisition (Orbitrap/TOF, R > 70,000) N3->N4 N5 5. Data Validation (Exact Mass: 191.10586 Da, Error < 5ppm) N4->N5

Figure 1: LC-ESI-HRMS Analytical Workflow for Exact Mass Determination.

Tandem Mass Spectrometry (MS/MS) & Structural Elucidation

Confirming the exact mass is only the first half of structural validation. To prove the connectivity of the C 10​ H 13​ N 3​ O formula, the [M+H] + precursor ion must be subjected to Collision-Induced Dissociation (CID) or Electron-Activated Dissociation (EAD) [3].

Fragmentation Dynamics: When the precursor ion (m/z 192.1131) is accelerated into a collision cell filled with inert gas (e.g., Argon), the kinetic energy is converted into internal vibrational energy, causing the weakest bonds to break.

  • Piperazine Cleavage: The saturated, non-aromatic piperazine ring is the most labile portion of the molecule. Studies on structurally analogous pyridine-piperazine scaffolds (such as the kinase inhibitor masitinib) demonstrate that primary fragmentation involves the scission of the C-N bonds within the piperazine ring, or the complete loss of the piperazine moiety [4].

  • Aldehyde Cleavage: The formyl group is susceptible to the neutral loss of carbon monoxide (CO, -28.01 Da), yielding a diagnostic fragment ion that confirms the presence of the aldehyde functionality.

G M Precursor Ion [M+H]+ m/z 192.1131 F1 Cleavage of Piperazine Ring (Loss of C4H9N2) M->F1 F2 Neutral Loss of CO (-28.01 Da) M->F2 F3 Pyridine Core Fragments (Diagnostic Ions) F1->F3 F2->F3

Figure 2: Primary MS/MS Fragmentation Pathways of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Isotopic Distribution Analysis

A final layer of self-validation is the analysis of the isotopic envelope. Because carbon exists naturally as 12 C (98.9%) and 13 C (1.1%), a molecule with 10 carbon atoms will exhibit a predictable M+1 peak at approximately 11% the intensity of the monoisotopic (M) peak. Comparing the empirical isotopic distribution against the theoretical values ensures that the observed mass is not an artifact or a completely different molecule with a coincidental exact mass.

Table 2: Theoretical Isotopic Distribution for[M+H] + (C 10​ H 14​ N 3​ O + )
IsotopeExact m/zRelative Abundance (%)Mechanistic Origin
M 192.1131100.0All light isotopes ( 12 C, 1 H, 14 N, 16 O)
M+1 193.1162~11.5Incorporation of one 13 C or 15 N atom
M+2 194.1188~1.0Incorporation of one 18 O or two 13 C atoms

By strictly adhering to this multi-tiered analytical framework—combining exact mass measurement, MS/MS structural elucidation, and isotopic profiling—researchers can confidently validate the molecular weight and structural integrity of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde for rigorous downstream applications.

References

  • "5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363", PubChem (National Institutes of Health). Available at:[Link]

  • "Small Molecule MS", Novatia, LLC. Available at:[Link]

  • "Comprehensive structural analysis of small molecules with heterocyclic rings", SCIEX. Available at:[Link]

  • "Identification and characterization of in vitro phase I and reactive metabolites of masitinib using a LC", RSC Publishing. Available at:[Link]

Sources

Exploratory

Synthesis pathway for 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Title: Synthesis Pathway for 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde: A Comprehensive Technical Guide Executive Summary 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a critical heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathway for 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde: A Comprehensive Technical Guide

Executive Summary

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a critical heterocyclic building block with the molecular formula C10H13N3O[1]. Featuring a highly reactive C2-formyl group and a C5-piperazine moiety, it serves as an essential precursor in the development of advanced pharmaceutical agents—most notably cyclin-dependent kinase (CDK4/6) inhibitors like Palbociclib analogs—and complex coordination chemistry ligands[1],[2]. This whitepaper details two field-proven synthetic pathways: Palladium-catalyzed Buchwald-Hartwig amination and metal-free Nucleophilic Aromatic Substitution (SNAr), emphasizing the mechanistic causality behind protecting group strategies and catalyst selection.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of this bifunctional molecule requires precise chemoselectivity. The C2-formyl group is highly susceptible to nucleophilic attack by secondary amines, which can lead to undesired hemiaminal formation, Schiff base polymerization, or catalyst poisoning during transition-metal cross-coupling[2].

Causality in Experimental Choices:

  • Route A (Buchwald-Hartwig): When utilizing 5-bromopicolinaldehyde, the aldehyde must be temporarily masked as a dimethyl acetal[3]. This prevents the formyl oxygen from coordinating with the Palladium catalyst and avoids side reactions with 1-Boc-piperazine[4]. A self-validating advantage of this route is that the acetal and the Boc group can be cleaved simultaneously in a single, highly efficient "global deprotection" step.

  • Route B (SNAr): Conversely, when utilizing 5-fluoropicolinaldehyde, the formyl group must remain unprotected. The SNAr mechanism relies on the stabilization of the intermediate Meisenheimer complex. The strongly electron-withdrawing C2-formyl group sits exactly para to the C5 reaction center, accepting electron density via resonance. Masking it as an acetal would abolish this crucial para-activation, rendering the SNAr pathway kinetically unviable.

SynthesisRoutes SM1 5-Bromopicolinaldehyde Acetal Acetalization (HC(OMe)3, H+) SM1->Acetal SM2 5-Fluoropicolinaldehyde SNAr SNAr Reaction (1-Boc-piperazine, K2CO3, Heat) SM2->SNAr Int1 5-Bromo-2-(dimethoxymethyl)pyridine Acetal->Int1 Buchwald Buchwald-Hartwig Amination (1-Boc-piperazine, Pd/Xantphos) Int1->Buchwald Int2 Boc-Protected Intermediate Buchwald->Int2 SNAr->Int2 Deprotect1 Global Deprotection (Aqueous HCl, Heat) Int2->Deprotect1 If Acetal present Deprotect2 Boc Deprotection (TFA or HCl/Dioxane) Int2->Deprotect2 If no Acetal Target 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (Target Molecule) Deprotect1->Target Deprotect2->Target

Figure 1: Divergent synthetic pathways (Buchwald-Hartwig vs. SNAr) to the target molecule.

Route A: Buchwald-Hartwig Cross-Coupling (Industrial Standard)

This route is preferred for large-scale synthesis due to the commercial availability and lower cost of 5-bromopicolinaldehyde compared to its fluoro-analog.

Quantitative Data: Catalyst & Ligand Optimization To establish the most efficient cross-coupling system, various Palladium sources and ligands were evaluated for the reaction of 5-bromo-2-(dimethoxymethyl)pyridine with 1-Boc-piperazine.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Dioxane10092% Optimal conversion; zero acetal cleavage.
Pd₂(dba)₃ (2.5 mol%)BINAPCs₂CO₃Toluene10085%Good yield; slightly longer reaction time.
Pd₂(dba)₃ (2.5 mol%)RuPhosNaOtBuToluene9068%Base-induced side reactions observed.
Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃DMF11045%Sluggish reaction; high unreacted starting material.

Step-by-Step Experimental Protocol:

  • Step 1: Acetal Protection[3]

    • Suspend 5-bromopicolinaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL).

    • Add trimethyl orthoformate (17.6 mL, 161.1 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).

    • Reflux for 4 hours. Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 5-bromo-2-(dimethoxymethyl)pyridine as a pale yellow oil (>95% yield).

  • Step 2: Buchwald-Hartwig Amination

    • In an oven-dried Schlenk flask, combine 5-bromo-2-(dimethoxymethyl)pyridine (10.0 g, 43.1 mmol), 1-Boc-piperazine (9.6 g, 51.7 mmol), Pd(OAc)₂ (0.48 g, 2.15 mmol), Xantphos (2.49 g, 4.31 mmol), and Cs₂CO₃ (28.1 g, 86.2 mmol).

    • Evacuate and backfill with Argon three times.

    • Add anhydrous 1,4-dioxane (100 mL) and heat to 100 °C for 8 hours.

    • Cool to room temperature, filter through a Celite pad, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected acetal intermediate.

  • Step 3: Global Deprotection

    • Dissolve the intermediate in THF (50 mL) and add 3M aqueous HCl (50 mL).

    • Stir at 60 °C for 4 hours. This self-validating step simultaneously hydrolyzes the acetal and cleaves the Boc group.

    • Basify carefully with 2M NaOH to pH 10, extract with DCM (3 x 50 mL), dry, and concentrate to afford the pure 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + HN(Boc)R, Base RedElim Reductive Elimination AmineBind->RedElim - Base-HBr RedElim->Pd0 + Ar-N(Boc)R

Figure 2: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination step.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This metal-free approach is highly atom-economical but requires the more expensive 5-fluoropicolinaldehyde. As established in the retrosynthetic analysis, the formyl group is left unprotected to activate the C5 position.

Step-by-Step Experimental Protocol:

  • Step 1: SNAr Reaction

    • Dissolve 5-fluoropicolinaldehyde (5.0 g, 40.0 mmol) and 1-Boc-piperazine (8.2 g, 44.0 mmol) in anhydrous DMSO (40 mL).

    • Add finely powdered K₂CO₃ (11.0 g, 80.0 mmol).

    • Heat the suspension to 80 °C for 12 hours under a nitrogen atmosphere.

    • Cool the mixture and pour into ice water (200 mL). Extract with EtOAc (3 x 100 mL). Wash the organic layer with brine (5 x 50 mL) to remove DMSO.

    • Dry and concentrate to yield tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate.

  • Step 2: Boc Deprotection

    • Dissolve the intermediate in DCM (40 mL) and cool to 0 °C.

    • Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

    • Stir at room temperature for 3 hours.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM to yield the final product.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.32 (d, J = 2.8 Hz, 1H, Py-H6), 7.85 (d, J = 8.8 Hz, 1H, Py-H3), 7.20 (dd, J = 8.8, 2.8 Hz, 1H, Py-H4), 3.35-3.45 (m, 4H, piperazine-CH₂), 2.95-3.05 (m, 4H, piperazine-CH₂), 1.80 (br s, 1H, NH).

  • LC-MS (ESI): m/z calculated for C₁₀H₁₄N₃O⁺ [M+H]⁺ 192.11, found 192.1.

References

  • National Center for Biotechnology Information. "5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363 - PubChem". PubChem Database. 1

  • Wikipedia Contributors. "Pyridine-2-carbaldehyde". Wikipedia, The Free Encyclopedia. 2

  • Bradbury, R. H., et al. "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833". NIH.3

  • Benchchem. "5-(2-Chlorophenyl)picolinaldehyde | 65219-37-6". Benchchem Database. 4

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Foundational

An In-depth Technical Guide to 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Indazole Scaffold and the Emergence of 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indazole Scaffold and the Emergence of 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular entities that can effectively and safely modulate biological targets. Within the vast arsenal of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold". This is due to its remarkable ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1] Numerous indazole-containing compounds have entered clinical trials for the treatment of various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2]

This guide focuses on a specific indazole derivative, 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol , a compound with the molecular formula C10H13N3O. This molecule, also known by the identifier AL-34662[3], serves as an exemplary case study to understand the chemical properties, synthesis, and potential biological significance of this important class of compounds. For researchers, scientists, and drug development professionals, understanding the nuances of such molecules is paramount for the rational design of next-generation therapeutics.

Chemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol[3][4]
Molecular Formula C10H13N3O[3]
Molecular Weight 191.23 g/mol [3]
CAS Number 210580-75-9[3]
Canonical SMILES CCn1ncc2ccc(O)cc12[3]

The structure of 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol is characterized by a bicyclic indazole core, substituted at the N1 position with a (2S)-2-aminopropyl group and at the 6-position with a hydroxyl group. The presence of a chiral center in the aminopropyl side chain gives rise to stereoisomers, with the (S)-enantiomer being the focus of this guide. The hydroxyl group and the amino group are key functional moieties that can participate in hydrogen bonding, a critical interaction for binding to biological targets.

Synthetic Strategies for Indazole Derivatives

A common and versatile method for the synthesis of 1H-indazoles involves the reaction of aromatic carbonyl compounds with a nitrogen source to form an oxime, which is then cyclized.[5] This process is often carried out under mild conditions, making it attractive for the synthesis of complex molecules.[5]

Below is a conceptual workflow for the synthesis of a substituted indazole, illustrating the key chemical transformations.

Synthesis_Workflow A Substituted o-Aminobenzaldehyde C Oxime Intermediate A->C Reaction B Hydroxylamine B->C E 1H-Indazole Core C->E Cyclization D Activating Agent (e.g., MsCl) D->E G Final Product (e.g., 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol) E->G Further Modification F Alkylation/Functionalization F->G

Caption: Conceptual workflow for the synthesis of a substituted 1H-indazole.

Experimental Protocol: General Procedure for Indazole Synthesis via Oxime Formation and Cyclization

The following is a generalized protocol based on established methods for 1H-indazole synthesis.[5] This should be considered a template and would require optimization for the specific synthesis of 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol.

  • Oxime Formation:

    • Dissolve the starting substituted o-aminobenzaldehyde or o-aminoketone in a suitable solvent (e.g., ethanol, pyridine).

    • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, triethylamine) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Isolate the oxime intermediate by precipitation or extraction.

  • Cyclization to 1H-Indazole:

    • Dissolve the oxime intermediate in an appropriate solvent (e.g., dichloromethane, acetonitrile).

    • Cool the solution in an ice bath.

    • Add a weak base (e.g., triethylamine) followed by an activating agent (e.g., methanesulfonyl chloride, tosyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 1H-indazole core.

  • N-Alkylation and Functional Group Manipulation:

    • The synthesized 1H-indazole can then be N-alkylated at the N1 position using a suitable electrophile, such as a protected (2S)-2-aminopropyl halide or tosylate.

    • Subsequent deprotection and any necessary functional group manipulations on the indazole ring would lead to the final product.

Biological Significance and Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Several FDA-approved small molecule drugs, such as pazopanib and axitinib, feature an indazole core and function as kinase inhibitors.[2] These drugs have demonstrated significant efficacy in treating various cancers.

The biological activity of indazole derivatives is often attributed to their ability to mimic the purine base adenine, allowing them to interact with the ATP-binding sites of kinases. The substituents on the indazole ring play a crucial role in determining the selectivity and potency of these inhibitors.

While specific biological data for 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol is limited in publicly accessible literature, its structural features suggest potential as a modulator of biological systems. The aminopropyl side chain could be critical for establishing interactions with target proteins, while the hydroxyl group could act as a key hydrogen bond donor or acceptor.

The general mechanism of action for many indazole-based anti-cancer agents involves the inhibition of key signaling pathways that drive tumor growth and proliferation.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Activates Indazole Indazole Derivative (e.g., 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol) Indazole->RTK Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: General signaling pathway inhibited by indazole-based kinase inhibitors.

Conclusion and Future Directions

1-[(2S)-2-aminopropyl]-1H-indazol-6-ol represents a molecule of interest within the medicinally significant class of indazole derivatives. Its synthesis is achievable through established chemical methodologies, and its structural features suggest the potential for biological activity. For researchers in drug discovery, this compound and its analogs serve as a valuable starting point for the design of novel therapeutics. Future research should focus on the development of efficient and stereoselective synthetic routes, as well as a comprehensive evaluation of its biological activity against a panel of relevant targets, particularly protein kinases. The continued exploration of the chemical space around the indazole scaffold holds immense promise for the discovery of new and effective medicines.

References

  • Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • MolPort. (n.d.). 1-[(2S)-2-aminopropyl]-1H-indazol-6-ol. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem Compound Summary for CID 10060623. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(2-aminophenyl)benzamide. PubChem Compound Summary for CID 3244701. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). N-(Propan-2-ylidene)benzamide. PubChem Compound Summary for CID 45084599. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). N'-(propan-2-ylideneamino)prop-2-enimidamide. PubChem Compound Summary for CID 170598512. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2021). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Veeprho. (n.d.). 2-fluoro-N-methyl-4-(propan-2-ylideneamino)benzamide. Retrieved from [Link]

  • SpringerLink. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

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Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Reactive Properties of 5-(1-Piperazinyl)picolinaldehyde

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, bifunctional heterocycles serve as the architectural backbone for complex pharmacophores. 5-(1-piperazinyl)picolinaldehyde (IUPAC: 5-(piperazin-1-yl)pyridine-2-carbaldehyde) is a highly versatile, orthogonal building block. Featuring both a nucleophilic secondary amine and an electrophilic aldehyde, this scaffold is instrumental in synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). This whitepaper deconstructs its physicochemical properties, intrinsic reactivity, and field-proven handling protocols to accelerate your synthetic workflows.

Structural Elucidation & Electronic Dynamics

The chemical behavior of 5-(1-piperazinyl)picolinaldehyde is dictated by a pronounced "push-pull" electronic system across the pyridine ring.

  • The "Push" (Electron Donor): The nitrogen atom of the piperazine ring at the 5-position donates electron density into the pyridine π -system via resonance.

  • The "Pull" (Electron Acceptor): The formyl group (-CHO) at the 2-position acts as a strong electron-withdrawing group.

Bench-Level Insight: This electronic communication stabilizes the molecule but slightly attenuates the electrophilicity of the aldehyde compared to an unsubstituted picolinaldehyde. Furthermore, the unprotected secondary amine of the piperazine makes the bare scaffold prone to intermolecular Schiff base formation (self-condensation). Consequently, in industrial settings, it is frequently utilized or procured in its protected forms, such as[1].

Physicochemical Profiling

Understanding the physical properties of this scaffold is critical for predicting its behavior in both organic solvents during synthesis and aqueous media during biological assays.

PropertyValueScientific Implication & Causality
Molecular Formula C₁₀H₁₃N₃OCore bifunctional scaffold.
Molecular Weight 191.23 g/mol Low MW provides ample room for downstream functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~0.45Highly hydrophilic. The piperazine ring drives aqueous solubility, requiring lipophilic derivatization for optimal oral bioavailability.
pKa (Piperazine NH) ~9.2Protonated at physiological pH. In synthetic basic conditions, it acts as a potent, hard nucleophile.
pKa (Pyridine N) ~4.8Weakly basic. Frequently participates in critical hinge-binding interactions within kinase active sites.
Topological Polar Surface Area 45.2 ŲExcellent baseline membrane permeability profile, ideal for CNS or intracellular targeting.
H-Bond Metrics 1 Donor / 3 AcceptorsProvides versatile anchoring points for non-covalent target engagement.

Orthogonal Reactivity & Synthetic Strategy

The true value of 5-(1-piperazinyl)picolinaldehyde lies in its orthogonal reactivity. The molecule presents two distinct reactive centers that can be manipulated independently if proper sequencing is applied.

Reactivity Core 5-(1-Piperazinyl) picolinaldehyde Amine Secondary Amine (Nucleophilic Center) Core->Amine Reacts via Aldehyde Aldehyde Group (Electrophilic Center) Core->Aldehyde Reacts via Boc N-Boc Protection (Prevents Condensation) Amine->Boc Step 1 RedAm Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAm Target of Boc->RedAm Step 2 Product Functionalized Kinase Inhibitor Scaffold RedAm->Product Yields

Orthogonal reactivity workflow of 5-(1-piperazinyl)picolinaldehyde.

Field-Proven Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an orthogonal verification method.

Protocol A: Chemoselective N-tert-Butoxycarbonylation (Boc Protection)

Objective: Mask the secondary amine to prevent unwanted polymerization and direct subsequent electrophilic attacks exclusively to the picolinaldehyde moiety.

  • Initialization: Dissolve 5-(1-piperazinyl)picolinaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq). Causality: TEA acts as an acid scavenger and ensures the piperazine nitrogen is fully deprotonated and nucleophilic.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the crude mixture against the starting material. The starting material will stain strongly with Ninhydrin (purple, indicating a secondary amine). The successful product will be Ninhydrin-negative but remain UV-active (254 nm) due to the pyridine ring.

Protocol B: Reductive Amination of the Picolinaldehyde Core

Objective: Append a primary amine (e.g., a pharmacophore fragment) to the protected aldehyde.

  • Imine Formation: Combine the N-Boc protected aldehyde (1.0 eq) and the target primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

    • Causality: Why NaBH(OAc)₃ over NaBH₄? In bench practice, NaBH₄ is too aggressive and will rapidly reduce the aldehyde to a pyridyl carbinol before iminium formation occurs. NaBH(OAc)₃, owing to its electron-withdrawing acetate groups, is significantly milder. It selectively reduces the transiently formed iminium ion, ensuring high fidelity.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct, then extract with Ethyl Acetate.

  • Self-Validation (LC-MS & TLC): Run a control TLC. The disappearance of the UV-active, 2,4-DNP-positive aldehyde spot, coupled with the emergence of a new ninhydrin-positive secondary amine spot, provides immediate confirmation of conversion prior to LC-MS mass verification.

Biological Application: Advanced Kinase Inhibition

The 5-(piperazin-1-yl)pyridine scaffold has seen a massive surge in utility, particularly in the oncology sector. A premier example from early 2026 is the discovery of HBC-12551 , a highly potent, noncovalent Bruton's Tyrosine Kinase (BTK) inhibitor[2].

By utilizing structurally analogous derivatives—specifically 6-chloro-3-(piperazin-1-yl)picolinaldehyde variants—researchers were able to strategically position benzylic alcohols to displace key water molecules within the BTK active site. This allowed the piperazine-pyridine backbone to form cryptic, high-affinity hydrogen bonds with the backbone NH of Cys481, effectively shutting down the B-Cell Receptor (BCR) signaling pathway and halting malignant B-cell proliferation[2].

BCR_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK Target) LYN->BTK Phosphorylates PLCg2 PLCγ2 Activation BTK->PLCg2 Activates Inhibitor Piperazinyl-Picolinaldehyde Derivative (e.g., HBC-12551) Inhibitor->BTK Binds Cys481 (H-Bonding) Inhibitor->PLCg2 Blocks Pathway Proliferation Malignant B-Cell Proliferation PLCg2->Proliferation Drives

Integration of piperazinyl-picolinaldehyde derivatives in BTK inhibition.

References

  • Title: Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-(4-Boc-1-piperazinyl)picolinaldehyde (CAS 1197294-84-0) Product Specifications Source: Accela ChemBio Inc. URL: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde: A Technical Guide

Executive Summary In modern drug discovery, the precise spatial arrangement of molecular scaffolds dictates their binding affinity, pharmacokinetic profile, and synthetic utility. 5-(1-Piperazinyl)-2-pyridinecarboxaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of molecular scaffolds dictates their binding affinity, pharmacokinetic profile, and synthetic utility. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a highly versatile bifunctional building block[1]. Featuring a rigid pyridine core, an electrophilic aldehyde handle, and a nucleophilic piperazine ring, it is frequently employed in the synthesis of kinase inhibitors and GPCR modulators.

This technical whitepaper provides an in-depth analysis of the crystallographic properties, conformational behavior, and intermolecular packing motifs of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. By establishing a rigorous, self-validating protocol for Single-Crystal X-ray Diffraction (SCXRD), this guide equips structural biologists and synthetic chemists with the mechanistic insights required to leverage this scaffold in structure-based drug design (SBDD)[2].

Conformational Profile and Mechanistic Causality

The three-dimensional architecture of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is governed by the stereoelectronic properties of its constituent rings:

  • Piperazine Conformation : To minimize torsional strain and steric repulsion, the piperazine ring universally adopts a highly stable chair conformation[3]. The nitrogen atom attached to the pyridine ring (N-alkyl) exhibits partial sp2 character due to the delocalization of its lone pair into the electron-deficient pyridine π -system.

  • Pyridine-Aldehyde Coplanarity : The aldehyde group at the C2 position remains strictly coplanar with the pyridine ring. This orientation maximizes π -conjugation and minimizes the overall energy of the system.

  • Dihedral Twist : The steric clash between the equatorial protons of the piperazine ring and the ortho-protons of the pyridine ring forces a slight dihedral twist (typically 10°–20°) between the piperazine mean plane and the pyridine ring[3].

Intermolecular Hydrogen Bonding Networks

The crystal lattice is stabilized by a complex network of non-covalent interactions. The secondary amine of the piperazine acts as a strong hydrogen bond donor, while the aldehyde carbonyl oxygen and the pyridine nitrogen serve as competing hydrogen bond acceptors. This dynamic typically results in the formation of infinite 1D zigzag chains or 2D supramolecular tapes[4].

Interaction_Map C1 Piperazine NH (Strong Donor) C2 Aldehyde C=O (Primary Acceptor) C1->C2 Primary N-H···O Hydrogen Bond C3 Pyridine Nitrogen (Secondary Acceptor) C1->C3 Competing N-H···N Interaction C4 Aromatic C-H (Weak Donor) C4->C2 Weak C-H···O Packing Motif

Figure 1: Putative intermolecular hydrogen-bonding pathways governing the crystal packing.

Self-Validating Crystallographic Methodology

To obtain high-resolution structural data, the following step-by-step protocol must be executed. Every phase of this workflow is designed with thermodynamic and crystallographic causality in mind.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Rapid precipitation yields amorphous powders or twinned crystals. Slow vapor diffusion ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy lattice is formed.

  • Solvent Selection : Dissolve 50 mg of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in 2 mL of dichloromethane (DCM). DCM acts as a highly solubilizing inner solvent.

  • Anti-Solvent Addition : Place the vial inside a larger closed chamber containing 10 mL of hexanes or ethanol (anti-solvent).

  • Incubation : Allow the system to sit undisturbed at 20 °C for 48–72 hours until colorless, block-like single crystals form.

Phase 2: Harvesting and Cryo-Cooling

Causality: Room-temperature crystallography can reveal dynamic alternate conformations, but cryo-cooling is essential for small-molecule absolute structure determination because it drastically reduces atomic thermal vibrations (B-factors), thereby extending the diffraction resolution limit[5].

  • Mounting : Submerge the crystals in Paratone-N oil to prevent solvent loss and oxidation. Select a single, uncracked block under a polarized light microscope.

  • Flash-Cooling : Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer cold stream, flash-cooling it to 100 K using liquid nitrogen[5].

Phase 3: X-ray Diffraction and Refinement

Causality: Molybdenum K α radiation is preferred for routine small-molecule organic crystals as its short wavelength minimizes absorption effects, yielding highly accurate bond lengths[6].

  • Data Collection : Expose the crystal to graphite-monochromated Mo-K α radiation ( λ=0.71073 Å) on a CCD or CMOS-based diffractometer (e.g., Bruker APEX II/III)[6].

  • Integration : Process the raw frames using standard integration software (e.g., SAINT), applying multi-scan absorption corrections (SADABS).

  • Structure Solution : Solve the phase problem using intrinsic phasing or direct methods (SHELXT).

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation : Run the final .cif file through CheckCIF/PLATON to ensure the R1​ factor is <5% and there are no Level A or B alerts, confirming the structural integrity[2].

SCXRD_Workflow N1 1. Compound Synthesis & Purification (>99%) N2 2. Solvent Screening & Slow Vapor Diffusion N1->N2 Thermodynamic Control N3 3. Crystal Harvesting & Cryo-Cooling (100 K) N2->N3 Selection of Single Crystal N4 4. X-ray Diffraction (Mo-Kα Radiation) N3->N4 Reduces Thermal Motion N5 5. Phase Problem Solution (SHELXT) N4->N5 Electron Density Mapping N6 6. Anisotropic Refinement (SHELXL) N5->N6 Model Building N7 7. Validation (CheckCIF) & CSD Deposition N6->N7 R-factor < 5%

Figure 2: The self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow.

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties and standard crystallographic parameters for 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde based on analogous piperazine-pyridine systems[3][7].

Table 1: Physicochemical and Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 10​ H 13​ N 3​ O[1]
Molecular Weight 191.23 g/mol [1]
Expected Crystal System Monoclinic
Expected Space Group P21​/c (Centrosymmetric, typical for achiral organics)
Temperature 100(2) K[5]
Radiation Type Mo-K α ( λ=0.71073 Å)[6]
Conformation (Piperazine) Chair[3]
Conformation (Pyridine) Planar
Table 2: Putative Hydrogen-Bond Geometry

Note: Distances and angles are representative of strong donor-acceptor interactions in piperazine-pyridine crystalline networks[4].

Interaction TypeD-H···A MotifD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Strong Intermolecular N(Piperazine)-H···O(Aldehyde)0.912.052.90165.0
Secondary Intermolecular N(Piperazine)-H···N(Pyridine)0.912.153.02158.5
Weak Packing C(Aromatic)-H···O(Aldehyde)0.932.553.35140.2

Conclusion

The structural elucidation of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde through X-ray crystallography provides indispensable data for rational drug design. By understanding the chair conformation of the piperazine ring, the planar alignment of the pyridine-aldehyde system, and the robust N-H···O hydrogen-bonding networks, researchers can accurately model the behavior of this intermediate in biological targets. Adhering to the rigorous, low-temperature SCXRD protocols outlined in this guide ensures the generation of high-fidelity, publication-ready structural data.

References

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde | C10H13N3O | CID 58181363 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Crystal Structure of Piperazine and Pyridine-2,6-dicarboxylic Acid Complex J-Stage URL:[Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine National Center for Biotechnology Information (PMC) URL:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • X-Ray Crystallography Instrumentation and Methodology Department of Chemistry - Queen's University URL:[Link]

  • Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B eLife Sciences URL: [Link]

  • Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Decoding the 1H NMR Spectral Landscape of Pyridinecarboxaldehyde Derivatives

An In-Depth Technical Guide for Drug Development Professionals Introduction Pyridinecarboxaldehydes (PCAs) are privileged heteroaromatic scaffolds in medicinal chemistry, chemical biology, and materials science. From ser...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Pyridinecarboxaldehydes (PCAs) are privileged heteroaromatic scaffolds in medicinal chemistry, chemical biology, and materials science. From serving as critical synthetic intermediates for Schiff base ligands to enabling site-selective N-terminal protein modifications, their reactivity is dictated by the precise electronic interplay between the pyridine nitrogen and the formyl group[1][2]. For researchers and drug development professionals, high-resolution 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for characterizing these derivatives, tracking reaction kinetics, and validating structural integrity.

As a Senior Application Scientist, I approach NMR not merely as an analytical readout, but as a self-validating system. This guide deconstructs the mechanistic causality behind the spectral data of PCA derivatives and establishes field-proven protocols for their analysis.

Mechanistic Causality of Chemical Shifts in PCAs

The 1 H NMR spectra of pyridinecarboxaldehydes are governed by two primary electronic phenomena that dictate the electron density—and therefore the magnetic shielding—around each proton:

  • Inductive and Resonance Effects of Nitrogen: The highly electronegative pyridine nitrogen withdraws electron density from the aromatic ring via both inductive ( σ -bond) and resonance ( π -bond) effects. This strongly deshields the protons at the ortho (C2/C6) and para (C4) positions, shifting their resonance frequencies downfield.

  • Anisotropic Deshielding by the Formyl Group: The carbonyl π -system of the aldehyde group generates a localized induced magnetic field under the applied B0​ field. This severely deshields the aldehydic proton (pushing it >10.0 ppm) and the adjacent ring protons.

Causality in Isomeric Variation

The position of the formyl group fundamentally alters the spin system:

  • 2-Pyridinecarboxaldehyde (2-PCA): The formyl group at C2 breaks the symmetry of the ring. The H6 proton is highly deshielded ( 8.80 ppm in CDCl 3​ ) due to its direct proximity to the electron-withdrawing nitrogen[3].

  • 3-Pyridinecarboxaldehyde (3-PCA): The H2 proton is sandwiched between the electronegative nitrogen and the anisotropic formyl group, making it the most deshielded ring proton ( 9.11 ppm in CDCl 3​ )[4].

  • 4-Pyridinecarboxaldehyde (4-PCA): The symmetrical para-substitution simplifies the spin system into an AA'BB' pattern. H2 and H6 are chemically equivalent and highly deshielded ( 8.90 ppm), while H3 and H5 resonate further upfield ( 7.72 ppm)[5].

Quantitative 1 H NMR Data Summary

The following table synthesizes the chemical shifts ( δ , ppm) for the three primary PCA isomers in CDCl 3​ at 300 MHz[3][4][5].

CompoundAldehyde (-CHO)H2H3H4H5H6
2-PCA 10.09 (s)-7.96 (d)7.88 (t)7.54 (m)8.80 (d)
3-PCA 10.15 (s)9.11 (d)-8.20 (dt)7.53 (dd)8.87 (dd)
4-PCA 10.11 (s)8.90 (d)7.72 (d)-7.72 (d)8.90 (d)

(Note: Multiplicities are idealized; actual spectra exhibit fine J-coupling due to long-range interactions across the heteroaromatic ring, typically 3J≈4−8 Hz and 4J≈1−2 Hz).

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural assignment and purity determination, the NMR acquisition must be treated as a self-validating workflow. Every parameter choice must have a mechanistic justification.

Step 1: Sample Preparation and Solvent Selection

  • Protocol: Dissolve 5–10 mg of the PCA derivative in 0.6 mL of deuterated solvent.

  • Causality: CDCl 3​ is preferred for routine characterization due to its low viscosity, which narrows linewidths and resolves fine J-couplings. However, for studying protonation states or Schiff base tautomerism, DMSO-d 6​ is utilized. The high dielectric constant of DMSO stabilizes hydrogen-bonded intermediates and slows proton exchange, allowing distinct tautomers to be observed[6].

Step 2: Probe Tuning, Matching, and Shimming

  • Protocol: Tune the probe to the exact Larmor frequency of 1 H in the specific solvent. Perform gradient shimming (Z1-Z5) until the solvent lock signal is maximized.

  • Causality: PCAs exhibit complex multiplet structures. Poor B0​ homogeneity will artificially broaden these lines, obscuring the critical meta- and para-coupling constants required to differentiate isomeric impurities.

Step 3: Pulse Sequence and Relaxation Delay ( D1​ )

  • Protocol: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1​≥5 seconds).

  • Causality: The aldehyde proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in an exceptionally long T1​ . Insufficient relaxation delay will cause the integration of the -CHO peak to be artificially low.

  • Self-Validation Check: The integral of the -CHO peak must exactly equal 1.00 relative to the ring protons. If it is lower, either the D1​ was too short, or the sample is oxidizing into a carboxylic acid.

Step 4: Post-Processing and Phase Correction

  • Protocol: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz). Perform manual zero-order and first-order phase correction.

  • Causality: Automated phase correction algorithms often fail across the massive chemical shift range of PCAs (from 7.0 to >10.5 ppm). Manual correction ensures a perfectly flat baseline, which is mandatory for accurate integration and trace impurity detection.

Workflow Visualization

G Prep Sample Prep Select CDCl3 or DMSO-d6 Shim Lock & Shim Optimize B0 Homogeneity Prep->Shim Acq Acquisition Set D1 > 5*T1 for Integration Shim->Acq Process Processing Manual Phase & Baseline Correction Acq->Process Validate Self-Validation Check -CHO Integral == 1.00 Process->Validate

Figure 1: Self-validating 1H NMR workflow for pyridinecarboxaldehyde derivatives.

Advanced Application: Tracking N-Terminal Protein Modifications

In modern bioconjugation and biologic drug development, 2-PCA derivatives are uniquely employed for site-specific N-terminal protein modification, forming highly stable imidazolidinones[1][7].

Reaction Monitoring via 1 H NMR: The reaction kinetics are highly complex because 2-PCA exists in equilibrium with its hydrate form in aqueous media. 1 H NMR is used to track the conversion in real-time by monitoring distinct diagnostic peaks[1][7]:

  • Aldehyde Peak ( 10.1 ppm): Decreases as it reacts with the N-terminal α -amine.

  • Hydrate Peak ( 6.0 ppm): Represents the unreactive gem-diol resting state in aqueous buffer.

  • Imine Intermediate: A transient downfield shift indicating initial Schiff base formation.

  • Imidazolidinone Product: The emergence of new aliphatic signals as the imine cyclizes with the adjacent amide backbone.

Causality of Functionalization: Unmodified 2-PCA suffers from slow reaction rates due to hydrate trapping. By analyzing 1 H NMR integrals over time, researchers discovered that introducing a methoxy group (e.g., 3-methoxy-2-PCA) alters the electronic landscape, destabilizing the hydrate and significantly accelerating imidazolidinone formation[1]. This perfectly illustrates how fundamental NMR data directly drives the rational design of next-generation biologic therapeutics.

References

  • Title: Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification | Source: NIH / PubMed Central | URL: [Link]

  • Title: The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification | Source: ChemRxiv | URL: [Link]

  • Title: PROTONATION STUDIES OF SCHIFF BASES USING C AND N-NMR SPECTROSCOPY | Source: Sciforum | URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural architecture, featuring a pyridine ring, a piperazine moiety, and a reactive aldehyde group, makes it a valuable building block in the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key starting materials, reaction mechanisms, and field-proven experimental protocols.

Core Synthetic Strategies: An Overview

The synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde predominantly relies on the formation of a carbon-nitrogen bond between a pyridine ring and a piperazine moiety. Two principal pathways have emerged as the most effective and widely adopted approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a 5-halo-2-pyridinecarboxaldehyde with piperazine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the nucleophilic piperazine, leading to the displacement of the halide.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern and often more efficient method, this reaction utilizes a palladium catalyst to couple a 5-halo-2-pyridinecarboxaldehyde with piperazine. This methodology offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr.

The selection of the synthetic route is often dictated by the availability and cost of the starting materials, desired reaction scale, and the specific functional group tolerance required.

Key Starting Materials: Synthesis and Considerations

The successful synthesis of the target molecule is critically dependent on the quality and accessibility of its precursors. The primary starting materials are a 5-substituted pyridinecarboxaldehyde and piperazine.

Piperazine

Piperazine is a commercially available and relatively inexpensive cyclic diamine. For most applications, anhydrous piperazine is preferred to avoid side reactions involving water.

5-Halo-2-pyridinecarboxaldehydes

The choice of the halogen (chlorine or bromine) on the pyridine ring can influence the reactivity and the choice of reaction conditions.

  • 5-Bromo-2-pyridinecarboxaldehyde: This is a commonly used starting material due to the favorable reactivity of the carbon-bromine bond in both SNAr and palladium-catalyzed reactions.

  • 5-Chloro-2-pyridinecarboxaldehyde: While often more cost-effective, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond, sometimes necessitating more forcing reaction conditions or more active catalyst systems in cross-coupling reactions.

Synthesis of 5-Halo-2-pyridinecarboxaldehydes:

These key intermediates are typically synthesized from the corresponding 5-halo-2-methylpyridines via an oxidation reaction.

Workflow for the Synthesis of 5-Bromo-2-pyridinecarboxaldehyde:

cluster_0 Synthesis of 5-Bromo-2-pyridinecarboxaldehyde 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Oxidation Oxidation 2-Bromo-5-methylpyridine->Oxidation e.g., KMnO4, SeO2 (5-Bromopyridin-2-yl)methanol (5-Bromopyridin-2-yl)methanol Oxidation->(5-Bromopyridin-2-yl)methanol Intermediate Oxidation_2 Oxidation_2 (5-Bromopyridin-2-yl)methanol->Oxidation_2 e.g., MnO2, PCC 5-Bromo-2-pyridinecarboxaldehyde 5-Bromo-2-pyridinecarboxaldehyde Oxidation_2->5-Bromo-2-pyridinecarboxaldehyde cluster_1 Nucleophilic Aromatic Substitution Start_SNAr 5-Halo-2-pyridinecarboxaldehyde + Piperazine Reaction_SNAr Heat in suitable solvent (e.g., DMF, DMSO) with base (e.g., K2CO3) Start_SNAr->Reaction_SNAr Workup_SNAr Aqueous Workup & Extraction Reaction_SNAr->Workup_SNAr Purification_SNAr Column Chromatography Workup_SNAr->Purification_SNAr Product_SNAr 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Purification_SNAr->Product_SNAr

Caption: SNAr Synthesis Workflow.

Experimental Protocol (Representative):

  • To a solution of 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added piperazine (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

ParameterValueReference
Starting Material5-Bromo-2-pyridinecarboxaldehyde[1]
ReagentPiperazine[2]
BaseK2CO3 or Cs2CO3[1]
SolventDMF or DMSO[2]
Temperature80-120 °C[2]
Reaction Time4-12 hours
Typical Yield60-80%
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is often preferred for its milder reaction conditions and broader substrate scope.[3][4]

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-halo-2-pyridinecarboxaldehyde, forming a Pd(II) complex.

  • Ligand Exchange: A molecule of piperazine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated piperazine, forming a palladium-amido complex.

  • Reductive Elimination: The desired 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2), phosphine ligand (e.g., BINAP, Xantphos), and base (e.g., NaOtBu, Cs2CO3) is crucial for the success of the reaction and often requires optimization for a specific substrate.

Workflow for Buchwald-Hartwig Amination:

cluster_2 Buchwald-Hartwig Amination Start_BH 5-Halo-2-pyridinecarboxaldehyde + Piperazine Reaction_BH Pd Catalyst, Ligand, Base in Toluene or Dioxane Start_BH->Reaction_BH Workup_BH Filtration & Solvent Removal Reaction_BH->Workup_BH Purification_BH Column Chromatography Workup_BH->Purification_BH Product_BH 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Purification_BH->Product_BH

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol (Representative):

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added 5-bromo-2-pyridinecarboxaldehyde (1.0 eq), piperazine (1.2-1.5 eq), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C for 2-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

ParameterValueReference
Starting Material5-Bromo-2-pyridinecarboxaldehyde[4]
ReagentPiperazine[2]
CatalystPd2(dba)3 or Pd(OAc)2[4]
LigandXantphos, BINAP, etc.[4]
BaseNaOtBu or Cs2CO3[4]
SolventToluene or Dioxane[2]
Temperature80-110 °C[4]
Reaction Time2-24 hours
Typical Yield70-95%

Purification and Characterization

Purification of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is typically achieved by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate as the eluent.

The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the compound. The proton NMR spectrum is expected to show signals for the pyridine ring protons, the aldehyde proton, and the piperazine protons. The carbon NMR will show corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.

Expected Characterization Data:

TechniqueExpected Features
1H NMR Signals corresponding to aromatic protons on the pyridine ring, an aldehyde proton (typically downfield, ~9.8-10.0 ppm), and two sets of methylene protons for the piperazine ring.
13C NMR Signals for the carbons of the pyridine ring, the aldehyde carbonyl carbon (typically >190 ppm), and the piperazine carbons.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C10H13N3O, MW: 191.23 g/mol ).[5]

Safety Considerations

  • Halogenated Pyridines: 5-Bromo- and 5-chloro-2-pyridinecarboxaldehyde are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Anhydrous piperazine is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Organic solvents such as DMF, DMSO, toluene, and dioxane are flammable and have associated health risks. They should be used in a well-ventilated fume hood.

Conclusion

The synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a well-established process in organic synthesis, with both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offering reliable routes. The choice of methodology depends on various factors, including cost, scale, and available equipment. A thorough understanding of the synthesis of the key starting materials, particularly the 5-halo-2-pyridinecarboxaldehydes, is also essential for a successful overall synthesis. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can confidently and efficiently prepare this valuable building block for their drug discovery and development endeavors.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. Retrieved March 10, 2026, from [Link]

  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. (2021, January 11). Technical Disclosure Commons. Retrieved March 10, 2026, from [Link]

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (2019, June 5). In Organic Chemistry II. KPU Pressbooks. Retrieved March 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy. Retrieved March 10, 2026, from [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES+.
  • CN104610136A - Synthesis method of 2-chloro-5-chloromethyl pyridine. (n.d.). Google Patents.
  • Samir, A., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved March 10, 2026, from [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub. Retrieved March 10, 2026, from [Link]

  • CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine. (n.d.). Google Patents.
  • Zhou, H., et al. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Piperazic Acid Synthesis. (n.d.). Bowers Lab. Retrieved March 10, 2026, from [Link]

  • 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt | 1988695-51-7. (n.d.). Chemicalize. Retrieved March 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, June 5). In Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL. Retrieved March 10, 2026, from [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Reaction Chemistry & Engineering. (2021, November 19). Refubium - Freie Universität Berlin. Retrieved March 10, 2026, from [Link]

  • A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. (2017, December 13). MDPI. Retrieved March 10, 2026, from [Link]

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Exploratory

Technical Guide to the Safety, Handling, and Reactivity of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional building blocks that present unique laboratory challenges. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (5-PPA) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional building blocks that present unique laboratory challenges. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (5-PPA) is a prime example. Featuring both a nucleophilic secondary amine (piperazine) and an electrophilic carbonyl (pyridine-2-carboxaldehyde), this compound is a highly versatile, yet inherently reactive, scaffold used extensively in kinase inhibitor design and GPCR ligand synthesis [1].

This whitepaper dissects the physicochemical causality behind 5-PPA's instability and provides field-proven, self-validating protocols for its safe handling, storage, and application in chemoselective synthesis.

Physicochemical Profiling & Structural Causality

The dual reactivity of 5-PPA dictates its stringent handling requirements. The electron-deficient nature of the pyridine ring increases the electrophilicity of the C2-aldehyde, making it highly susceptible to radical-mediated auto-oxidation into picolinic acid derivatives when exposed to atmospheric oxygen. Concurrently, the unhindered secondary amine of the piperazine ring can undergo intermolecular nucleophilic attack on the aldehyde of an adjacent molecule, leading to self-condensation and the formation of insoluble imine oligomers.

To mitigate these degradation pathways, the free base must be treated as an air-sensitive reagent, necessitating rigorous inert-atmosphere techniques [2].

Table 1: Physicochemical and Hazard Profile of 5-PPA

Property / HazardValue / ClassificationCausality / Mitigation
CAS Number 1283768-27-3[1]Unique identifier for the free base form.
Molecular Weight 191.23 g/mol [1]Confirms monomeric state (oligomers >360 g/mol ).
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]Basic piperazine causes localized tissue irritation. Use nitrile gloves and fume hood.
Storage Temperature -20°C (Argon blanketing)[4]Suppresses kinetic energy required for auto-oxidation and self-condensation.
Degradation Pathways & Stabilization

degradation A 5-PPA (Intact) B Auto-Oxidation (O2 Exposure) A->B + O2 D Self-Condensation (Amine + Aldehyde) A->D Intermolecular C Picolinic Acid Derivative B->C E Imine Oligomers D->E

Figure 1: Autoxidation and self-condensation pathways of 5-PPA under ambient conditions.

Advanced Handling Protocols: Inert Aliquoting

A common failure point in drug discovery labs is the improper aliquoting of cold, air-sensitive building blocks. Opening a vial directly from the freezer causes immediate condensation of atmospheric moisture, which hydrates the aldehyde and accelerates degradation. The following protocol utilizes a Schlenk line to create a self-validating, moisture-free transfer system [5].

Protocol 1: Schlenk-Mediated Inert Transfer

  • Thermal Equilibration : Transfer the sealed amber vial from -20°C directly into a vacuum desiccator. Allow 60 minutes to reach room temperature.

    • Causality: Prevents thermal shock and the subsequent condensation of ambient humidity on the inner walls of the vial.

  • Manifold Purging (Self-Validating Check) : Connect the receiving flask to the Schlenk line. Perform three cycles of high vacuum (<0.1 Torr) followed by Argon backfilling.

    • Causality: The triple-purge mathematically reduces residual oxygen to parts-per-million levels. Validation: The vacuum gauge must hold steady at <0.1 Torr when the pump valve is closed, proving system hermeticity.

  • Non-Metallic Transfer : Open the 5-PPA vial under a positive flow of Argon. Use a PTFE-coated or ceramic spatula to transfer the solid.

    • Causality: Standard stainless-steel spatulas can shed trace transition metals (Fe, Ni) that act as radical initiators for aldehyde auto-oxidation [6].

  • Hermetic Sealing : Flush the headspace of the source vial with Argon for 30 seconds. Seal with a PTFE-lined cap, wrap tightly with Parafilm, and immediately return to -20°C.

workflow S1 1. Thermal Equilibration (Desiccator to RT) S2 2. Manifold Purge (3x Vacuum/Argon Cycles) S1->S2 S3 3. Inert Transfer (PTFE Spatula / Cannula) S2->S3 S4 4. Hermetic Sealing (Argon Flush + Parafilm) S3->S4 S5 5. Cryogenic Storage (Return to -20°C) S4->S5

Figure 2: Step-by-step inert handling workflow to prevent moisture and oxygen ingress.

Experimental Workflow: Chemoselective Reductive Amination

When utilizing 5-PPA as an electrophile, the internal piperazine must be managed to prevent polymerization. The following protocol leverages pH-controlled chemoselectivity to react the aldehyde with an external primary amine while keeping the internal secondary amine dormant.

Protocol 2: pH-Controlled Reductive Amination

  • Imine Formation : In a flame-dried flask under Argon, dissolve 5-PPA (1.0 eq) and the target primary amine (1.1 eq) in anhydrous Dichloroethane (DCE). Add Glacial Acetic Acid (2.0 eq).

    • Causality: Acetic acid serves a dual purpose. First, it protonates the highly basic piperazine nitrogen (pKa ~9.8), converting it into a non-nucleophilic ammonium salt. Second, it mildly activates the aldehyde carbonyl for nucleophilic attack by the less basic external primary amine.

  • Reduction : Stir for 2 hours at room temperature. Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in three portions.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that rapidly reduces the formed iminium ion but reacts sluggishly with the unreacted aldehyde, minimizing the formation of unwanted alcohol byproducts.

  • Quench & Workup (Self-Validating Check) : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with Dichloromethane.

    • Causality: The basic quench neutralizes the acetic acid, deprotonating the piperazine ring and allowing the newly formed product to partition cleanly into the organic layer. Validation: The cessation of CO₂ gas evolution confirms the complete neutralization of both the acid catalyst and excess hydride.

References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 58181363, 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde". PubChem. URL:[Link]

  • American Chemical Society. "Safe Handling of Cannulas and Needles in Chemistry Laboratories". ACS Chemical Health & Safety, 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Biologically Active Metal Complexes Using 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde: A Detailed Guide for Researchers

Introduction: The Versatility of Piperazine-Pyridine Ligands in Medicinal Inorganic Chemistry The strategic design of metal-based therapeutic agents is a rapidly advancing frontier in drug development. At the heart of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Piperazine-Pyridine Ligands in Medicinal Inorganic Chemistry

The strategic design of metal-based therapeutic agents is a rapidly advancing frontier in drug development. At the heart of this endeavor lies the rational design of organic ligands that can effectively chelate metal ions, thereby modulating their bioavailability, reactivity, and therapeutic efficacy. The ligand 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a molecule of significant interest in this regard. It possesses a unique combination of a pyridine ring, a reactive aldehyde group, and a piperazine moiety, making it a versatile building block for the synthesis of a diverse array of metal complexes with promising biological activities.[1][2]

The pyridine nitrogen and the aldehyde oxygen (or the imine nitrogen after condensation) can act as a bidentate chelating unit, while the piperazine ring offers several advantages. The piperazine nitrogen atoms can also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as a handle for further functionalization to tune the steric and electronic properties of the resulting complex.[1] The presence of the piperazine scaffold is a common feature in many biologically active compounds, including anticancer, antimicrobial, and antihistamine drugs.[2] Consequently, metal complexes incorporating this moiety are of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the synthesis of metal complexes using 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, with a focus on its application in the formation of Schiff base ligands. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of these complexes, particularly in the context of their biological activity.

Coordination Chemistry and Ligand Design: The Role of Schiff Base Formation

The aldehyde functionality of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a key feature that allows for the straightforward synthesis of Schiff base ligands through condensation with primary amines.[1][3][4] This reaction introduces an imine (-C=N-) group, which is a potent coordinating site for metal ions. The resulting Schiff base ligands are often multidentate, offering enhanced stability to the metal complexes through the chelate effect.

The general synthetic strategy involves a two-step process:

  • Schiff Base Formation: Condensation of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde with a primary amine (R-NH₂) to form the Schiff base ligand.

  • Complexation: Reaction of the Schiff base ligand with a suitable metal salt to form the desired metal complex.

This approach allows for a high degree of modularity, as the properties of the final metal complex can be fine-tuned by varying the primary amine used in the Schiff base formation and the choice of the metal ion.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and Ethanolamine

This protocol describes a general procedure for the synthesis of a Schiff base ligand, which can then be used to synthesize various metal complexes.

Materials:

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

  • Ethanolamine

  • Methanol (absolute)

  • Stirring hotplate

  • Reflux condenser

  • Round bottom flask

  • Standard glassware

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.0 mmol of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in 20 mL of absolute methanol.

  • To this solution, add a solution of 1.0 mmol of ethanolamine in 10 mL of absolute methanol dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid Schiff base ligand can be collected by filtration, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and the resulting ligand.[5]

  • Reflux: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.[3]

  • Stoichiometry: A 1:1 molar ratio of the aldehyde and amine is typically used for the synthesis of simple Schiff bases.

Protocol 2: Synthesis of a Cu(II) Complex with the Schiff Base Ligand

This protocol outlines the synthesis of a representative transition metal complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (absolute)

  • Stirring hotplate

  • Reflux condenser

  • Round bottom flask

  • Standard glassware

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.0 mmol of the Schiff base ligand in 30 mL of absolute methanol, and heat the solution gently to ensure complete dissolution.

  • In a separate beaker, dissolve 0.5 mmol of CuCl₂·2H₂O in 20 mL of absolute methanol.

  • Add the methanolic solution of the copper(II) salt dropwise to the hot solution of the ligand with continuous stirring. A change in color and the formation of a precipitate are often observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • After refluxing, allow the mixture to cool to room temperature.

  • The solid metal complex is then collected by filtration, washed with methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Metal to Ligand Ratio: A 1:2 metal-to-ligand ratio is often employed for the synthesis of complexes with bidentate ligands to satisfy the coordination sphere of the metal ion.[6] However, the stoichiometry can vary depending on the denticity of the ligand and the coordination preference of the metal.

  • Reflux: As with the ligand synthesis, refluxing ensures the reaction goes to completion.

  • Washing: Washing with methanol and diethyl ether removes impurities and any unreacted starting materials.

Characterization of the Ligand and Metal Complex

The synthesized Schiff base ligand and its metal complex should be thoroughly characterized using a variety of spectroscopic and analytical techniques to confirm their identity and purity.

Technique Expected Observations for Schiff Base Ligand Expected Observations for Cu(II) Complex
FTIR Spectroscopy Appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹. Disappearance of the C=O (aldehyde) stretching band from the starting material.A shift in the C=N stretching band to a lower or higher frequency, indicating coordination of the imine nitrogen to the metal ion. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N and M-O bonds.[7]
¹H NMR Spectroscopy Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the pyridine, piperazine, and ethanolamine protons.Broadening or disappearance of signals due to the paramagnetic nature of the Cu(II) ion.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the aromatic rings and the imine group.A shift in the ligand-based absorption bands and the appearance of new bands in the visible region corresponding to d-d transitions of the Cu(II) ion, which are indicative of the coordination geometry.
Elemental Analysis The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula.The experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula.
Molar Conductivity Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) would indicate a non-electrolytic nature.Molar conductivity measurements can help determine if any counter-ions are present outside the coordination sphere.

Application Notes: Biological Potential of Piperazine-Pyridine Metal Complexes

Metal complexes derived from Schiff bases containing piperazine and pyridine moieties have shown significant promise in various biological applications, making them attractive candidates for drug development.

Antimicrobial Activity

A significant body of research has demonstrated that the chelation of metal ions to Schiff base ligands can enhance their antimicrobial activity compared to the free ligand.[1][8][9] This enhancement is often explained by Tweedy's chelation theory, which suggests that upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of the microbial cell membrane.

The synthesized copper(II) complex, and analogous complexes with other transition metals such as Co(II), Ni(II), and Zn(II), are expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria.[1][8] The mode of action is believed to involve the disruption of cellular processes by the metal ion, which can bind to essential biomolecules like DNA and enzymes.

Anticancer Activity

The development of novel metal-based anticancer agents is a major focus of medicinal chemistry. Schiff base metal complexes have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. The planar nature of many Schiff base ligands allows them to intercalate with the DNA double helix, leading to the inhibition of DNA replication and transcription. Furthermore, the metal center can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

Complexes of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde-derived Schiff bases with metals like copper and palladium could be investigated for their in vitro cytotoxicity against human cancer cell lines.[10]

Catalytic Activity

Beyond their biological applications, certain transition metal complexes with Schiff base ligands have demonstrated catalytic activity in various organic transformations. For instance, copper(II)-Schiff base complexes have been shown to catalyze the oxidative coupling of phenols.[11] The versatile coordination environment and redox properties of the metal center, influenced by the ligand framework, are key to their catalytic function.

Visualizing the Synthesis and Coordination

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde C Schiff Base Ligand A->C Condensation (Reflux in Methanol) B Primary Amine (R-NH2) B->C E Metal Complex C->E Coordination (Reflux in Methanol) D Metal Salt (e.g., CuCl2) D->E

Caption: General workflow for the synthesis of a metal complex.

Coordination_Diagram cluster_ligand Schiff Base Ligand M M N_imine N M->N_imine N_pyridine N M->N_pyridine O_alkoxide O M->O_alkoxide Alkyl_chain Alkyl Chain N_imine->Alkyl_chain N_pyridine->M N_piperazine1 N Piperazine_ring Piperazine Ring N_piperazine1->Piperazine_ring Py_ring Pyridine Ring C_imine C_imine Py_ring->C_imine C C_piperazine C_piperazine Py_ring->C_piperazine C Alkyl_chain->O_alkoxide C_imine->N_imine C_piperazine->N_piperazine1

Sources

Application

Application Note: Strategic Utilization of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in Divergent Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the rapid generation of structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse compound libraries relies heavily on bifunctional building blocks. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3)[1] represents a privileged scaffold, combining the rigidity and hydrogen-bonding capacity of a pyridine core with two highly orthogonal reactive sites: a nucleophilic secondary amine (piperazine) and an electrophilic aldehyde.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, mechanistically grounded framework for utilizing this compound. By exploiting its dual reactivity, researchers can rapidly access complex functionalized heterocycles, kinase inhibitors, and GPCR ligands.

Physicochemical Profiling

Understanding the fundamental properties of the building block is critical for predicting solubility, reactivity, and chromatographic behavior. The secondary amine dictates the molecule's basicity, while the pyridine core influences its UV absorbance and electronic distribution.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Significance
IUPAC Name 5-(piperazin-1-yl)pyridine-2-carbaldehydeStandardized nomenclature for regulatory filing.
CAS Number 1283768-27-3Unique identifier for procurement and database queries.
Molecular Formula C10H13N3OIndicates a high degree of nitrogen incorporation (sp3 and sp2).
Molecular Weight 191.23 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Key Reactive Sites Aldehyde (C2), Secondary Amine (N4')Enables orthogonal functionalization without protecting groups.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is governed by a distinct "push-pull" electronic system across the pyridine ring.

  • Aldehyde Reactivity (Electrophilic): The nitrogen atom in the pyridine ring is highly electronegative, acting as an electron sink via both inductive and resonance effects. Because the formyl group is located at the 2-position, it is highly electron-deficient and exceptionally susceptible to nucleophilic attack. This facilitates rapid imine formation.

  • Piperazine Reactivity (Nucleophilic): The secondary aliphatic amine of the piperazine ring (pKa ~9.8) is highly nucleophilic. While the piperazine nitrogen attached to the pyridine ring (N1') donates some electron density into the aromatic system, the terminal nitrogen (N4') remains electronically isolated from the aromatic core, making it an ideal candidate for acylations, alkylations, and transition-metal-catalyzed cross-couplings.

Divergent Synthetic Pathways

G Core 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (Bifunctional Core) Aldehyde Aldehyde Reactivity (Electrophilic) Core->Aldehyde Piperazine Piperazine Reactivity (Nucleophilic) Core->Piperazine RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Wittig Olefin Formation (Wittig/Knoevenagel) Aldehyde->Wittig Amide Amide Coupling (HATU/DIPEA) Piperazine->Amide Buchwald Buchwald-Hartwig (Pd-Catalyzed) Piperazine->Buchwald Prod1 Target 1: Amine Derivatives (Kinase Inhibitors) RedAm->Prod1 Prod2 Target 2: Alkene Derivatives (Fluorescent Probes) Wittig->Prod2 Prod3 Target 3: N-Acyl Derivatives (GPCR Ligands) Amide->Prod3 Prod4 Target 4: N-Aryl Derivatives (Targeted Degraders) Buchwald->Prod4

Divergent synthetic pathways of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Experimental Protocols & Self-Validating Workflows

The following protocols have been optimized for high yield and reproducibility. Each methodology includes a built-in Self-Validation & Quality Control step to ensure the mechanistic integrity of the reaction before proceeding to purification.

Protocol A: Aldehyde-Directed Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3) to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde to an alcohol. This chemoselectivity is driven by the steric bulk and electron-withdrawing acetate ligands, which attenuate the hydride's reactivity ()[2].

Reagents:

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • NaBH(OAc)3 (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (0.1 eq, optional, for weakly nucleophilic amines)

Step-by-Step Procedure:

  • Dissolve the aldehyde and primary amine in anhydrous DCE under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1–2 hours to allow for complete imine formation.

  • Self-Validation & QC Step: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the aldehyde mass ([M+H]+ 192.1) and the appearance of the imine mass validates that the condensation is complete. Do not add the reducing agent until this is confirmed, otherwise direct reduction of the aldehyde will occur.

  • Add NaBH(OAc)3 portionwise over 10 minutes to manage mild exothermicity.

  • Stir at room temperature for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3. This neutralizes the acetic acid byproduct and safely destroys any unreacted hydride.

  • Extract with Dichloromethane (DCM) (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Piperazine-Directed Amide Coupling

To functionalize the secondary amine, HATU is employed as the coupling reagent. HATU forms a highly reactive HOAt ester intermediate, which accelerates the aminolysis step and prevents epimerization, ensuring high yields even with sterically hindered carboxylic acids ()[3].

Reagents:

  • Carboxylic Acid (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

  • In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA dropwise. Stir the mixture for 15 minutes at room temperature to pre-form the active HOAt ester.

  • Add the piperazine building block in one portion. Stir at room temperature for 4 hours.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Self-Validation & QC Step: Wash the organic layer with 5% aqueous LiCl solution (3x). Run a TLC of both the organic and aqueous layers. The 5% LiCl wash forces DMF and the water-soluble HATU byproduct (tetramethylurea) into the aqueous phase. The absence of UV-active streaks in the organic layer's baseline on TLC validates the successful removal of DMF.

  • Wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify via flash chromatography.

Protocol C: Buchwald-Hartwig C-N Cross-Coupling

For the synthesis of N-aryl derivatives, Palladium-catalyzed cross-coupling is utilized. The bulky, electron-rich biaryl phosphine ligand XPhos is selected because it facilitates rapid reductive elimination and prevents the formation of inactive bis-amine palladium complexes ()[4].

Reagents:

  • Aryl Bromide (1.0 eq)

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.2 eq)

  • Pd2(dba)3 (0.02 eq, 4 mol% Pd)

  • XPhos (0.04 eq)

  • Cs2CO3 (2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the Aryl Bromide, the piperazine building block, Pd2(dba)3, XPhos, and Cs2CO3.

  • Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with ultra-pure Nitrogen (Repeat 3x).

  • Add degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation & QC Step: Monitor the color of the reaction. A persistent dark red/burgundy color indicates an active Pd(0) catalytic cycle. If the solution turns completely black (precipitation of Palladium black) before the starting material is consumed (verified by TLC), it validates that oxygen ingress has occurred and the catalyst has deactivated, necessitating a restart.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify via flash chromatography.

Data Presentation: Comparative Reaction Parameters

To assist in experimental planning, the following table summarizes the expected parameters and typical yields for the three protocols described above.

Table 2: Comparative Operating Conditions and Expected Outcomes

Reaction TypeKey ReagentsTemp (°C)Time (h)Typical YieldMechanistic Advantage
Reductive Amination NaBH(OAc)3, DCE20–251275–90%Chemoselective; prevents over-reduction of the aldehyde.
Amide Coupling HATU, DIPEA, DMF20–25485–95%Rapid kinetics; HOAt ester prevents epimerization.
Buchwald-Hartwig Pd2(dba)3, XPhos, Cs2CO31001660–85%XPhos ligand prevents catalyst poisoning by the basic amine.

Conclusion

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a highly versatile, bifunctional scaffold that enables divergent synthesis. By understanding the underlying electronic causality—the electrophilicity of the pyridine-bound aldehyde and the nucleophilicity of the aliphatic piperazine—chemists can deploy orthogonal reaction conditions to rapidly build complexity. Adhering to the self-validating protocols outlined in this guide ensures high fidelity, reproducibility, and scalability in drug discovery campaigns.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58181363, 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde". PubChem. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(19), 12564-12649. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Biological Activity Screening of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] Similarly, the piperazine moiety is a versatile and frequently employed scaffold in drug discovery, known to enhance the pharmacokinetic properties of molecules and to be a key component in drugs with activities ranging from antimicrobial to anticancer.[3][4] The conjugation of these two privileged structures into the 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde backbone presents a compelling chemical space for the development of novel therapeutic agents. The aldehyde functional group at the 2-position of the pyridine ring offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones, further expanding the potential for biological activity.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde derivatives for their potential anticancer and antimicrobial activities. The protocols detailed herein are designed to be robust and reproducible, enabling the effective evaluation of compound libraries and the identification of promising lead candidates for further development.

Rationale for Biological Screening: Targeting Cancer and Microbial Infections

The rationale for screening this class of compounds for anticancer and antimicrobial activities is grounded in the established pharmacological profiles of their constituent moieties. Pyridine derivatives have been shown to exhibit potent anticancer effects through various mechanisms, including the inhibition of kinases (such as VEGFR-2), disruption of tubulin polymerization, and topoisomerase inhibition.[1][8] Piperazine-containing compounds have also demonstrated significant antitumor and antimicrobial properties.[3][4] The combination of these two pharmacophores, along with the potential for diverse functionalization at the carboxaldehyde group, suggests a high probability of discovering novel compounds with significant therapeutic value.

General Synthesis Strategy

The synthesis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde derivatives typically begins with the nucleophilic substitution of a leaving group (e.g., a halogen) at the 5-position of a pyridine-2-carboxaldehyde precursor with piperazine. The resulting aldehyde can then be further derivatized, for example, by condensation with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.

Synthesis_Scheme Pyridine-2-carboxaldehyde_precursor Pyridine-2-carboxaldehyde precursor (with leaving group at C5) Intermediate_Aldehyde 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Pyridine-2-carboxaldehyde_precursor->Intermediate_Aldehyde Nucleophilic Substitution Piperazine Piperazine Piperazine->Intermediate_Aldehyde Schiff_Base Schiff Base Derivative Intermediate_Aldehyde->Schiff_Base Condensation Thiosemicarbazone Thiosemicarbazone Derivative Intermediate_Aldehyde->Thiosemicarbazone Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone

Caption: General synthetic route to 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde derivatives.

Part 1: Anticancer Activity Screening

The initial evaluation of novel compounds for anticancer activity typically involves a hierarchical screening process, starting with a broad in vitro cytotoxicity assessment against a panel of cancer cell lines.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.

Recommended Cancer Cell Lines:

A diverse panel of human cancer cell lines is recommended to assess the breadth of activity. Consider including representatives from major cancer types:

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma (ER+)[8]
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)[10]
A549 Lung Carcinoma[2]
HCT-116 Colon Carcinoma[11]
HepG2 Hepatocellular Carcinoma[2]
DU-145 Prostate Carcinoma[12]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 5-(1-piperazinyl)-2-pyridinecarboxaldehyde derivatives in sterile dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).[9]

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and protect from light.

    • After the treatment period, add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Visually confirm the formation of purple formazan crystals in the vehicle control wells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well plates Treatment 3. Treat Cells with Compounds (48-72h incubation) Cell_Seeding->Treatment Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent (3-4h incubation) Treatment->MTT_Addition Solubilization 5. Solubilize Formazan Crystals with DMSO MTT_Addition->Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing 7. Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Processing

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Part 2: Antimicrobial Activity Screening

The antimicrobial potential of the synthesized derivatives should be evaluated against a panel of clinically relevant bacterial and fungal strains.

Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] The broth microdilution method is a standardized and widely used technique for determining MIC values.[14][15]

Recommended Microbial Strains:

A panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal species, should be used for the initial screening.

StrainType
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive Bacteria[16]
Escherichia coli (e.g., ATCC 25922)Gram-negative Bacteria[16]
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative Bacteria
Candida albicans (e.g., ATCC 10231)Fungus (Yeast)[17]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the derivatives in sterile DMSO.

    • Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in their respective broths.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight microbial culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup in 96-Well Plates:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • This will create a gradient of compound concentrations.

    • Add 50 µL of the diluted microbial suspension to each well, bringing the final volume to 100 µL.

    • Controls:

      • Growth Control: Wells containing only broth and the microbial inoculum (no compound).

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) undergoing serial dilution.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • Reading and Interpreting the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) as compared to the growth control.[13]

    • The MIC value is typically reported in µg/mL or µM.

MIC_Workflow cluster_prep_mic Preparation cluster_exp_mic Experiment cluster_analysis_mic Data Analysis Compound_Dilution 1. Serial Dilution of Test Compounds in Plate Inoculation 3. Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation 4. Incubate Plates (18-48h) Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Growth Inhibition Incubation->Visual_Inspection MIC_Determination 6. Determine MIC as the Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.

Table 1: Example of In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7MDA-MB-231A549HCT-116HepG2DU-145
Derivative 1 12.515.225.118.930.422.7
Derivative 2 5.87.110.38.512.69.9
... ..................
Doxorubicin 0.81.11.51.21.81.4

Table 2: Example of Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaC. albicans
Derivative 1 1632>6432
Derivative 2 48168
... ............
Ciprofloxacin 0.50.251-
Fluconazole ---2

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological activity screening of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde derivatives. Compounds exhibiting potent and selective activity in these primary assays should be prioritized for further investigation. Subsequent studies may include mechanism of action elucidation, such as apoptosis and cell cycle analysis for anticancer candidates, and time-kill kinetic studies for antimicrobial hits. The ultimate goal is the identification of novel lead compounds with the potential for development into effective therapeutic agents for the treatment of cancer and infectious diseases.

References

  • Rani, P., et al. (2021). Synthesis of novel imidazo [1,2-a] pyridine derivatives containing amide functional group and their anticancer activities. IntechOpen.
  • Muhammad, S. S., Na'aliya, J., Jibril, S., & Idris Uba, I. (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. Sciety.
  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors: Synthesis, Anticancer Screening, and In Silico Evalu
  • BenchChem. (2025).
  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.
  • (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes.
  • DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. PMC.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachyderm
  • BenchChem. (2025).
  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. PMC.
  • Hurmath Unnissa, S., & Divya Rajan. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
  • El-Sayed, W. M., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(3), 103678.
  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677.
  • Babteen, N. A. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Adma, N., et al. (2024).
  • Yadav, P. N., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II).
  • Kowol, C. R., et al. (2009). Impact of Metal Coordination on Cytotoxicity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and Novel Insights into Terminal Dimethylation. Journal of Medicinal Chemistry, 52(16), 5032-5043.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. (2026). Frontiers.
  • Synthesis and Anticancer Activity of Bis-Thiosemicarbazone Complexes. (2020). Asian Journal of Pharmaceutical Research.
  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.
  • Synthesis, characterization and antimicrobial activity of some transition metal complexes of schiff base derived from o-phenylenediamine. (2011). Der Pharma Chemica.
  • Minimum inhibitory concentr
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances.
  • Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. (2025). MDPI.
  • Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs.
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Broth microdilution reference methodology. (2022). CGSpace.
  • Antimicrobial Susceptibility Testing. Apec.org.

Sources

Application

Application Note: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in Advanced Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) has emerged as a highly privileged scaffold[1]. By combining a reactive electrophilic center (aldehyde) with a versatile nucleophilic handle (secondary amine), this molecule allows for rapid, orthogonal functionalization.

As a Senior Application Scientist, I frequently recommend this scaffold for two primary reasons:

  • Physicochemical Optimization: The pyridine core acts as a classic bioisostere for benzene, lowering the overall lipophilicity (LogP) and improving aqueous solubility while providing a hydrogen-bond acceptor that frequently engages kinase hinge regions[2].

  • Vectorial Rigidity: The piperazine ring is a well-documented "privileged structure"[3]. It serves as a rigid, solubilizing spacer that projects attached linkers or functional groups in a predictable vector, minimizing the entropic penalty upon target binding.

Bifunctional Reactivity & Workflow Integration

The true power of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde lies in its orthogonal reactivity. The C-2 aldehyde and C-5 piperazine can be derivatized independently without the need for complex protecting-group strategies.

  • The Aldehyde (C-2): Serves as an ideal electrophile for reductive amination with primary or secondary amines. It can also be condensed with 1,2-diamines to synthesize imidazo[1,2-a]pyridines or benzimidazoles—core motifs in many FDA-approved kinase inhibitors.

  • The Piperazine (C-5): The secondary nitrogen is highly nucleophilic, making it an excellent partner for amidation, sulfonylation, or SNAr reactions. In the context of Targeted Protein Degraders (PROTACs), this nitrogen is frequently used as the attachment point for PEG or alkyl linkers.

ReactivityMap Core 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Aldehyde Aldehyde (C-2) Core->Aldehyde Piperazine Piperazine (C-5) Core->Piperazine RedAm Reductive Amination (2° / 3° Amines) Aldehyde->RedAm NaBH(OAc)3 Heterocycle Condensation (Imidazoles/Oxazoles) Aldehyde->Heterocycle 1,2-Diamines Amidation Amidation / Sulfonylation (Linker Attachment) Piperazine->Amidation HATU/DIPEA SNAr SNAr / Cross-Coupling (Aryl Extension) Piperazine->SNAr Pd-Catalyst

Bifunctional reactivity map of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Application in PROTAC Assembly

When designing PROTACs, the target-binding ligand and the E3 ligase ligand must be connected via an optimal linker. This scaffold allows chemists to attach the target ligand via reductive amination at the aldehyde, and subsequently attach a carboxylic acid-functionalized E3 ligase linker via amidation at the piperazine.

PROTAC Target Target Ligand (Amine-bearing) Scaffold Pyridine Scaffold (Aldehyde + Piperazine) Target->Scaffold Reductive Amination PROTAC Bifunctional PROTAC Molecule Scaffold->PROTAC Linker PEG/Alkyl Linker (Carboxylic Acid) Linker->Scaffold Amidation (Piperazine NH) E3 E3 Ligase Ligand E3->Linker Conjugation

Modular PROTAC assembly leveraging orthogonal reactivity.

Quantitative Data & Physicochemical Profile

Understanding the baseline properties of the scaffold is essential for predicting the ADME profile of the final drug candidate.

Property / ParameterValue / DataCausality & Impact in Drug Design
CAS Number 1283768-27-3Unique identifier for procurement and IP filing.
Molecular Weight 191.23 g/mol [1]Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Formula C10H13N3O[1]High nitrogen content improves metabolic stability and aqueous solubility.
XLogP3 0.1[1]Highly hydrophilic; excellent for counteracting lipophilic target ligands.
TPSA 45.2 Ų[1]Favorable for membrane permeability; leaves room for additional polar groups.
Typical Reductive Amination Yield 75% – 90%Highly efficient due to the electron-deficient nature of the pyridine ring activating the aldehyde.
Typical Amidation Yield 80% – 95%The secondary piperazine nitrogen is sterically accessible and highly nucleophilic.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly stated.

Protocol A: Standardized Reductive Amination (Aldehyde Functionalization)

Objective: To couple a primary or secondary amine to the C-2 aldehyde, generating a stable amine linkage.

Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate imine/iminium ion without prematurely reducing the unreacted starting aldehyde into a primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.5 eq). Rationale: The weak acid catalyzes the formation of the imine, which is especially critical if the reacting amine is sterically hindered or electronically deactivated.

  • Stirring: Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours. Monitor imine formation via LC-MS.

  • Reduction: Once imine formation is complete, add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir at room temperature for 12 hours.

  • Self-Validating Quench: Carefully quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8. Rationale: This neutralizes the acetic acid and ensures all basic amines (including the piperazine) are free-based, preventing product loss in the aqueous layer.

  • Extraction & Purification: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Amidation of the Piperazine Nitrogen

Objective: To attach a carboxylic acid (e.g., a PROTAC linker) to the C-5 piperazine secondary amine.

Causality & Reagent Rationale: HATU is utilized as the coupling reagent alongside DIPEA. HATU forms a highly reactive HOAt ester intermediate, which is exceptionally efficient for coupling secondary amines like piperazine, minimizing epimerization and maximizing yield.

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. QC Check: The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the 5-(1-Piperazinyl)-2-pyridine derivative (from Protocol A, or the bare scaffold) (1.0 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3 times) and brine. Rationale: DMF is notoriously difficult to remove; multiple washes with aqueous LiCl efficiently pull DMF into the aqueous phase, leaving the pure product in the organic layer.

  • Purification: Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the attached linker.

References

  • PubChem Compound Summary for CID 58181363 : 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available at:[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities : A review of the pyridine nucleus as a privileged scaffold in medicinal chemistry, detailing its impact on solubility and target binding. PubMed Central (PMC). Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions : Comprehensive review highlighting the structural versatility and physicochemical advantages of the piperazine ring in drug design. PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note: Chemoselective Derivatization of the Piperazine Moiety in 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocols Introduction & Mechanistic Insights 5-(1-Piperazinyl)-2-pyridinecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a highly versatile bifunctional building block[1]. The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated to improve aqueous solubility, tune basicity, and optimize target binding interactions[2]. Simultaneously, the 2-pyridinecarboxaldehyde moiety serves as a critical electrophilic handle for downstream cross-coupling, condensation, or macrocyclization.

The Challenge of Chemoselectivity (Causality)

The primary challenge in derivatizing this molecule lies in its dual reactivity. It contains both a nucleophilic secondary amine (piperazine -NH, pKa ~9.0) and an highly electrophilic formyl group (-CHO).

  • Acylation and Sulfonylation: The reaction of the secondary amine with highly electrophilic acyl chlorides or sulfonyl chlorides is kinetically much faster than any potential nucleophilic attack on the aldehyde. By maintaining strictly anhydrous conditions, low temperatures (0 °C), and utilizing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the piperazine nitrogen is selectively functionalized. The mild base prevents base-catalyzed degradation pathways (such as the Cannizzaro reaction) that the aldehyde might otherwise undergo[2].

  • Reductive Amination: Direct reductive amination of the piperazine ring using an exogenous aldehyde is fundamentally flawed for this substrate. The presence of the internal 2-pyridinecarboxaldehyde leads to competing intermolecular oligomerization (the piperazine of one molecule reacting with the aldehyde of another)[3]. Causality: To prevent this, the internal aldehyde must be transiently masked as an acetal. Once protected, the piperazine nitrogen can safely undergo reductive amination, followed by mild acidic hydrolysis to unmask the aldehyde.

Derivatization Workflow

The following diagram illustrates the logical pathways for derivatizing the piperazine moiety based on the desired functional outcome.

PiperazineDerivatization Start 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Acyl N-Acylation (Acyl Chloride) Start->Acyl 0 °C, DIPEA Chemoselective Sulfonyl N-Sulfonylation (Sulfonyl Chloride) Start->Sulfonyl 0 °C, TEA Chemoselective Protect Acetal Protection (Ethylene Glycol) Start->Protect Reflux, pTSA Dean-Stark RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Protect->RedAm RT, DCE Deprotect Acetal Deprotection (Aqueous HCl) RedAm->Deprotect RT, THF/H2O

Workflow for chemoselective derivatization of the piperazine moiety.

Quantitative Data Summary

The table below summarizes the optimal conditions, expected yields, and chemoselectivity metrics for the primary derivatization strategies.

Derivatization StrategyReagents & SolventsTemp (°C)Aldehyde Protection Required?Typical Isolated YieldChemoselectivity (Amine vs. Aldehyde)
N-Acylation Acyl Chloride, DIPEA, DCM0 to RTNo85–95%>98%
N-Sulfonylation Sulfonyl Chloride, TEA, DCM0 to RTNo80–92%>98%
Reductive Amination R-CHO, NaBH(OAc)₃, DCERTYes (Acetal) 65–75% (over 3 steps)N/A (Aldehyde is masked)
Sₙ2 Alkylation Alkyl Halide, K₂CO₃, MeCN60–80No70–85%Moderate (Requires strict monitoring)

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective N-Acylation

This protocol leverages the rapid kinetics of acyl chlorides to selectively trap the secondary amine while leaving the aldehyde untouched.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 equiv, e.g., 1.0 mmol, 191.2 mg) in anhydrous dichloromethane (DCM, 10 mL)[1].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol). Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: DIPEA acts as an acid scavenger for the HCl byproduct without acting as a nucleophile.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation (In-Process): Spot the reaction on a silica TLC plate. Elute with EtOAc/Hexanes. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Validation marker: The product spot must turn bright orange/red, confirming the aldehyde group survived the acylation intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization Check: In the ¹H NMR spectrum (CDCl₃), verify the presence of the highly deshielded formyl proton singlet at ~9.9–10.1 ppm.

Protocol B: Three-Step Reductive Amination (Protect, React, Deprotect)

Because direct reductive amination will cause polymerization, a self-validating protection strategy is mandatory[3].

Step 1: Acetal Protection

  • Suspend 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 equiv) in toluene (0.1 M).

  • Add ethylene glycol (5.0 equiv) and p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 equiv).

  • Equip the flask with a Dean-Stark trap and reflux for 12 hours to remove water azeotropically. Causality: The removal of water drives the equilibrium toward full acetal formation.

  • Cool, wash with sat. NaHCO₃, dry, and concentrate. Validation: ¹H NMR should show the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of a dioxolane methine proton at ~5.8 ppm.

Step 2: Reductive Amination

  • Dissolve the protected intermediate (1.0 equiv) and the target exogenous aldehyde (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over unreacted aldehydes.

  • Stir at room temperature for 16 hours. Quench with sat. NaHCO₃, extract with DCM, dry, and concentrate.

Step 3: Acetal Deprotection

  • Dissolve the crude alkylated intermediate in a 4:1 mixture of THF and water.

  • Add 1M aqueous HCl until the pH is ~2. Stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor by LC-MS. The mass of the intermediate should decrease by 44 Da (loss of the ethylene glycol protecting group minus water), returning to the aldehyde mass.

  • Carefully neutralize with solid NaHCO₃ to pH ~8, extract with EtOAc, dry, and purify via flash chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58181363, 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde" PubChem. Available at:[Link]

  • Boursalian, Gregory B., et al. "Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes" National Library of Medicine (PMC). Available at:[Link]

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry" National Library of Medicine. Available at:[Link]

Sources

Application

Application Note: Catalytic Applications of Metal Complexes Derived from 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The development of highly efficient, recoverable, and tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly efficient, recoverable, and tunable transition metal catalysts is a cornerstone of modern synthetic chemistry and pharmaceutical manufacturing. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde serves as a highly versatile precursor for Schiff base (iminopyridine) ligands. By bridging the robust coordination chemistry of pyridine-2-carboxaldehyde derivatives with the functional flexibility of a piperazine moiety, this scaffold enables the synthesis of advanced metal complexes (e.g., Pd, Fe, Cu). These complexes exhibit exceptional catalytic activity in cross-coupling reactions and sustainable CO₂ fixation, offering built-in mechanisms for catalyst recovery and aqueous-phase execution.

Mechanistic Rationale & Ligand Design

As a Senior Application Scientist, it is critical to understand why a specific ligand scaffold is chosen before deploying it in a reactor. The strategic placement of the piperazinyl group at the 5-position of the pyridine ring provides three distinct physicochemical advantages:

  • Electronic Tuning and Catalyst Longevity: The piperazine ring acts as a strong electron-donating group. Through resonance and inductive effects, it increases the electron density on the pyridine nitrogen. This enhances the Lewis basicity of the ligand, resulting in a stronger metal-ligand bond. In high-turnover catalytic cycles, this stabilization prevents the premature degradation of the active metal center (e.g., preventing Pd black precipitation) 1.

  • The Bifunctional Piperazine Handle: The secondary amine of the piperazine moiety serves as a dynamic functional handle. In acidic aqueous media, it can be protonated to render the entire metal complex water-soluble, enabling green, aqueous-phase catalysis. Alternatively, the secondary amine can be utilized for covalent tethering to silica nanoparticles or organic polymers, transitioning the system from homogeneous to heterogeneous catalysis 2.

  • Hemilabile Coordination Geometry: Schiff bases derived from 2-pyridinecarboxaldehyde form robust bidentate (N,N) chelates. This geometry tightly binds the metal while leaving open coordination sites for substrate activation—a critical requirement for oxidative addition and transmetalation steps 3.

MoleculeLogic A Piperazine Ring (Secondary Amine) B Pyridine Core (Electron Relay) A->B Electron Donation D Aqueous Solubility / Solid Immobilization A->D Functional Handle C Carboxaldehyde (Schiff Base Site) B->C Inductive Effect E Strong N,N-Metal Chelation C->E Imine Formation

Caption: Structural logic of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in catalyst design.

Experimental Workflows & Methodologies

The following protocols detail the synthesis of the active catalysts and their deployment in two distinct, high-value chemical transformations: Palladium-catalyzed cross-coupling and Iron-catalyzed CO₂ fixation.

Workflow A 5-(1-Piperazinyl)- 2-pyridinecarboxaldehyde B Schiff Base Condensation A->B C Iminopyridine Ligand B->C D Metal Complexation (Pd, Fe) C->D E Active Metal Catalyst D->E F Catalytic Application E->F G Catalyst Recovery (pH Shift) F->G G->F Recycle

Caption: End-to-end workflow from ligand synthesis to catalytic application and recovery.

Protocol A: Synthesis of the Pd(II)-Iminopyridine Complex

Objective: Generate a highly active, water-soluble Pd(II) catalyst for Suzuki-Miyaura cross-coupling.

Causality & Design: Ethanol is selected as the condensation solvent to facilitate the precipitation of the Schiff base, driving the equilibrium forward without the need for aggressive dehydrating agents. For metalation, PdCl2​(CH3​CN)2​ is utilized because the labile acetonitrile ligands are easily displaced by the strong N,N-chelation of the iminopyridine, ensuring rapid and complete complexation 3.

Step-by-Step Procedure:

  • Ligand Synthesis: Dissolve 10.0 mmol of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde in 25 mL of absolute ethanol. Slowly add 10.0 mmol of 2,6-diisopropylaniline (or preferred primary amine) dissolved in 10 mL of ethanol.

  • Condensation: Reflux the mixture at 80°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the aldehyde spot and the formation of a vibrant yellow solution indicates successful imine formation.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting yellow precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Metalation: In a Schlenk flask under inert N2​ atmosphere, dissolve 5.0 mmol of the synthesized ligand in 20 mL of anhydrous dichloromethane (DCM). Add 5.0 mmol of PdCl2​(CH3​CN)2​ .

  • Complexation: Stir at room temperature for 6 hours.

    • Self-Validation Check: A distinct color shift from yellow to deep orange/red confirms complexation. Verify via 1H NMR: look for the downfield shift of the imine proton (typically moving from ~8.5 ppm to >8.8 ppm) due to metal coordination.

  • Purification: Concentrate the solvent in vacuo to 5 mL, precipitate the complex using hexane, filter, and dry.

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling & Catalyst Recovery

Objective: Perform C-C bond formation using the Pd(II) complex in a green, aqueous medium, followed by catalyst recycling.

Causality & Design: The choice of K2​CO3​ as a base is dual-purpose: it neutralizes the reaction and actively coordinates with the phenylboronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step. A mildly acidic aqueous environment (pH ~5-6 initially) protonates the piperazine ring, ensuring the catalyst remains homogeneously dissolved during the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1.0 mmol of aryl bromide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K2​CO3​ .

  • Catalyst Addition: Add 0.01 mmol (1 mol%) of the Pd(II) complex.

  • Solvent System: Add 10 mL of deionized water. Adjust the pH to ~5.5 using 0.1 M HCl to ensure complete dissolution of the catalyst (via piperazine protonation).

  • Catalysis: Heat the mixture to 80°C under vigorous stirring for 2 hours.

    • Self-Validation Check: The reaction mixture will become cloudy as the hydrophobic cross-coupled biaryl product forms and phase-separates from the aqueous layer.

  • Product Extraction: Cool to room temperature. Extract the organic product using ethyl acetate (3 x 10 mL). The active protonated Pd(II) catalyst remains in the aqueous phase.

  • Catalyst Recovery: To recover the catalyst, adjust the aqueous phase pH to >10 using 1.0 M NaOH. The deprotonation of the piperazine ring renders the complex hydrophobic, causing it to precipitate. Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and reuse the solid catalyst for the next cycle.

Protocol C: Fe(II)-Catalyzed Regioselective CO₂ Fixation

Objective: Convert aziridines and CO₂ into valuable oxazolidinones using an Earth-abundant Fe(II) catalyst.

Causality & Design: Iron is a sustainable alternative to precious metals. The strong electron-donating nature of the piperazinyl-substituted iminopyridine ligand stabilizes the Fe(II) center, preventing its premature oxidation to inactive Fe(III) under the reaction conditions. This specific electronic environment dictates the regioselective ring-opening of the aziridine 4.

Step-by-Step Procedure:

  • Catalyst Preparation: Synthesize the Fe(II) complex by reacting the ligand (from Protocol A, Step 3) with Fe(BF4​)2​⋅6H2​O in equimolar amounts in methanol under an inert atmosphere.

  • Reaction Setup: In a high-pressure stainless-steel autoclave, add 2.0 mmol of N-alkyl aziridine, 0.04 mmol (2 mol%) of the Fe(II) catalyst, and 0.12 mmol (6 mol%) of imidazole (acting as a nucleophilic co-catalyst).

  • Pressurization: Purge the autoclave with CO₂ three times, then pressurize to 1.5 MPa with CO₂.

  • Catalysis: Heat the vessel to 60°C and stir for 12 hours.

  • Isolation: Vent the CO₂ slowly. Dissolve the crude mixture in DCM, filter through a short pad of silica to remove the iron catalyst, and concentrate to yield the oxazolidinone.

Quantitative Data Presentation

The following tables summarize the expected catalytic efficiency of the synthesized complexes based on established benchmarks for iminopyridine systems.

Table 1: Pd(II)-Catalyzed Aqueous Suzuki-Miyaura Coupling (Protocol B)

Aryl Halide SubstrateBoronic AcidYield (%)TONTOF (h⁻¹)Catalyst Recovery Yield (%)
4-BromoacetophenonePhenylboronic acid989,8004,90095 (Cycle 1)
4-BromotoluenePhenylboronic acid929,2004,60094 (Cycle 2)
4-ChloroacetophenonePhenylboronic acid656,5003,25091 (Cycle 3)

Conditions: 1 mol% Pd catalyst, H2​O (pH 5.5), 80°C, 2 hours.

Table 2: Fe(II)-Catalyzed CO₂ Fixation with Aziridines (Protocol C)

Aziridine SubstrateCo-CatalystTemp (°C)CO₂ Pressure (MPa)Yield (%)Regioselectivity
N-Butyl aziridineImidazole601.594>99:1
N-Allyl aziridineImidazole601.589>99:1
N-Phenethyl aziridineImidazole601.591>99:1

Conditions: 2 mol% Fe catalyst, 6 mol% imidazole, neat or minimal solvent, 12 hours.

References

  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Complexes of Pd(II) with Schiff base Ligand Source: Jetir.Org URL:[Link]

  • Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A linear piperazine–pyridine ligand and its Hg coordination polymer Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 5-(1-Piperazinyl)picolinaldehyde

Introduction 5-(1-Piperazinyl)picolinaldehyde is a pivotal intermediate in contemporary drug discovery and development. Its unique structural motif, featuring a pyridine ring, a piperazine moiety, and an aldehyde functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(1-Piperazinyl)picolinaldehyde is a pivotal intermediate in contemporary drug discovery and development. Its unique structural motif, featuring a pyridine ring, a piperazine moiety, and an aldehyde functional group, renders it a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The piperazine ring is a well-established pharmacophore known to enhance the physicochemical properties and biological activity of drug candidates.[1][2] This guide provides a comprehensive, in-depth technical protocol for the synthesis of 5-(1-piperazinyl)picolinaldehyde, designed for researchers, scientists, and professionals in the field of drug development. The outlined methodology is grounded in established chemical principles to ensure reproducibility and high-yield synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound, 5-(1-piperazinyl)picolinaldehyde, is most effectively achieved through a two-step process. This strategy was chosen for its reliability and the commercial availability of the starting materials. The core of this approach involves:

  • Nucleophilic Aromatic Substitution: Formation of the key intermediate, (5-(piperazin-1-yl)pyridin-2-yl)methanol, by reacting 5-chloropicolinaldehyde with piperazine.

  • Selective Oxidation: Conversion of the alcohol intermediate to the desired aldehyde, 5-(1-piperazinyl)picolinaldehyde. This oxidation step is a common and generally reliable method for preparing aldehydes.[3][4]

This two-step pathway is advantageous as it avoids the direct use of potentially unstable or less readily available precursors.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Oxidation A 5-Chloropicolinaldehyde C (5-(piperazin-1-yl)pyridin-2-yl)methanol A->C Reaction B Piperazine B->C Reaction E 5-(1-Piperazinyl)picolinaldehyde C->E Oxidation D Oxidizing Agent (e.g., MnO2) D->E

Caption: Synthetic workflow for 5-(1-Piperazinyl)picolinaldehyde.

Detailed Experimental Protocols

PART 1: Synthesis of (5-(piperazin-1-yl)pyridin-2-yl)methanol (Intermediate)

This initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom on the pyridine ring is displaced by one of the nitrogen atoms of piperazine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
5-ChloropicolinaldehydeC6H4ClNO141.551.0 eq-Starting material
PiperazineC4H10N286.142.5 eq-Acts as both reactant and base scavenger
Dichloromethane (DCM)CH2Cl284.93--Anhydrous, reaction solvent
TriethylamineC6H15N101.192.2 eq-Non-nucleophilic base
Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction.

  • Addition of Reactant: To the cooled piperazine solution, add a solution of 5-chloropicolinaldehyde (1.0 equivalent) in DCM dropwise over 30 minutes. The slow addition helps to maintain the reaction temperature and prevent side reactions.

  • Reaction Progression: After the complete addition of 5-chloropicolinaldehyde, add triethylamine (2.2 equivalents) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up:

    • Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (5-(piperazin-1-yl)pyridin-2-yl)methanol can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).

PART 2: Synthesis of 5-(1-Piperazinyl)picolinaldehyde (Final Product)

This second and final step involves the selective oxidation of the primary alcohol of the intermediate to the corresponding aldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
(5-(piperazin-1-yl)pyridin-2-yl)methanolC10H15N3O193.251.0 eq-Intermediate from Part 1
Manganese Dioxide (MnO2)MnO286.945-10 eq-Activated, mild oxidizing agent
Dichloromethane (DCM)CH2Cl284.93--Anhydrous, reaction solvent
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified (5-(piperazin-1-yl)pyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents) in one portion. The use of a significant excess of MnO2 ensures complete oxidation.[3]

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24-48 hours.

  • Monitoring the Reaction: Monitor the progress of the oxidation by TLC, observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-(1-piperazinyl)picolinaldehyde.

  • Purification and Characterization: The crude product can be further purified by column chromatography if necessary. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[6]

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]

Specific Chemical Hazards:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[7] It is also a respiratory sensitizer. Avoid all personal contact, including inhalation.[6]

  • 5-Chloropicolinaldehyde and its derivatives: Handle with caution as they can be irritants.

  • Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.

  • Manganese Dioxide: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • TLC Monitoring: Regular TLC analysis at each stage allows for the visual confirmation of reaction progress and the identification of any potential side products.

  • Spectroscopic Analysis: The identity and purity of the intermediate and the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectral data should be compared with literature values or expected fragmentation patterns.

  • Yield Calculation: Accurate measurement of the mass of the starting materials and the final product allows for the calculation of the reaction yield, providing a quantitative measure of the efficiency of the synthesis.

By adhering to these detailed protocols and safety guidelines, researchers can confidently and reproducibly synthesize 5-(1-piperazinyl)picolinaldehyde for its application in the development of novel therapeutic agents.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine.
  • Apollo Scientific.
  • Thermo Fisher Scientific. (2018, January 18).
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  • Gant, T. G., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5813-5830. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. PubChem. [Link]

  • ChemicalBook. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis.
  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine.
  • BenchChem. (2025). Exploring 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Privileged Fragment for Drug Discovery.
  • BenchChem. (2025). Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride.
  • Podlech, J. (2001). Oxidation of Alcohols to Aldehydes and Ketones. Science of Synthesis.
  • Neuroquantology. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Sigma-Aldrich. 5-(Piperazin-1-yl)thiophene-2-carbaldehyde.
  • Ibragimov, A. G., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1447. [Link]

  • Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Yilmaz, I., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(9), 11196-11209. [Link]

  • MDPI. (2021, October 8).
  • National Institutes of Health. (2024, November 1).
  • Encyclopedia.pub. (2021, October 22).
  • ResearchGate. (2025, August 5). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, November 21). demonstration of an oxidation reaction of 2-[(5- methyl-1-pyridin-2-yl)-pyrazol-3-yl]-benzimidazole by using mass spectrometry (fab)
  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
  • Sigma-Aldrich. 5-(Piperazin-1-yl)
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

Sources

Application

Application Notes and Protocols: Synthesis and Utility of Schiff Bases from 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Introduction: The Strategic Value of the Pyridine-Piperazine Scaffold In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridine-Piperazine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The fusion of a pyridine ring with a piperazine moiety represents one such powerhouse combination. The pyridine ring, an electron-deficient aromatic heterocycle, provides a rigid scaffold and acts as a hydrogen bond acceptor, while the piperazine unit offers a flexible, basic nitrogen center that can be readily functionalized to modulate physicochemical properties like solubility and pKa.[1] This unique combination is a cornerstone in the design of agents targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

The condensation of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde with various primary amines to form Schiff bases (imines) is a critical synthetic transformation. It provides a robust and modular platform for generating extensive libraries of complex molecules. These resulting imine products are not merely synthetic intermediates; they often possess intrinsic biological activity and serve as excellent ligands for forming stable metal complexes.[2][3] This guide provides a comprehensive overview of the underlying chemical principles, field-proven experimental protocols, and characterization methodologies for this important reaction.

Part 1: Synthesis of the Key Precursor: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

A reliable synthesis of the aldehyde precursor is paramount. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine, followed by introduction or deprotection of the aldehyde functionality. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4]

Conceptual Workflow for Precursor Synthesis

The synthesis begins with a commercially available starting material, such as 5-bromo-2-methylpyridine. The methyl group is oxidized to an aldehyde, which is then protected as an acetal. This is a critical step, as the unprotected aldehyde could undergo undesirable side reactions. Following protection, the nucleophilic aromatic substitution is carried out with piperazine. Finally, the acetal is deprotected under acidic conditions to yield the target aldehyde.

cluster_0 Precursor Synthesis Workflow A 5-Bromo-2-methylpyridine B Oxidation (e.g., SeO₂) A->B C 5-Bromo-2-pyridinecarboxaldehyde B->C D Acetal Protection (e.g., Ethylene Glycol, p-TsOH) C->D E 2-(5-Bromopyridin-2-yl)-1,3-dioxolane D->E F SNAr with Piperazine (e.g., Pd catalyst or heat) E->F G 2-(5-(Piperazin-1-yl)pyridin-2-yl)-1,3-dioxolane F->G H Acidic Hydrolysis (Deprotection) G->H I 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde H->I

Caption: Synthetic workflow for the aldehyde precursor.

Protocol 1: Synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

This protocol is a representative procedure based on established chemical principles for SNAr reactions on pyridine rings.

  • Acetal Protection: To a solution of 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in toluene (approx. 0.2 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected intermediate, 2-(5-bromopyridin-2-yl)-1,3-dioxolane.

  • Nucleophilic Aromatic Substitution: Combine the crude acetal (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a sealed tube with an appropriate solvent like toluene or dioxane.

  • De-gas the mixture and heat to 100-120 °C for 12-24 hours, monitoring by TLC for the disappearance of the bromo-pyridine starting material.

  • After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the piperazine-substituted acetal.

  • Deprotection: Dissolve the purified acetal in a mixture of acetone and 2M hydrochloric acid (e.g., 4:1 v/v). Stir at room temperature for 2-4 hours until TLC analysis confirms the complete removal of the acetal group.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 5-(1-piperazinyl)-2-pyridinecarboxaldehyde.[5]

Part 2: Condensation with Primary Amines (Schiff Base Formation)

The reaction of an aldehyde with a primary amine is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base. The process is reversible and generally acid-catalyzed.[6]

Mechanistic Principles

The formation of an imine proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine . This intermediate is typically unstable and not isolated.[7]

  • Protonation of Hydroxyl: The carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen facilitates the elimination of water, forming a resonance-stabilized iminium ion .

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.

cluster_0 Imine Formation Mechanism Start Aldehyde + Primary Amine NucAttack Nucleophilic Attack Start->NucAttack 1 Carbinolamine Carbinolamine Intermediate NucAttack->Carbinolamine 2 (Proton Transfer) Protonation Protonation of -OH Carbinolamine->Protonation 3 (+H⁺) WaterLoss Elimination of H₂O Protonation->WaterLoss 4 Iminium Iminium Ion WaterLoss->Iminium Deprotonation Deprotonation Iminium->Deprotonation 5 (-H⁺) Product Imine (Schiff Base) Deprotonation->Product

Caption: Mechanism of acid-catalyzed imine formation.

Causality Behind Experimental Choices:

  • Solvent: Alcohols like ethanol or methanol are commonly used as they effectively dissolve both reactants and are polar enough to stabilize the intermediates.[8]

  • pH Control: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-5) are optimal. If the pH is too low (strongly acidic), the primary amine will be protonated, rendering it non-nucleophilic and halting the initial attack. If the pH is too high (basic), there isn't enough acid to protonate the carbinolamine's hydroxyl group, making it a poor leaving group and slowing the dehydration step.[7] In many cases, refluxing in ethanol provides a sufficient environment without the need for an external acid catalyst.

  • Water Removal: Since the reaction is reversible, removing the water formed as a byproduct can drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄. However, for many simple imine formations, simply refluxing is sufficient to achieve high yields.

Protocol 2: General Procedure for Schiff Base Synthesis
  • Dissolution: In a round-bottom flask, dissolve 5-(1-piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous ethanol (to a concentration of approx. 0.1-0.2 M).

  • Amine Addition: To this stirring solution, add the desired primary amine (1.0-1.1 eq). If the amine is a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base like triethylamine may be added to free the amine.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, typically less polar, product spot.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified.[8]

Data Presentation: Representative Condensation Reactions

The following table provides examples of reaction conditions and yields for the condensation of pyridine-2-carboxaldehyde derivatives with various primary amines, illustrating the versatility of the reaction.

EntryAldehydeAmineSolventConditionsYield (%)Reference
1Pyridine-2-carboxaldehydep-ToluidineMethanolRT, 2.5 h61%[9]
2Pyridine-2-carboxaldehyde4-AminophenolAnhydrous EthanolReflux, 6 h~80%[8]
3Pyridine-2-carboxaldehyde2-AminopyridineAnhydrous EthanolReflux, 6 h~75%[8]
4Pyridine-2-carboxaldehyde5-Amino-2-methoxypyridineEthanolReflux63-77%[1]
5(E)-2-benzylidene-3-cyclohexenoneBenzylamineToluene60 °C, 46 h52%[10]

Note: Yields are highly substrate-dependent. The conditions provided serve as a starting point for optimization.

Part 3: Reaction with Secondary Amines (Enamine Formation)

When an aldehyde that has α-hydrogens (hydrogens on the carbon adjacent to the carbonyl) reacts with a secondary amine, the product is an enamine , not an imine. This is a critical distinction for synthetic planning.[11]

Mechanistic Divergence

The mechanism for enamine formation is identical to imine formation up to the creation of the iminium ion intermediate.[2] At this stage, however, there is no proton on the nitrogen atom to remove. Instead, a base removes a proton from the adjacent α-carbon, and the electrons from the C-H bond move to form a C=C double bond, neutralizing the charge on the nitrogen.[12]

cluster_1 Enamine Formation Divergence Iminium Iminium Ion (from Secondary Amine) Deprotonation Deprotonation of α-Carbon Iminium->Deprotonation No H on N! Product Enamine Deprotonation->Product Forms C=C bond

Caption: The final deprotonation step differentiates enamine from imine formation.

For 5-(1-piperazinyl)-2-pyridinecarboxaldehyde, there are no α-hydrogens on the aldehyde carbon itself (it's attached to the pyridine ring). Therefore, reaction with a secondary amine would lead to the formation of an iminium salt, which may be unstable or participate in other reactions, but will not form a stable, neutral enamine in the traditional sense.

Part 4: Experimental Workflow, Purification, and Characterization

A robust workflow is essential for obtaining high-purity Schiff bases, which can be susceptible to hydrolysis.

General Experimental and Purification Workflow

cluster_2 Synthesis & Purification Workflow A Combine Aldehyde & Amine in Ethanol B Reflux & Monitor by TLC A->B C Reaction Complete? B->C C->B No D Cool to Room Temp C->D Yes E Product Precipitates? D->E F Filter & Wash with Cold EtOH E->F Yes G Concentrate in vacuo E->G No I Dry and Characterize F->I H Purify by Recrystallization or Chromatography G->H H->I

Caption: Standard workflow for Schiff base synthesis and isolation.

Purification Protocols

Trustworthiness through Self-Validation: The choice of purification method is critical for ensuring the integrity of the final compound. A sharp, un-depressed melting point and clean spectroscopic data are hallmarks of a successful purification.

  • Recrystallization (Preferred Method): This is often the most effective method for purifying solid Schiff bases.[8][9]

    • Solvent Selection: Ethanol is an excellent first choice, as the reactants are soluble while the often more conjugated product is less soluble, especially in the cold.[8] Other potential solvents include methanol, isopropanol, or mixtures like benzene/petroleum ether.

    • Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: This method should be used if recrystallization is ineffective.

    • Stationary Phase: Schiff bases can be sensitive to the acidic nature of standard silica gel, which can promote hydrolysis. It is highly advisable to use neutral alumina as the stationary phase.[9] Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1%).

    • Eluent: A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.

Characterization and Stability
  • FT-IR Spectroscopy: The most definitive evidence of reaction completion is the disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the appearance of a strong C=N (azomethine) stretching band in the region of 1600-1650 cm⁻¹ .

  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the azomethine proton (-CH=N-), which typically appears downfield in the δ 8.0-9.0 ppm range. The aldehyde proton signal (around δ 9.5-10.0 ppm) should be absent.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the condensation of the two starting materials.

  • Stability and Storage: Imines are reversible products. To prevent hydrolysis back to the aldehyde and amine, the purified Schiff base should be stored in a tightly sealed container, protected from atmospheric moisture, preferably in a desiccator.[9]

References

  • Durgun, M., et al. (2014). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. Marmara Pharmaceutical Journal. [Link]

  • Al-Masoudi, A. A. J., et al. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. [Link]

  • Uddin, M. N., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. ACS Omega. [Link]

  • About Purification. University of Rochester, Department of Chemistry. [Link]

  • Orwat, M. J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

  • Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Rogue Chem (2024). Aldeydes & Ketones: Enamine Formation – Reacting with Secondary (2º) Amines to Form Enamines. YouTube. [Link]

  • The Organic Chemistry Tutor (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]

  • Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

  • Satoru, K., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2022). IntechOpen. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Castro, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • 2-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
  • Possible products from the 2 : 1 condensation reaction of pyridine-2-carbaldehyde with N -(2-aminoethyl)propane-1,3- diamine. (2014). ResearchGate. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2021). PMC, NIH. [Link]

  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Design and Synthesis of Piperazine-Functionalized Hemicyanine Probes for Lysosomal pH Imaging

Introduction & Scientific Rationale The development of small-molecule fluorescent probes for organelle-specific imaging is a critical frontier in molecular biology and drug development. Among available chemical building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of small-molecule fluorescent probes for organelle-specific imaging is a critical frontier in molecular biology and drug development. Among available chemical building blocks, 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde stands out as a highly versatile, privileged scaffold for designing advanced microenvironment-sensitive sensors.

  • Electrophilic Anchor for π-Extension: The pyridine-2-carboxaldehyde moiety is highly reactive in Knoevenagel condensations. It readily reacts with C-H acidic compounds (such as indolium salts) to form an extended1[1]. This architecture guarantees long-wavelength emission, minimizing biological autofluorescence[2].

  • Dual-Function Recognition Moiety: The 1-piperazinyl group acts as both an electron donor for Intramolecular Charge Transfer (ICT) and a3[3]. At physiological pH (7.4), the secondary amine of the piperazine is largely deprotonated, allowing Photoinduced Electron Transfer (PET) to quench the fluorophore. Upon endocytosis and localization into the 4[4], the nitrogen atom becomes fully protonated. This protonation 5[5], triggering a robust fluorescence "Turn-ON" response.

Mechanism Probe Hemi-Pip Probe (Neutral Piperazine) PET: ON (Quenched) Lysosome Lysosomal Entry (pH 4.5-5.0) Probe->Lysosome Endocytosis Protonation Protonation of Piperazine N-atom Lysosome->Protonation Acidic Environment PET Inhibition of PET & ICT Modulation Protonation->PET Electronic Shift Fluorescence NIR Fluorescence Turn-ON (740 nm) PET->Fluorescence Intense Emission

Fig 1. Mechanism of lysosomal targeting and PET-inhibition-mediated fluorescence Turn-ON.

Quantitative Photophysical Profile

The resulting Hemicyanine-Piperazine (Hemi-Pip) probe exhibits highly favorable photophysical properties for live-cell imaging. The table below summarizes the validated quantitative data.

PropertyValue / Characteristic
Probe Architecture D-π-A Hemicyanine
Target Organelle Lysosome
Sensing Mechanism PET Inhibition / ICT Modulation
Absorption Maximum (λmax) ~580 nm
Emission Maximum (λem) ~740 nm (NIR region)
Stokes Shift ~160 nm
Working pH Range 4.0 – 7.4
Apparent pKa ~5.5
Fluorescence Enhancement >50-fold (pH 4.5 vs pH 7.4)

Experimental Protocols

Protocol A: Chemical Synthesis of the Hemi-Pip Probe

This protocol details the Knoevenagel condensation between 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and an indolium salt.

Reagents:

  • 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 mmol)

  • 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide (1.2 mmol)

  • Piperidine (0.1 mmol, catalytic)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and 1.2 mmol of the indolium salt in 15 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol of piperidine. Causality Note: Piperidine acts as a basic catalyst to deprotonate the active methyl group of the indolium salt, forming a reactive enamine intermediate that readily attacks the electrophilic aldehyde.

  • Reflux: Stir the mixture under a nitrogen atmosphere and heat to reflux (80 °C) for 6 hours.

  • Monitoring (Self-Validation Checkpoint): Run a Thin Layer Chromatography (TLC) plate using Dichloromethane:Methanol (10:1, v/v). The disappearance of the UV-active aldehyde spot (Rf ~0.8) and the appearance of a new, deep-blue/purple spot (Rf ~0.3) mathematically confirms successful condensation and extended conjugation.

  • Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of DCM to MeOH (100:0 to 10:1). Causality Note: The gradient is necessary because the hemicyanine product is highly polar due to the indolium positive charge; starting with pure DCM elutes unreacted aldehyde, while increasing MeOH elutes the target probe.

Protocol B: In Vitro pH Titration Validation

Before biological application, the probe must be validated as a self-contained pH sensor.

Step-by-Step Methodology:

  • Prepare a 1.0 mM stock solution of the Hemi-Pip probe in anhydrous DMSO.

  • Prepare a series of Britton-Robinson buffer solutions ranging from pH 3.0 to 8.0.

  • Dilute the stock solution into the buffers to a final probe concentration of 5.0 µM (ensure final DMSO concentration is <1% to prevent aggregation).

  • Record the fluorescence emission spectra (λex = 580 nm) for each solution.

  • Data Analysis (Self-Validation Checkpoint): Plot the fluorescence intensity at 740 nm versus pH. The data must yield a sigmoidal curve. Calculate the pKa from the inflection point using the Henderson-Hasselbalch equation. A calculated pKa between 5.0 and 6.0 validates the probe's suitability for lysosomal tracking.

Protocol C: Live-Cell Lysosomal Imaging

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2 incubator for 24 hours.

  • Probe Incubation: Replace the media with fresh serum-free DMEM containing 5.0 µM of the Hemi-Pip probe. Incubate for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with warm Phosphate-Buffered Saline (PBS). Causality Note: Washing removes extracellular unbound probe. Because the probe is highly fluorescent in acidic media but quenched in neutral media, residual extracellular probe won't emit strongly, but washing ensures zero background interference and confirms that the detected signal originates solely from internalized lysosomal probes.

  • Co-localization (Self-Validation Checkpoint): Co-incubate the cells with 100 nM LysoTracker Green for 15 minutes. Image using a confocal laser scanning microscope (Hemi-Pip: λex = 633 nm, λem = 650–750 nm; LysoTracker: λex = 488 nm, λem = 500–550 nm). Calculate the Pearson's Correlation Coefficient (PCC) using imaging software. A PCC > 0.85 mathematically validates the lysosome-specific targeting of the synthesized probe.

Experimental Workflow

Workflow Synth 1. Chemical Synthesis Knoevenagel Condensation EtOH, Piperidine, 80°C Purif 2. Purification Silica Gel Chromatography DCM:MeOH Gradient Synth->Purif Crude Product Char 3. in vitro Validation pH Titration & Spectrometry Determine pKa & Turn-ON ratio Purif->Char Pure Hemi-Pip Cell 4. Cell Culture Staining Incubate with 5 µM Probe 30 mins at 37°C Char->Cell Validated Probe Image 5. Confocal Imaging Excitation: 633 nm Emission: 650-750 nm Cell->Image Stained Live Cells

Fig 2. End-to-end experimental workflow from chemical synthesis to live-cell confocal imaging.

References

  • Title: Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy Source: Chemical & Biomedical Imaging - ACS Publications URL
  • Title: A near-infrared hemicyanine-derived fluorescent probe for sulfite detection in biomedical investigate Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - DOI URL
  • Title: Piperazine-Based Mitochondria-Immobilized pH Fluorescent Probe for Imaging Endogenous ONOO– and Real-Time Tracking of Mitophagy Source: ACS Applied Bio Materials - ACS Publications URL
  • Title: An acidic pH independent piperazine–TPE AIEgen as a unique bioprobe for lysosome tracing Source: Chemical Science - RSC Publishing URL
  • Title: Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions Source: Molecules - MDPI URL

Sources

Application

Role of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in synthesizing N-heterocycles

Application Note: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in the Synthesis of Complex N-Heterocycles Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in the Synthesis of Complex N-Heterocycles

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Introduction & Strategic Rationale

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. The incorporation of the piperazine-pyridine motif is a proven strategy in fragment-based drug discovery, prominently featured in FDA-approved therapeutics such as the BCL-2 inhibitor Venetoclax.

The strategic value of this scaffold lies in its orthogonal reactivity:

  • C2-Carboxaldehyde : Acts as a highly electrophilic center, ideal for reductive aminations, Knoevenagel condensations, and multicomponent cyclizations to form imidazoles or pyrimidines.

  • C5-Piperazine : Provides a nucleophilic secondary amine that can be selectively functionalized (e.g., via Buchwald-Hartwig coupling, amidation, or alkylation) while simultaneously improving the aqueous solubility and pharmacokinetic (PK) profile of the final drug candidate.

Physicochemical Properties

A summary of the key physicochemical parameters is provided below to guide solvent selection and reaction conditions.

PropertyValueRelevance to Synthesis
Chemical Formula C10H13N3O-
Molecular Weight 191.23 g/mol -
LogP (Computed) 0.1Highly polar; requires polar aprotic/protic solvents (e.g., DCE, EtOH, DMF).
Hydrogen Bond Donors 1 (Piperazine NH)Requires protection (e.g., Boc) if strong bases or electrophiles are used prematurely.
Hydrogen Bond Acceptors 3Excellent chelating potential; may require metal scavengers during workup.

Workflow A: Reductive Amination for Kinase Inhibitor Scaffolds

Reductive amination is a cornerstone reaction for appending diverse alkyl or aryl groups to the pyridine core[1]. The use of sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over sodium borohydride (NaBH4) due to its milder nature, which selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde[2].

G A 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde C Imine / Iminium Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Reductive Amination (NaBH(OAc)3, DCE, AcOH) C->D E Secondary Amine Product D->E Hydride Transfer F Piperazine Functionalization (R'-X or R'-COCl) E->F G Target Kinase Inhibitor Scaffold F->G N-Alkylation/Amidation

Fig 1: Reductive amination and functionalization workflow for kinase inhibitor synthesis.

Protocol 1: Self-Validating Reductive Amination

Causality & Design: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the polar piperazine-pyridine scaffold while maintaining stability for NaBH(OAc)3[2]. Acetic acid is added to catalyze imine formation and protonate the imine to the more electrophilic iminium ion.

  • Imine Formation : In an oven-dried flask under N2, dissolve 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (1.5 eq).

  • In-Process Control (IPC) 1 : Stir at room temperature for 2 hours. Take a 10 µL aliquot, quench with MeOH/NaBH4, and analyze via LC-MS. Validation: Proceed only when the aldehyde peak ([M+H]+ 192) is <5% and the imine/amine mass dominates.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portionwise over 15 minutes. Causality: Portionwise addition prevents thermal spikes that could lead to the formation of aminal byproducts.

  • IPC 2 : Stir for 4-12 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1, UV detection). Validation: The reaction is complete when the UV-active aldehyde spot (which stains orange with 2,4-DNPH) completely disappears.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO3 (equal volume). Causality: NaHCO3 neutralizes the acetic acid and decomposes excess hydride reagents, preventing the formation of borane-amine complexes during extraction. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow B: One-Pot Multicomponent Imidazole Synthesis

The aldehyde moiety can be leveraged in a Debus-Radziszewski-type multicomponent reaction to construct highly substituted imidazoles, which are valuable as fluorescent probes (e.g., LysoTrackers) and antimicrobial agents[3].

G A 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde E Iodine-Catalyzed Condensation (10 mol% I2, EtOH, 80°C) A->E B 1,2-Diketone (e.g., Benzil) B->E C Ammonium Acetate (NH4OAc) C->E D Primary Amine (R-NH2) D->E F Diamine Intermediate E->F Imine Formation G Cyclization & Dehydration F->G H Tetrasubstituted Piperazinyl-Imidazole G->H -H2O

Fig 2: Iodine-catalyzed multicomponent synthesis of tetrasubstituted imidazoles.

Protocol 2: Self-Validating Multicomponent Imidazole Synthesis

Causality & Design: Molecular iodine (I2) is utilized as a mild, transition-metal-free Lewis acid catalyst. Unlike strong mineral acids (which would protonate the basic piperazine nitrogen and precipitate the starting material), I2 effectively activates the carbonyl groups of the 1,2-diketone to facilitate nucleophilic attack by the in situ generated ammonia (from NH4OAc)[3].

  • Reaction Assembly : In a round-bottom flask, combine 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (1.0 eq), a 1,2-diketone (1.0 eq), the primary amine (1.0 eq), and ammonium acetate (2.5 eq) in absolute ethanol (0.2 M).

  • Catalyst Addition : Add molecular iodine (10 mol%). Causality: Ethanol is chosen as a green, protic solvent that stabilizes the polar transition states of the multiple condensation steps while keeping the I2 catalyst active[3].

  • Cyclization : Heat the mixture to reflux (80 °C) for 6–8 hours.

  • IPC (Reaction Monitoring) : At 4 hours, take an aliquot, dilute with MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the diketone and aldehyde masses, and the emergence of the target[M+H]+ peak corresponding to the tetrasubstituted imidazole.

  • Quench & Workup : Cool the reaction to room temperature. Pour the mixture into ice water containing 5% aqueous Na2S2O3. Causality: Sodium thiosulfate instantly reduces the residual I2 catalyst to water-soluble iodide (I-). This is a critical step; failing to quench I2 can lead to oxidative degradation of the electron-rich piperazine ring during isolation. Filter the resulting precipitate or extract with DCM to isolate the product.

Optimization Parameters for Multicomponent Reactions

To ensure reproducibility, the following table summarizes the effect of varying catalyst and solvent choices based on established methodologies[3].

CatalystSolventTemp (°C)Yield (%)Observation / Causality
NoneEtOH80<20Lack of carbonyl activation stalls the reaction at the imine stage.
p-TSA (20 mol%)Toluene11045Acid protonates piperazine, reducing solubility and overall yield.
I2 (10 mol%) EtOH 80 78-85 Optimal Lewis acidity; tolerates basic piperazine nitrogen.
I2 (10 mol%)H2O8060Greener alternative, but limited by the poor solubility of the diketone.

References

  • Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Advances.
  • Amine synthesis by reductive amination (reductive alkyl
  • Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize the synthesis of 5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists troubleshoot and optimize the synthesis of 5-(1-piperazinyl)-2-pyridinecarboxaldehyde .

This molecule is a highly versatile building block in drug discovery, particularly for assembling functionalized nitrogen-centered heterocycles[1]. However, its synthesis is notoriously prone to side reactions, including bis-arylation, catalyst poisoning, and aldehyde degradation. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, high-yield protocol based on state-of-the-art palladium-catalyzed cross-coupling methodologies[2].

Mechanistic Overview & Synthetic Workflows

Attempting a direct Nucleophilic Aromatic Substitution ( SN​Ar ) on 5-bromo-2-pyridinecarboxaldehyde with piperazine typically fails. The leaving group (bromine) is located at the 5-position, which is meta to the pyridine nitrogen. Consequently, the nitrogen cannot stabilize the anionic Meisenheimer intermediate. While the para-formyl group provides marginal activation, it is insufficient to drive a clean reaction without forcing conditions that ultimately destroy the aldehyde.

Therefore, Buchwald-Hartwig cross-coupling is the mandatory pathway[3]. Below are the two primary synthetic routes evaluated in our laboratories. Route B is the recommended pathway for maximizing yield and purity.

SynthesisWorkflow cluster_RouteA Route A: Direct Coupling (Boc-Protected Amine) cluster_RouteB Route B: Aldehyde Protection (High Yield) SM 5-Bromo-2-pyridinecarboxaldehyde (Starting Material) BocPip Buchwald-Hartwig Coupling + 1-Boc-piperazine Pd2(dba)3, Xantphos, Cs2CO3 SM->BocPip Route A Protect Acetalization Ethylene Glycol, pTSA SM->Protect Route B IntermediateA tert-Butyl 4-(6-formylpyridin-3-yl) piperazine-1-carboxylate BocPip->IntermediateA DeprotectA TFA or HCl (Boc Deprotection) IntermediateA->DeprotectA Target 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (Target Product) DeprotectA->Target ProtectedSM 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine Protect->ProtectedSM CouplingB Buchwald-Hartwig Coupling + 1-Boc-piperazine Pd Catalyst ProtectedSM->CouplingB IntermediateB tert-Butyl 4-(6-(1,3-dioxolan-2-yl)pyridin-3-yl) piperazine-1-carboxylate CouplingB->IntermediateB DeprotectB Aqueous Acid (Global Deprotection) IntermediateB->DeprotectB DeprotectB->Target

Figure 1: Synthesis routes for 5-(1-piperazinyl)-2-pyridinecarboxaldehyde.

Troubleshooting Guides & FAQs

Q: Why am I isolating a high percentage of the bis-arylated byproduct (1,4-bis(6-formylpyridin-3-yl)piperazine)? A: Piperazine is a symmetric secondary diamine. Once the first amine undergoes cross-coupling, the resulting mono-arylated piperazine remains highly nucleophilic and can re-enter the catalytic cycle. Fix: Never use unprotected piperazine unless it is in a massive stoichiometric excess (e.g., 10 equivalents). The most reliable solution is to use 1-Boc-piperazine , which strictly limits the reaction to mono-arylation by masking the second nitrogen[2].

Q: My starting material is degrading, and LC-MS shows complex oligomeric mixtures. What is causing this? A: The unprotected formyl group at the 2-position is highly electrophilic. Under the basic conditions and elevated temperatures (80–110 °C) required for Buchwald-Hartwig coupling, the aldehyde can undergo Cannizzaro-type disproportionation, aldol condensations, or form Schiff bases (imines) with the piperazine source. Fix: Implement Route B . Protect the aldehyde as a 1,3-dioxolane acetal prior to the cross-coupling. This masks the electrophilic center entirely, allowing the cross-coupling to proceed cleanly.

Q: The cross-coupling stalls at 40-50% conversion. How do I prevent catalyst poisoning? A: Both the pyridine nitrogen and the piperazine amines are strong σ -donors that can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive resting state (catalyst poisoning). Furthermore, certain bases like NaOtBu can be too harsh for heteroaryl substrates. Fix: Use a bidentate ligand with a wide bite angle, such as Xantphos , combined with Pd2​(dba)3​ . Xantphos strongly chelates the palladium, preventing displacement by the substrate and favoring the reductive elimination of the C-N bond[3]. Additionally, switch to the milder base Cs2​CO3​ , which is highly effective for amination of heteroaryl bromides[4].

Self-Validating Experimental Protocol (Route B)

This step-by-step methodology utilizes a global protection/deprotection strategy to ensure maximum yield and reproducibility. Every step includes a validation checkpoint to confirm success before proceeding.

Step 1: Acetal Protection of the Aldehyde
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Reflux the mixture at 110 °C for 12 hours, continuously removing water.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoint: Water collection in the trap must cease. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the UV-active starting material ( Rf​≈0.4 ) and the appearance of a new, less polar spot ( Rf​≈0.6 ).

Step 2: Buchwald-Hartwig Cross-Coupling
  • Setup: To an oven-dried Schlenk tube, add the protected 5-bromo-2-(1,3-dioxolan-2-yl)pyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2​(dba)3​ (2 mol %), Xantphos (4 mol %), and Cs2​CO3​ (2.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M) and degas the suspension by bubbling argon through the mixture for 15 minutes.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours under vigorous stirring.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

Validation Checkpoint: The solution should transition from a dark purple/red ( Pd2​(dba)3​ ) to a characteristic yellow/orange active catalyst color. LC-MS analysis must confirm a mass peak of [M+H]+=336 for the protected intermediate.

Step 3: Global Deprotection
  • Setup: Dissolve the crude intermediate in a 1:1 mixture of THF and 3M aqueous HCl.

  • Reaction: Stir at 50 °C for 4 hours. This step simultaneously hydrolyzes the 1,3-dioxolane acetal and cleaves the tert-butyl carbamate (Boc) group.

  • Workup: Cool the mixture and carefully adjust the pH to 8-9 using saturated aqueous NaHCO3​ . Extract the free amine with dichloromethane, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH 9:1) if necessary.

Validation Checkpoint: LC-MS must confirm the disappearance of the m/z 336 peak and the emergence of the target product mass at [M+H]+=192 .

Quantitative Data & Condition Matrix

The following table summarizes the quantitative impact of various reaction parameters on the overall yield, illustrating why Route B is the definitive protocol.

Reaction PathwayAmine SourceCatalyst / LigandBaseAdditives / ProtectionExpected YieldPrimary Failure Mode
Direct SN​Ar PiperazineNone K2​CO3​ None< 15%Degradation, Imine formation
Direct BuchwaldPiperazine Pd2​(dba)3​ / BINAP NaOtBu None30 - 40%Bis-arylation, Cannizzaro
Direct Buchwald1-Boc-piperazine Pd2​(dba)3​ / Xantphos Cs2​CO3​ None60 - 70%Aldehyde degradation
Protected Buchwald 1-Boc-piperazine Pd2​(dba)3​ / Xantphos Cs2​CO3​ Acetal Protection 85 - 95% None (Optimized)

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Welcome to the Technical Support Center. As drug development professionals, handling bifunctional building blocks requires an understanding of their inherent kinetic reactivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, handling bifunctional building blocks requires an understanding of their inherent kinetic reactivity. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is an "AB-type" monomer containing both a highly nucleophilic secondary amine (piperazine) and an electrophilic aldehyde[1]. This guide addresses the specific chromatographic and stability challenges associated with this molecule and provides self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & FAQs

Q1: My concentrated product turns into an insoluble, gummy residue overnight. What is happening? A: You are observing intermolecular polymerization. Because free amino aldehydes undergo rapid 2[2], the unsubstituted piperazine nitrogen of one molecule attacks the highly electrophilic 2-pyridinecarboxaldehyde carbonyl of another. This forms aminals or iminium-derived oligomers. Causality & Solution: The 2-pyridyl ring withdraws electron density, making the aldehyde exceptionally reactive. To arrest this kinetic pathway, you must quench the nucleophilicity of the piperazine. Never store this compound as a free base. Immediately convert it to a stable ammonium salt (e.g., hydrochloride or trifluoroacetate) prior to concentration.

Q2: I attempted normal-phase silica gel chromatography (DCM/MeOH), but my recovery was <10% and the band streaked severely. How can I improve this? A: Normal-phase silica gel is acidic and interacts strongly with the dual basic sites (piperazine and pyridine), causing irreversible chemisorption. While adding a basic modifier (like Et₃N) reduces silica tailing, basifying the environment accelerates the self-condensation reaction[2]. Causality & Solution: Abandon normal-phase silica for this free-amine/aldehyde combination. Use Reverse-Phase (C18) HPLC with an acidic aqueous mobile phase (0.1% TFA). The acid protonates the piperazine, simultaneously preventing self-condensation and improving peak shape.

Q3: Can I perform an aqueous workup to remove water-soluble impurities? A: It is highly discouraged unless strictly pH-controlled. With a computed XLogP3 of ~0.1, this compound is 1[1]. Furthermore, condensation reactions of aldehydes and amines occur efficiently in 3[3], meaning aqueous exposure can exacerbate oligomerization. Causality & Solution: Skip the aqueous workup. Direct isolation via salt precipitation or direct injection of the filtered crude onto an RP-HPLC system is the most reliable workflow.

Part 2: Mechanistic Visualization

G A 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (Free Base) B Nucleophilic Attack (Intermolecular) A->B Room Temp / Neutral D Addition of Acid (e.g., HCl, TFA) A->D pH < 4 C Oligomerization / Gums (Aminal / Schiff Base) B->C E Ammonium Salt (Nucleophilicity Quenched) D->E F Stable for Storage & Purification E->F

Mechanistic pathway showing the stabilization of the aminoaldehyde via acid-mediated protonation.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Reverse-Phase HPLC Isolation (TFA Salt Method)

This protocol acts as a self-validating system: the low pH of the mobile phase inherently protects the product from self-condensation during the purification run.

  • Sample Preparation: Dissolve the crude reaction mixture in a 1:1 mixture of H₂O:MeCN containing 0.2% Trifluoroacetic acid (TFA). The excess acid ensures complete protonation of the piperazine ring.

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter to remove insoluble oligomers.

  • Chromatography Execution:

    • Column: C18 Preparative Column (e.g., 5 µm, 21 x 250 mm).

    • Mobile Phase A: H₂O + 0.1% TFA.

    • Mobile Phase B: MeCN + 0.1% TFA.

    • Gradient: 5% to 60% B over 20 minutes.

  • Recovery: Pool the fractions containing the product. Do not rotary evaporate with heat. Directly lyophilize (freeze-dry) the pooled fractions to yield the di-TFA salt as a stable, flowable powder.

Protocol B: Direct Hydrochloride Salt Precipitation

Ideal for bulk intermediate storage without the need for chromatography.

  • Dissolution: Dissolve the crude reaction mixture in an anhydrous ethereal solvent (e.g., THF or MTBE) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C, slowing any background condensation kinetics.

  • Acidification: Dropwise add 2.2 equivalents of anhydrous HCl in dioxane while stirring vigorously.

  • Isolation: Stir for 30 minutes at 0 °C until a dense precipitate forms. Filter the precipitate under a blanket of argon, wash with cold MTBE, and dry under high vacuum to afford the stable hydrochloride salt.

Part 4: Quantitative Data & Method Comparison

Purification MethodTypical YieldPurityProduct StabilityScalabilityPrimary Use Case
Normal Phase (Basic) < 20%LowPoor (Oligomerizes)HighNot recommended
RP-HPLC (TFA) 70 - 85%> 98%Excellent (TFA salt)Low-MedFinal purification for biological assays
HCl Precipitation 80 - 90%90 - 95%Excellent (HCl salt)HighBulk intermediate storage
Boc-Protection 85 - 95%> 98%Excellent (Protected)HighMulti-step organic synthesis

Part 5: Workflow Visualization

Workflow Crude Crude Reaction Mixture Quench Quench & Acidify (0.1% TFA in Water) Crude->Quench Filter Filter (0.22 µm PTFE) Quench->Filter Inject Inject onto C18 RP-HPLC Filter->Inject Elute Elute: H2O/MeCN gradient with 0.1% TFA Inject->Elute Lyophilize Lyophilize Fractions Elute->Lyophilize Pure Pure Product (TFA Salt) Lyophilize->Pure

Step-by-step reverse-phase HPLC workflow ensuring stabilization of the target compound as a TFA salt.

References

  • Title: 5-(1-Piperazinyl)
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Troubleshooting low yield in metal complex formation with piperazine ligands

Welcome to the Technical Support Center for Coordination Chemistry . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low-yield issues during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coordination Chemistry . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low-yield issues during the synthesis of metal complexes utilizing piperazine-based ligands.

This guide bypasses superficial fixes and addresses the fundamental thermodynamic, kinetic, and electrostatic barriers governing piperazine coordination.

Diagnostic Workflow: Piperazine Complexation

The following logical workflow isolates the three most common failure points in piperazine-metal complexation: protonation state, steric hindrance, and solvent competition.

PiperazineTroubleshooting Start Yield < 20% CheckPH Check Protonation State Start->CheckPH AdjustPH Deprotonate (pH > 9.0) CheckPH->AdjustPH Protonated CheckConf Check Steric Hindrance CheckPH->CheckConf Deprotonated AdjustPH->CheckConf ForceBoat Reflux to Force Boat Form CheckConf->ForceBoat Chair Form CheckSolvent Check Solvent Competition CheckConf->CheckSolvent Pre-organized ForceBoat->CheckSolvent ChangeSolvent Use MeOH / Acetonitrile CheckSolvent->ChangeSolvent Aqueous Success Yield > 85% CheckSolvent->Success Non-coordinating ChangeSolvent->Success

Diagnostic workflow for troubleshooting low yield in piperazine-metal complexation.

Quantitative Troubleshooting Matrix

To quickly identify the root cause of your low yield, compare your current experimental parameters against this quantitative matrix.

ParameterExperimental ConditionTypical YieldMechanistic Causality
pH < 5.0< 5%Complete protonation of piperazine nitrogens; lack of lone pairs for dative bonding 1.
pH 7.0 - 8.020 - 40%Partial protonation; competitive binding between H⁺ and the metal cation [[2]]().
pH > 9.0> 85%Full deprotonation; secondary/tertiary amines are fully available for coordination.
Temperature Room Temp (25°C)10 - 30%Insufficient thermal energy to overcome the chair-to-boat conformational activation barrier 2.
Temperature Reflux (65°C - 80°C)> 85%Thermal energy forces the piperazine ring into the required boat conformation for bidentate chelation.
Solvent Aqueous (H₂O)< 20%Water molecules outcompete sterically hindered piperazine for metal coordination sites.
Solvent Methanol / Acetonitrile> 85%Solvents are polar enough to dissolve salts but act as weaker field ligands than piperazine 3.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine-metal complex yield consistently below 20% despite perfect stoichiometric mixing? A1: The issue is likely rooted in the thermodynamic penalty of ring flipping. Piperazine heavily favors the thermodynamically stable chair conformation, which places its two nitrogen lone pairs pointing in opposite directions. However, to act as a bidentate chelator to a single metal center, the ring must flip into the higher-energy boat conformation so both lone pairs can interact with the metal 2. If you are running the reaction at room temperature, there is insufficient thermal energy to overcome this steric activation barrier. Solution: Apply heat (reflux) to the reaction mixture to force the conformational reorganization.

Q2: How does pH affect the coordination of piperazine ligands? A2: Piperazine is a weak base with two pKb values (typically around 3.97 and 8.34) 1. At neutral or acidic pH, the high concentration of positive charges means the nitrogen atoms are protonated (forming piperazinium ions) [[2]](). Protonated amines lack the free lone pairs required to form dative covalent bonds with transition metals, and their positive charge electrostatically repels metal cations. Solution: Ensure the reaction environment is sufficiently basic (pH > 9.0) by adding a non-coordinating base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Q3: What solvents are optimal for maximizing yield, and why? A3: Methanol (MeOH) and acetonitrile (MeCN) are the gold standards for piperazine complexation [[3]](). Because piperazine in a boat conformation is sterically strained, its binding affinity can be lower than that of highly flexible or small ligands. If you use water as a solvent, the H₂O molecules (which are strong-field ligands) will easily outcompete the piperazine for the metal's coordination sphere. MeOH and MeCN dissolve the precursors effectively but are easily displaced by the chelating effect of the ligand.

Self-Validating Experimental Protocol: Optimized Piperazine Complexation

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Ligand Preparation and Deprotonation

  • Dissolve 2.0 mmol of the piperazine-based ligand in 15 mL of dry Methanol (MeOH).

  • Add 4.0 mmol of a non-coordinating base (e.g., K₂CO₃) to the solution to ensure complete deprotonation of the secondary/tertiary amines.

  • Stir at room temperature for 30 minutes.

  • Validation Checkpoint: Extract a 100 µL aliquot, dilute in 1 mL of DI water, and measure the apparent pH. It must read > 9.0. If it is lower, add more base.

Step 2: Metal Salt Dissolution

  • In a separate flask, dissolve 2.0 mmol of the transition metal salt (e.g., CuCl₂·2H₂O or Zn(ClO₄)₂·6H₂O) in 10 mL of dry MeOH.

  • Validation Checkpoint: The resulting solution must be completely transparent (though it may be colored, e.g., blue for Cu²⁺). Any cloudiness or turbidity indicates the formation of insoluble metal hydroxides. If turbidity is observed, discard the solution, ensure your glassware is completely dry, and use strictly anhydrous solvent.

Step 3: Complexation and Conformational Forcing

  • Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Equip the flask with a reflux condenser and heat the mixture to 65°C – 70°C for 4 to 6 hours. This thermal energy is mandatory to force the piperazine ring from the chair to the boat conformation 2.

  • Validation Checkpoint: Observe the solution color. A distinct bathochromic or hypsochromic shift (e.g., from pale blue to dark purple/green for copper complexes) confirms the alteration of d-d transitions due to successful ligand field splitting by the piperazine nitrogens.

Step 4: Isolation and Purification

  • Cool the reaction mixture slowly to room temperature, then transfer it to an ice bath (0°C - 5°C) for 2 hours to maximize precipitation.

  • Isolate the solid complex via vacuum filtration.

  • Wash the precipitate thoroughly with cold acetonitrile to remove unreacted ligand and residual salts, then dry under a vacuum desiccator.

  • Validation Checkpoint: Perform a molar conductance test of the dried complex dissolved in DMSO. A low molar conductance value confirms a non-ionic, fully coordinated complex rather than a simple salt mixture 3.

References

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC (nih.gov). 2

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. 3

  • Metal complex with piperazine ring-based ligand and their biological activities. DOI. 1

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). 4

Sources

Optimization

Recrystallization methods for 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

An Applications-First Guide to the Recrystallization of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde Introduction for the Modern Researcher Welcome to the technical support center for the purification of 5-(1-Piperazinyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

An Applications-First Guide to the Recrystallization of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Introduction for the Modern Researcher

Welcome to the technical support center for the purification of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. As a Senior Application Scientist, I understand that purifying this molecule can be challenging due to its unique combination of functional groups: a polar pyridine ring, a reactive aldehyde, and a basic piperazine moiety. This guide is structured not as a rigid manual, but as a dynamic resource that mirrors the scientific process. We will explore the causality behind our choices, troubleshoot common obstacles, and build a robust, validated protocol from the ground up.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde?

Answer: There is no single "best" solvent without experimental validation, but we can make an educated selection based on the molecule's structure. The molecule possesses significant polarity due to the pyridine ring, the aldehyde group, and the two nitrogen atoms in the piperazine ring. This structure suggests good solubility in polar protic solvents.

Therefore, an excellent starting point is a lower-to-mid-range alcohol like isopropanol (IPA) or ethanol . These solvents are polar enough to dissolve the compound when hot but are often poor enough solvents at low temperatures to allow for good crystal recovery. They also have boiling points that are convenient for laboratory work—high enough to provide a good solubility differential, but low enough for easy removal.[1]

Q2: How should I perform a systematic solvent screen to find the ideal conditions?

Answer: A systematic approach is crucial. Use small amounts of your crude material (10-20 mg) for each test in small test tubes or vials.

Protocol for Solvent Screening:

  • Select a Range of Solvents: Choose 4-6 solvents spanning a range of polarities. A good starting list would be:

    • Water (very polar, protic)

    • Ethanol (polar, protic)

    • Isopropanol (IPA) (polar, protic)

    • Acetonitrile (polar, aprotic)

    • Ethyl Acetate (medium polarity, aprotic)

    • Toluene (non-polar, aromatic)

  • Test Solubility at Room Temperature: Add the chosen solvent dropwise to the crude solid at room temperature. If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[2]

  • Test Solubility at Elevated Temperature: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.[3]

  • Cool and Observe: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Evaluate the Results: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and which produces a high yield of crystalline solid upon cooling.[2]

Q3: My compound is prone to "oiling out." Are there specific solvent systems to avoid or prefer?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of a solid. This is common with compounds that have relatively low melting points or when using solvent mixtures where the compound's solubility changes too rapidly, such as alcohol/water systems.

Given that pyridinecarboxaldehyde derivatives can be liquids or low-melting solids, this is a valid concern.[4][5] To mitigate this:

  • Prioritize Single-Solvent Systems: Whenever possible, find a suitable single solvent. This provides a more controlled and gradual decrease in solubility.

  • Use High-Boiling Point Solvents Cautiously: Solvents with very high boiling points (e.g., toluene, DMF) can heat your compound above its melting point before it fully dissolves.[1]

  • For Two-Solvent Systems: If a single solvent is not viable, use a miscible pair where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[6] A good pair could be Isopropanol/Hexane. Add the anti-solvent slowly to the hot, dissolved solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve and allow to cool slowly.

Q4: How can I leverage the basic piperazine group to improve purity?

Answer: The piperazine moiety is basic and can be protonated to form a water-soluble salt.[7] This is highly effective for removing non-basic impurities.

Acid/Base Purification-Assisted Recrystallization:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde will protonate and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separate the aqueous layer and basify it carefully with a base like sodium bicarbonate or dilute NaOH until the pH is > 9.

  • Your product should precipitate out or be extractable with a fresh portion of organic solvent.

  • After isolating the free-based product, proceed with the final recrystallization from an organic solvent as determined by your screening. This combined approach can dramatically increase final purity.

Troubleshooting Guide

Problem: My compound will not dissolve, even in a large amount of boiling solvent.
Possible Cause Solution & Scientific Rationale
Insoluble Impurities Present If most of the material dissolves but some solid remains, it is likely an insoluble impurity. Solution: Perform a hot gravity filtration.[3] This technique removes the insoluble material while keeping your desired compound in the hot solution, preventing premature crystallization.
Incorrect Solvent Choice The solvent may be too non-polar for your compound. Solution: Re-evaluate your solvent screen. Move to a more polar solvent. For 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, if a non-polar solvent like hexanes fails, move to ethyl acetate, then isopropanol or ethanol.[8][9]
Problem: No crystals form after the solution has cooled.
Possible Cause Solution & Scientific Rationale
Too Much Solvent Was Used This is the most common reason for crystallization failure.[10] The solution is not supersaturated upon cooling. Solution: Boil off a portion of the solvent to increase the concentration of your compound.[3] Cool again and observe. Repeat until a saturated solution is achieved.
Supersaturation The solution is supersaturated, but crystal nucleation has not begun.[10] Solution: Induce crystallization. The best methods are: 1) Scratching the inside of the flask with a glass rod to create a rough surface for nucleation[2][11]; 2) Adding a seed crystal of the pure compound to act as a template for crystal growth.[11]
Cooling Too Quickly Rapid cooling can sometimes inhibit the organized process of crystal formation. Solution: Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving to an ice bath.[3][12]
Problem: My final product is still impure after recrystallization.
Possible Cause Solution & Scientific Rationale
Crystallization Occurred Too Quickly Rapid crystal formation can trap impurities within the crystal lattice.[11] This is known as inclusion. Solution: Redissolve the crystals in the minimum amount of hot solvent, but this time add an extra 5-10% volume of solvent.[11] This ensures the solution is not overly saturated, promoting slower, more selective crystal growth upon cooling.
Impurities Have Similar Solubility The chosen solvent may not effectively differentiate between your compound and a key impurity. Solution: A second recrystallization using a different solvent system is recommended. If you used an alcohol, try a polar aprotic solvent like acetonitrile or a two-solvent system like ethyl acetate/hexanes. Alternatively, consider another purification technique like column chromatography before a final recrystallization.
Residual Piperazine Reactant If the impurity is unreacted piperazine, its solubility profile may be similar. Solution: Perform the acid/base extraction described in FAQ Q4 to selectively remove the basic piperazine before recrystallization.[7]

Data Presentation & Protocols

Table 1: Properties of Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity IndexKey Considerations
Water10010.2High polarity; may require an alcohol co-solvent to achieve initial solubility. Risk of oiling out.[1]
Methanol655.1Very effective at dissolving polar compounds. May have high solubility even when cold, leading to lower yields.[1]
Ethanol784.3Excellent general-purpose polar protic solvent. Often a good balance between dissolving power and recovery.
Isopropanol (IPA)823.9Slightly less polar than ethanol; can sometimes offer better recovery for moderately polar compounds.
Acetonitrile825.8Good polar aprotic option. Can provide different selectivity for impurities compared to alcohols.
Ethyl Acetate774.4Medium polarity. Good for compounds that are too soluble in alcohols. Often used in a two-solvent system with hexanes.[1]
Toluene1112.4Non-polar. Unlikely to be a good single solvent but could be used as an anti-solvent with a more polar solvent. High boiling point requires caution.[1]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., Isopropanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid has just completely dissolved. It is critical to add only the minimum amount of boiling solvent required.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[12]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[2]

  • Drying: Allow the crystals to dry thoroughly in the air or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Troubleshooting Logic

Recrystallization_Troubleshooting start Start Recrystallization problem problem start->problem Observe Outcome check_crystals Too much solvent used? problem->check_crystals Problem: No Crystals Form problem_oil Oiling Out Occurs problem->problem_oil Problem: Oiling Out problem_impure Product Still Impure problem->problem_impure Problem: Product Impure action action check check solution solution action_boil Boil off some solvent and re-cool. check_crystals->action_boil Yes check_supersat Supersaturated? check_crystals->check_supersat No action_boil->solution Crystals form action_boil->check_supersat action_induce Induce Nucleation: 1. Scratch flask 2. Add seed crystal check_supersat->action_induce Yes action_reassess Re-assess solvent choice. Start solvent screen again. check_supersat->action_reassess No (Not Saturated) action_induce->solution action_reassess->start action_reheat Reheat to dissolve oil. Add more primary solvent (5-10%). Cool SLOWLY. problem_oil->action_reheat Troubleshoot action_reheat->solution action_rerex Perform second recrystallization in a different solvent system OR Use acid/base extraction. problem_impure->action_rerex Troubleshoot action_rerex->solution Pure crystals obtained

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Piperazine N-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective functionalization of the piperazine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective functionalization of the piperazine scaffold. The symmetrical nature of piperazine, combined with the shifting electronic properties of its nitrogen atoms during substitution, makes mono-N-alkylation a notorious challenge in medicinal chemistry and drug development.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity synthesis and purification.

Diagnostic Workflow

When troubleshooting piperazine N-alkylation, identifying the root cause of poor selectivity or low yield is the first step toward optimization. Use the diagnostic logic tree below to determine the best synthetic strategy for your specific challenge.

G Start Piperazine N-Alkylation Troubleshooting Issue1 Over-alkylation (1,4-disubstituted) Start->Issue1 Issue2 Low Atom Economy (Too many steps) Start->Issue2 Issue3 Quaternary Salt Formation Start->Issue3 Sol1A Use Boc-Protection Issue1->Sol1A Sol1B Use Excess Piperazine (>5 equivalents) Issue1->Sol1B Sol1C Mono-protonation (In-situ HCl salt) Issue1->Sol1C Sol2A Reductive Amination Issue2->Sol2A Sol2B Borrowing Hydrogen (Pd/TiO2 catalyst) Issue2->Sol2B Sol3 Reduce Alkylating Agent & Lower Temperature Issue3->Sol3

Diagnostic decision tree for resolving common piperazine N-alkylation challenges.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my reaction yield a complex mixture of mono- and di-alkylated products, even when using a strict 1:1 stoichiometry? Causality: The core issue lies in the electronic properties of the piperazine ring. When the first alkyl group is attached, its electron-donating inductive effect increases the nucleophilicity of the newly formed secondary amine[1]. Consequently, the mono-alkylated intermediate becomes more reactive toward the electrophile than the starting unsubstituted piperazine, leading to rapid over-alkylation and the formation of 1,4-disubstituted byproducts[1]. Solutions:

  • Symmetry Breaking via Protection: Employing a protecting group (e.g., Boc anhydride) selectively deactivates one nitrogen atom, strictly enforcing mono-alkylation[1].

  • Statistical Control: Using a massive excess of piperazine (5 to 10 equivalents) statistically outcompetes the increased nucleophilicity of the mono-alkylated product[2].

  • In-Situ Mono-Protonation: Reacting piperazine with its dihydrochloride salt forms a monohydrochloride intermediate. The protonated nitrogen is rendered non-nucleophilic, effectively acting as a traceless protecting group[3].

Q2: Protecting groups reduce our overall atom economy and increase purification overhead. Are there greener, more efficient alternatives for mono-alkylation? Causality: Traditional protection/deprotection sequences inherently generate stoichiometric waste (e.g., isobutylene and CO₂ from Boc removal) and require additional synthetic steps[2]. Solutions:

  • Reductive Amination: This is a highly atom-economical alternative that avoids alkyl halides entirely. Piperazine reacts with an aldehyde or ketone to form an iminium ion, which is subsequently reduced. This pathway naturally arrests at the mono-substituted stage[2][4].

  • Borrowing Hydrogen Catalysis: A cutting-edge green chemistry approach utilizes alcohols as alkylating agents in the presence of a catalyst (e.g., Pd/TiO₂). The catalyst "borrows" hydrogen from the alcohol to generate an aldehyde in situ, facilitates the reductive amination with piperazine, and returns the hydrogen to reduce the intermediate. Water is the sole byproduct[2][5].

Q3: How does the mechanism of reductive amination prevent over-alkylation compared to direct Sₙ2 alkylation? Causality: Direct Sₙ2 alkylation is governed purely by nucleophilicity and steric hindrance. In contrast, reductive amination is a multi-step equilibrium process. It proceeds via the nucleophilic addition of piperazine to a carbonyl compound to form a carbinolamine, followed by acid-catalyzed dehydration to an iminium ion, and final hydride reduction[6]. The formation of the bulky iminium ion is highly sensitive to steric hindrance, making a second condensation event on the already substituted nitrogen kinetically and thermodynamically unfavorable under standard conditions[6].

Mechanistic Pathway: Reductive Amination

Mechanism A Piperazine + Aldehyde/Ketone B Nucleophilic Addition (Carbinolamine) A->B C Acid-Catalyzed Dehydration (-H2O) B->C D Iminium Ion Intermediate C->D E Hydride Reduction (NaBH(OAc)3) D->E F Mono-N-alkylated Piperazine E->F

Stepwise mechanistic pathway of piperazine reductive amination.

Quantitative Data: Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative metrics and operational parameters of standard mono-alkylation strategies.

Synthesis MethodTypical Yield (%)Atom EconomyPrimary ByproductsKey Reagents
Direct Alkylation (1:1) 30–50%HighDi-alkylated, Quaternary saltsAlkyl halide, K₂CO₃
Boc-Protection Route 70–85%LowSalts, Isobutylene, CO₂Boc₂O, TFA/HCl
Excess Piperazine (10x) 80–90%Low (Material waste)MinimalAlkyl halide
Reductive Amination 75–95%HighWaterAldehyde, NaBH(OAc)₃
Borrowing Hydrogen 80–95%Very HighWaterAlcohol, Pd/TiO₂

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that have built-in validation steps (e.g., visual cues, specific kinetic behaviors) to ensure the system is working as intended.

Protocol 1: Boc-Protected Mono-Alkylation (High Selectivity)

This method guarantees absolute regiocontrol by temporarily masking one nitrogen[1].

  • Protection: Dissolve piperazine (2.0 equiv.) in dichloromethane (DCM) and cool the flask to 0°C.

    • Causality: Cooling minimizes the exothermic reaction profile and dynamically slows the reaction rate, preventing di-Boc formation.

  • Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in DCM dropwise over 3 hours.

    • Validation: The slow addition ensures Boc₂O is always the limiting reagent in the microenvironment, maximizing mono-protection.

  • Isolation: Stir for 12 hours at room temperature, evaporate the solvent, and perform an aqueous wash to remove unreacted piperazine.

  • Alkylation: Dissolve the crude 1-Boc-piperazine in acetone. Add K₂CO₃ (1.5 equiv.) and the target alkyl halide (1.1 equiv.). Reflux until TLC indicates complete consumption of the Boc-piperazine.

  • Deprotection: Treat the purified intermediate with trifluoroacetic acid (TFA) in DCM to yield the mono-alkylated piperazine.

    • Validation: Vigorous gas evolution (CO₂ and isobutylene) serves as a visual confirmation of successful deprotection.

Protocol 2: Reductive Amination (High Atom Economy)

This method provides excellent mono-selectivity without the need for protecting groups[2].

  • Condensation: Dissolve piperazine (1.0 equiv.) and the target aldehyde/ketone (1.05 equiv.) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid.

    • Causality: The mild acid catalyzes the dehydration of the carbinolamine to the iminium ion without fully protonating the basic piperazine[6].

  • Equilibration: Stir for 30 minutes at room temperature.

    • Validation: Allowing the iminium equilibrium to fully establish before adding the reducing agent prevents the premature, irreversible reduction of the aldehyde into a dead-end alcohol byproduct.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in small portions.

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively targets iminium ions over unreacted aldehydes, ensuring a high yield of the desired amine.

  • Quench and Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Technical Support Center: Strategies to Improve Atom Economy in Piperazine Deriv
  • An Overview of Palladium-Catalyzed N-alkyl
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry ResearchG
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties NIH
  • DE1092019B - Process for the N-monoalkylation of piperazine Google P

Sources

Optimization

Removing impurities from crude 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(1-Piperazinyl)-2-pyridinecarboxaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde .

This molecule is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors such as Palbociclib and Ribociclib analogs[1]. However, its purification is notoriously difficult due to the presence of three distinct functional groups: a reactive formyl (aldehyde) group, a weakly basic pyridine ring, and a highly basic secondary amine on the piperazine moiety.

Below, you will find a diagnostic matrix of common impurities, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your final product.

Part 1: Diagnostic Matrix of Common Impurities

To effectively purify your crude mixture, you must first understand the quantitative and qualitative properties of the contaminants. The table below summarizes the physicochemical data used to exploit separation vectors.

ImpurityOrigin / CausalityPhysicochemical PropertyRecommended Removal Strategy
Unreacted Piperazine Excess starting materialHighly polar, water-soluble, strong base (pKa ~9.7)Aqueous brine washes, selective pH extraction
5-Halo-2-pyridinecarboxaldehyde Unreacted electrophileNon-polar, neutral at acidic pHAcid extraction (target partitions to aqueous)
Bis-substituted Piperazine Over-alkylation byproductLipophilic, weaker base (tertiary amines)Silica gel chromatography (deactivated)
Picolinic Acid Derivative Oxidation of aldehydeAmphoteric, highly polarBasic aqueous wash (pH 9-10)

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with unreacted piperazine. How do I remove it without losing my target product? A1: The causality behind this common issue lies in the pKa values. Piperazine has a primary pKa of 9.73[2], which is nearly identical to the pKa of the secondary amine on your target molecule. Because of this, simple acid-base extraction often results in the co-extraction of both compounds. However, piperazine's extreme hydrophilicity and low molecular weight can be exploited[3]. Repeated washing of the organic phase (e.g., dichloromethane) with a concentrated brine solution or a controlled phosphate buffer (pH 7.0) will selectively partition the highly water-soluble piperazine into the aqueous phase, leaving the more lipophilic target in the organic layer[4].

Q2: I am observing a non-polar impurity on TLC that lacks the piperazine ring. How do I separate it? A2: This is likely the unreacted starting material (e.g., 5-bromo-2-pyridinecarboxaldehyde). Because it lacks the basic piperazine moiety, it remains neutral under acidic conditions. You can perform a classic acid-base extraction: extract the crude mixture with 1M HCl. Your target molecule will protonate and move to the aqueous layer, while the neutral starting material remains in the organic layer[4].

Q3: My product streaks severely on silica gel, leading to poor resolution from the bis-substituted impurity. How can I optimize the chromatography? A3: Streaking is caused by the basic secondary amine of the piperazine ring interacting strongly with the acidic silanol groups on the silica gel stationary phase. To mitigate this causality, you must deactivate the silica by pre-treating the column with 1-2% triethylamine (Et 3​ N) or by incorporating aqueous ammonia into your eluent (e.g., DCM/MeOH/NH 4​ OH 90:9:1) to competitively bind the silanol sites[4].

Q4: Can I exploit the aldehyde group for purification? A4: Yes. The formyl group at the 2-position of the pyridine ring is highly reactive and can form a water-soluble sodium bisulfite adduct[5]. This is an excellent orthogonal purification method to separate the target from non-aldehyde containing impurities (e.g., degraded piperazine fragments).

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . If the molecule behaves as described in each phase transition, it diagnostically proves that the specific functional groups (the basic amine and the reactive aldehyde) remain structurally intact.

Protocol A: Selective Acid-Base Extraction

Self-Validation Check: The partitioning of the target into the aqueous layer at pH 1 and back to the organic layer at pH 10 confirms the presence of the basic amine. If the molecule fails to partition back at pH 10, it indicates degradation or loss of the basic piperazine moiety.

  • Dissolution : Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction : Transfer to a separatory funnel and wash with 1M aqueous HCl (3 x 5 mL/g). The target molecule and piperazine will partition into the aqueous layer. Discard the organic layer (which contains neutral impurities like unreacted 5-halo-2-pyridinecarboxaldehyde).

  • Basification : Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches 10.0.

  • Back-Extraction : Extract the basified aqueous layer with DCM (3 x 10 mL/g).

  • Washing : Wash the combined DCM extracts with saturated aqueous NaCl (brine) to remove residual traces of unreacted piperazine.

  • Drying & Concentration : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture (Target + Impurities) AcidWash Add 1M HCl Extract with DCM Crude->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Target + Piperazine) AcidWash->Aq1 Keep Basify Adjust to pH 10 Extract with DCM Aq1->Basify Org2 Organic Phase (Target Product) Basify->Org2 Keep Aq2 Aqueous Phase (Residual Piperazine) Basify->Aq2 Discard

Liquid-liquid extraction workflow for separating neutral and highly polar impurities.

Protocol B: Sodium Bisulfite Adduct Purification

Self-Validation Check: Only molecules with an intact, unhindered aldehyde group will form the water-soluble bisulfite adduct. If the target fails to partition into the aqueous phase upon the addition of NaHSO 3​ , it diagnostically proves the aldehyde has been compromised (e.g., oxidized to picolinic acid or reacted to form a Schiff base).

  • Adduct Formation : Dissolve the semi-pure product in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous sodium bisulfite (NaHSO 3​ ) solution.

  • Agitation : Stir vigorously at room temperature for 2 hours. The target aldehyde will form a water-soluble adduct and migrate to the aqueous phase.

  • Separation : Separate the layers. Wash the aqueous layer once with EtOAc to remove non-aldehyde organic impurities.

  • Cleavage : Carefully adjust the pH of the aqueous layer to 9 using saturated aqueous Na 2​ CO 3​ . Stir for 30 minutes to decompose the bisulfite adduct and regenerate the free aldehyde.

  • Recovery : Extract the liberated target molecule with DCM. Dry over Na 2​ SO 4​ and evaporate the solvent to yield the highly purified 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

BisulfitePurification OrgMixture Target in Organic Solvent (DCM or EtOAc) AddBisulfite Add Saturated NaHSO3 (aq) Vigorous Stirring OrgMixture->AddBisulfite OrgPhase Organic Phase (Non-aldehyde Impurities) AddBisulfite->OrgPhase Discard AqPhase Aqueous Phase (Target Bisulfite Adduct) AddBisulfite->AqPhase Keep Cleavage Add Na2CO3 (aq) to pH 9 Extract with DCM AqPhase->Cleavage PureTarget Organic Phase (Pure Target Aldehyde) Cleavage->PureTarget Keep

Sodium bisulfite adduct formation for the specific isolation of the aldehyde product.

References

  • Title: 5-(Piperazin-1-yl)pyridin-2-ylamine | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • Title: Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • Title: Piperazine - Wikipedia Source: wikipedia.org URL:[Link]

  • Source: google.
  • Title: Pyridine-2-carbaldehyde - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Troubleshooting

Catalyst selection for optimizing pyridine ring functionalization

Welcome to the Application Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have compiled this technical guide to address the most persistent challenges in pyridine C–H functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have compiled this technical guide to address the most persistent challenges in pyridine C–H functionalization. Pyridines are ubiquitous in FDA-approved drugs, yet their inherent electronic properties make late-stage functionalization notoriously difficult.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights designed to help you optimize catalyst selection and achieve precise regiocontrol.

Module 1: Overcoming Catalyst Poisoning & Low Yields

FAQ 1: My palladium-catalyzed C–H arylation of pyridine is stalling at <10% conversion. What is causing this, and how do I select a better catalyst system?

Causality & Expert Insight: The fundamental barrier to pyridine functionalization is its electronic structure. The electronegative nitrogen atom depletes the ring of electron density, deactivating it toward common electrophilic aromatic substitutions[1]. More critically, the nitrogen's non-bonding lone pair acts as a potent Lewis base. It strongly coordinates to electrophilic transition metal centers (like Pd or Cu), forming a stable, catalytically dead complex that effectively poisons your reaction[1].

Optimization Strategy: Instead of brute-forcing the reaction with high catalyst loadings or aggressive heating, mask the lone pair by oxidizing the pyridine to a Pyridine N-oxide . The N-oxide oxygen serves a dual mechanistic purpose: it prevents nitrogen coordination to the metal and acts as a directing group. The oxygen pre-coordinates the Pd(II) catalyst, bringing it into proximity of the C2–H bond and facilitating a Concerted Metalation-Deprotonation (CMD) pathway[2].

Protocol 1: Pd-Catalyzed Direct C2-Arylation of Pyridine N-Oxides

This self-validating methodology ensures high regioselectivity by leveraging N-oxide direction.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pyridine N-oxide (1.0 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), and Ag₂CO₃ (2.0 equiv, 2.0 mmol)[3].

  • Solvent/Reactant: Add the unactivated arene (e.g., benzene or toluene, 2.0 mL). The arene acts as both the solvent and the coupling partner.

  • Reaction: Seal the tube and heat to 130 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction at the 2-hour mark. The appearance of a heavy black precipitate (Pd black) indicates premature catalyst decomposition. If this occurs, verify that your Ag₂CO₃ is strictly anhydrous; trace moisture competitively binds Pd and accelerates Pd(0) aggregation, killing the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove silver salts, and concentrate in vacuo. Purify via silica gel chromatography.

NOxide PyNO Pyridine N-Oxide Coord Pd-Coordinated N-Oxide (Pre-activation) PyNO->Coord O-Coordination PdCat Pd(OAc)2 Catalyst PdCat->Coord Active Pd(II) CHAct C2-H Activation (Palladacycle Intermediate) Coord->CHAct CMD Pathway Coupling Transmetalation & Arene Coupling CHAct->Coupling Ag Oxidant / Arene Coupling->PdCat Catalyst Regeneration Product C2-Arylated Pyridine N-Oxide Coupling->Product Reductive Elimination

Catalytic cycle of Pd-catalyzed C2-selective arylation directed by pyridine N-oxide.

Module 2: Mastering Regiocontrol (C2 vs. C4 Selectivity)

FAQ 2: I am using a classical Minisci reaction for alkylation, but I keep getting an inseparable mixture of C2 and C4 isomers. How can I rationally select a catalyst to drive exclusive C4 selectivity?

Causality & Expert Insight: Classical Minisci reactions rely on the addition of nucleophilic alkyl radicals to protonated pyridines. Because the spin density and electrophilicity at the C2 and C4 positions of the pyridinium ion are highly similar, mixtures are almost inevitable[4].

To achieve exclusive C4 selectivity, you must invert the classical radical polarity. By utilizing a dithiophosphoric acid organocatalyst under photochemical conditions, you can reduce the pyridinium ion via Single Electron Transfer (SET) to generate a pyridinyl radical [5]. This intermediate possesses significantly higher spin density at the C4 position, allowing it to couple with allylic or alkyl radicals with exceptional >6:1 C4 regioselectivity[6]. Alternatively, switching to acidic conditions using oxazino pyridine intermediates can drive complete para-selective (C4) functionalization[7].

Protocol 2: Photochemical Organocatalytic C4-Allylation via Pyridinyl Radicals

This protocol leverages SET reduction to bypass classical Minisci selectivity issues.

  • Reagent Assembly: In a dry vial, combine the pyridine derivative (0.5 mmol), allylic precursor (1.5 equiv), and naphthyl-substituted dithiophosphoric acid catalyst (20 mol%)[6].

  • Additives: Add 2,4,6-collidine (50 mol%) to buffer the system. This specifically optimizes the protonation state of the pyridine, ensuring efficient SET reduction[6].

  • Irradiation: Dissolve the mixture in degassed PhCF₃ (0.1 M). Irradiate using 365 nm LEDs at room temperature for 16 hours.

  • Validation Checkpoint: If C2 products begin to emerge or overall yield drops, verify the emission spectrum of your LEDs. Wavelengths below 365 nm can trigger competing direct homolysis of the allylic precursor, degrading regiocontrol and generating unwanted side products.

Minisci PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical Alkyl Radical (R•) PC_star->Radical SET (Oxidation) RadicalCation Radical Cation Intermediate Radical->RadicalCation Radical Addition Pyridine Protonated Pyridine Pyridine->RadicalCation H+ RadicalCation->PC SET (Reduction) Product C2-Alkylated Pyridine RadicalCation->Product Oxidation & Deprotonation

Visible-light mediated Minisci-type radical addition pathway for pyridine functionalization.

Module 3: Quantitative Data & Catalyst Selection Matrix

To streamline your experimental design, consult the matrix below to match your desired target position with the optimal catalytic system and intermediate state.

Target PositionReaction TypeRecommended Catalyst / AdditiveKey IntermediateTypical YieldSelectivity
C2 Direct ArylationPd(OAc)₂ / Ag₂CO₃Pyridine N-Oxide70–90%>95% C2[3]
C2 Minisci AlkylationPhotocatalyst (e.g., 4CzIPN)Protonated Pyridine50–85%C2/C4 Mix[8]
C4 Radical AllylationDithiophosphoric Acid (365 nm)Pyridinyl Radical60–80%>6:1 C4[6]
C4 (para) Ionic/RadicalAcidic Conditions (pH switch)Oxazino Pyridine65–95%Exclusive C4[7]

References

  • Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society. 3

  • Dong, J., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. 6

  • BenchChem Technical Support. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem. 1

  • Zeng, Y., et al. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. 7

  • ACS Catalysis. (2022). Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. 9

  • Organic Letters. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. 10

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization and quantification of novel chemical entities are paramount. 5-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization and quantification of novel chemical entities are paramount. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, a molecule of interest with a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol , presents a unique analytical challenge due to its composite structure, incorporating both a piperazine and a pyridinecarboxaldehyde moiety.[1] This guide provides an in-depth technical comparison of mass spectrometry-based analysis for this compound against alternative analytical techniques, supported by established experimental principles and data from related compounds.

The Power of Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of small molecules. Its high sensitivity and specificity, particularly when coupled with a separation technique like liquid chromatography (LC-MS), make it an invaluable tool in drug discovery and development.[2][3][4] For a molecule like 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde, LC-MS/MS (tandem mass spectrometry) offers the ability to isolate the protonated molecule and induce fragmentation, providing a unique "fingerprint" that confirms its identity and allows for quantification even in complex matrices.[5]

Experimental Protocol: LC-MS/MS Analysis

A robust LC-MS/MS method for the analysis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde can be developed based on established protocols for similar small molecules containing piperazine and pyridine functionalities.

1. Sample Preparation:

  • Prepare a stock solution of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to create calibration standards and quality control samples at the desired concentration range.

  • For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule due to the presence of basic nitrogen atoms in the piperazine and pyridine rings, which are readily protonated.

  • Scan Mode: Full scan MS can be used for initial identification, followed by tandem MS (MS/MS) for structural confirmation and quantification.

  • Precursor Ion: The protonated molecule [M+H]⁺ of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is expected at an m/z of 192.1.

  • Collision-Induced Dissociation (CID): The precursor ion is subjected to CID with a collision gas (e.g., argon or nitrogen) to induce fragmentation. The collision energy should be optimized to produce a characteristic spectrum of product ions.

Understanding the Fragmentation Pathway

dot graph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z 192.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Fragment 1\n(Piperazine ring cleavage)\nm/z 135.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="Fragment 2\n(Pyridine moiety)\nm/z 107.1", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; F3 [label="Fragment 3\n(Piperazine cation)\nm/z 86.1", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="Fragment 4\n(Loss of aldehyde)\nm/z 163.1", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F1 [label="Loss of C₄H₉N"]; M -> F2 [label="Loss of C₄H₈N₂"]; F1 -> F2 [label="Loss of CO"]; M -> F3 [label="Cleavage of pyridine-piperazine bond"]; M -> F4 [label="Loss of CHO"]; }

Caption: Predicted ESI-MS/MS fragmentation of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Table 1: Predicted Major Fragment Ions in ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
192.1163.1[M+H - CHO]⁺
192.1135.1[M+H - C₄H₉N]⁺ (cleavage within the piperazine ring)
192.1107.1[Pyridine-CH=NH]⁺ (cleavage of the piperazine ring)
192.186.1[C₄H₁₀N₂]⁺ (protonated piperazine)

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde. The choice of method often depends on the specific analytical requirements, such as the need for structural confirmation, quantification, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a widely available and robust technique for the quantification of compounds that possess a chromophore.[8] The pyridine ring and the carboxaldehyde group in the target molecule allow for UV detection.

Advantages:

  • Readily available and lower cost compared to LC-MS.

  • Simple operation and method development.

  • Good for routine quality control and purity assessments.[6]

Disadvantages:

  • Lower sensitivity and specificity compared to LC-MS.

  • Co-eluting impurities with similar UV spectra can interfere with quantification.

  • Does not provide molecular weight information, making it unsuitable for definitive identification of unknowns.

Experimental Protocol (Hypothetical):

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol.

  • Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the pyridine ring system (typically around 260 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.

Advantages:

  • Provides unambiguous structural information.

  • Can be used for quantitative analysis (qNMR) with high precision and accuracy, without the need for a reference standard of the analyte itself (using an internal standard).

  • Non-destructive technique.

Disadvantages:

  • Lower sensitivity compared to LC-MS.

  • Requires a larger amount of sample.

  • Complex spectra can be challenging to interpret for impure samples.

  • Higher equipment and operational costs.

Expected ¹H NMR Spectral Features: Based on the structure and data from similar compounds, the following proton signals would be expected:

  • An aldehyde proton (CHO) signal in the downfield region (around 9-10 ppm).

  • Aromatic protons on the pyridine ring, with distinct chemical shifts due to the substitution pattern.

  • Protons on the piperazine ring, likely appearing as two sets of multiplets due to their different chemical environments.

dot graph "Workflow_Comparison" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_LCMS" { label = "LC-MS/MS"; style=filled; color="#E8F0FE"; LCMS_Sample [label="Sample Preparation\n(Dilution/Extraction)"]; LCMS_LC [label="LC Separation\n(C18 Column)"]; LCMS_MS [label="MS/MS Detection\n(ESI+, CID)"]; LCMS_Data [label="Data Analysis\n(Quantification & Confirmation)"]; LCMS_Sample -> LCMS_LC -> LCMS_MS -> LCMS_Data; }

subgraph "cluster_HPLC" { label = "HPLC-UV"; style=filled; color="#FCE8E6"; HPLC_Sample [label="Sample Preparation\n(Dilution)"]; HPLC_LC [label="LC Separation\n(C18 Column)"]; HPLC_UV [label="UV Detection\n(e.g., 260 nm)"]; HPLC_Data [label="Data Analysis\n(Quantification)"]; HPLC_Sample -> HPLC_LC -> HPLC_UV -> HPLC_Data; }

subgraph "cluster_NMR" { label = "NMR"; style=filled; color="#FEF7E0"; NMR_Sample [label="Sample Preparation\n(Dissolution in Deuterated Solvent)"]; NMR_Acq [label="NMR Data Acquisition\n(¹H, ¹³C)"]; NMR_Data [label="Spectral Analysis\n(Structure Elucidation/qNMR)"]; NMR_Sample -> NMR_Acq -> NMR_Data; } }

Caption: Comparative experimental workflows for different analytical techniques.

Table 2: Performance Comparison of Analytical Methods

ParameterLC-MS/MSHPLC-UVNMR
Primary Application Identification & QuantificationQuantificationStructure Elucidation & Quantification
Sensitivity Very High (pg-fg)Moderate (ng-µg)Low (µg-mg)
Specificity Very HighModerateHigh
Quantitative Accuracy HighHigh (with pure standards)Very High (qNMR)
Throughput HighHighLow
Cost (Instrument) HighLowVery High
Expertise Required HighLow-ModerateHigh

Conclusion

For the comprehensive analysis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in a drug development setting, LC-MS/MS is the superior technique . It offers an unparalleled combination of sensitivity, specificity, and structural confirmation capabilities that are essential for confident identification and accurate quantification, especially at low concentrations and in complex matrices.

HPLC-UV serves as a practical and cost-effective alternative for routine quality control and purity assessments where high sensitivity is not a primary requirement and the identity of the compound is already established.

NMR spectroscopy remains the gold standard for definitive structure elucidation and can be a powerful tool for quantitative analysis (qNMR) when high precision is required and sample amount is not a limiting factor.

The choice of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, the available resources, and the stage of the drug development process.

References

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  • ResearchGate. Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Accessed March 10, 2026. [Link]

  • Krüger T, Niehues M, Humpf H-U, et al. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Rapid Commun Mass Spectrom. 2023;37(2):e9420.
  • Wang R, Liu A, Liu L, et al. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. J Mass Spectrom. 2005;40(1):119-126.
  • Zhang Y, Chen Y, Wang Y, et al. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. 2023;28(15):5852.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Accessed March 10, 2026. [Link]

  • Waters Corporation. A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. Accessed March 10, 2026. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00012112956. Accessed March 10, 2026. [Link]

  • Qu L-B, Han J, Wang S-F, et al. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. 2006;4(1-3):36-42.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Accessed March 10, 2026. [Link]

  • NIST. 2-Pyridinecarboxaldehyde. Accessed March 10, 2026. [Link]

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Comparative

A Comprehensive Guide to the FT-IR Analysis of the Aldehyde Group in 2-Pyridinecarboxaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aldehyde Group in 2-Pyridinecarboxaldehydes 2-Pyridinecarboxaldehyde and its derivatives are crucial building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aldehyde Group in 2-Pyridinecarboxaldehydes

2-Pyridinecarboxaldehyde and its derivatives are crucial building blocks in medicinal chemistry and materials science. The reactivity and electronic properties of these molecules are largely governed by the aldehyde functional group. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for characterizing this group, providing a wealth of information about molecular structure, conformation, and electronic environment. This guide will delve into the nuances of interpreting the FT-IR spectra of 2-pyridinecarboxaldehydes, with a particular focus on the characteristic vibrational modes of the aldehyde moiety.

Deciphering the Vibrational Signature of the Aldehyde Group

The aldehyde group (-CHO) gives rise to several distinct absorption bands in the mid-infrared region. Understanding the origin and behavior of these bands is paramount for accurate spectral interpretation.

The Carbonyl (C=O) Stretching Vibration: A Sensitive Probe of the Electronic Environment

The most prominent feature in the FT-IR spectrum of an aldehyde is the intense absorption band corresponding to the C=O stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the range of 1740-1720 cm⁻¹[1]. However, in aromatic aldehydes like 2-pyridinecarboxaldehyde, conjugation of the carbonyl group with the pyridine ring lowers the stretching frequency to the 1710-1685 cm⁻¹ region[1][2][3][4]. This shift is a direct consequence of the delocalization of π-electrons, which reduces the double-bond character of the C=O bond.

The position of the C=O stretching frequency is highly sensitive to the electronic nature of substituents on the pyridine ring[5].

  • Electron-donating groups (EDGs) increase electron density at the carbonyl carbon through resonance, further weakening the C=O bond and causing a shift to a lower wavenumber[5].

  • Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group, strengthening the C=O bond and resulting in a shift to a higher wavenumber[5].

A study on 2-chloro- and 2-bromo-3-pyridinecarboxaldehydes showed the C=O stretching vibration appearing around 1696 cm⁻¹[6].

The Aldehydic C-H Stretching Vibration: A Tale of Two Peaks and Fermi Resonance

A hallmark of the aldehyde group is the C-H stretching vibration, which typically appears as a pair of weak to medium intensity bands in the 2860-2700 cm⁻¹ region[2][3][4]. The presence of two bands is often a result of Fermi resonance , a phenomenon where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration (around 1390 cm⁻¹)[2][7][8]. This interaction leads to a "splitting" of the expected single peak into a doublet, with one peak appearing around 2820 cm⁻¹ and the other around 2720 cm⁻¹[2]. It is important to note that not all aldehydes exhibit this clear doublet, but its presence is a strong indicator of an aldehyde functional group[2]. For 2-pyridinecarboxaldehyde, two C-H bands of the aldehyde group are observed near 2700 and 2840 cm⁻¹[9].

The electronegativity of the carbonyl oxygen weakens the adjacent C-H bond, causing its stretching frequency to be lower than that of typical sp² C-H bonds, which absorb above 3000 cm⁻¹[2][10]. This makes the aldehydic C-H stretch a highly diagnostic feature[2].

Comparative Analysis: 2-Pyridinecarboxaldehyde vs. Other Aromatic Aldehydes

While sharing similarities with other aromatic aldehydes like benzaldehyde, the FT-IR spectrum of 2-pyridinecarboxaldehyde exhibits unique features due to the presence of the nitrogen atom in the pyridine ring.

Vibrational Mode Saturated Aldehydes Benzaldehyde 2-Pyridinecarboxaldehyde Key Differentiating Factors
C=O Stretch 1730 ± 10 cm⁻¹[2]~1705 cm⁻¹[4]~1700 cm⁻¹[9]Conjugation with the aromatic ring lowers the frequency. The nitrogen atom in the pyridine ring can further influence the electronic environment.
Aldehydic C-H Stretch 2850-2700 cm⁻¹ (often a doublet due to Fermi Resonance)[2]Two bands between 2700-2760 and 2800-2860 cm⁻¹[3][4]Two bands near 2700 and 2840 cm⁻¹[9]The presence of these two bands is characteristic of aldehydes.
C-C Stretch (α-carbon to aldehydic carbon) 1210-1160 cm⁻¹ (medium intensity)[2]PresentPresentThis band is also observed in aromatic aldehydes.
Pyridine Ring Vibrations N/AN/APresentCharacteristic ring stretching and bending modes will be present, distinguishing it from carbocyclic aromatic aldehydes.

Experimental Protocols: Acquiring High-Quality FT-IR Spectra

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a liquid sample like 2-pyridinecarboxaldehyde, several methods can be employed.

Attenuated Total Reflectance (ATR) FT-IR: The Method of Choice

ATR-FTIR is often the preferred method for liquid samples due to its simplicity and minimal sample preparation[11][12].

Experimental Workflow for ATR-FT-IR Analysis

ATR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply a Drop of 2-Pyridinecarboxaldehyde Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Post Clean ATR Crystal Acquire_Spectrum->Clean_Post Process_Data Process and Analyze Data Clean_Post->Process_Data

Caption: Workflow for ATR-FT-IR analysis of liquid samples.

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small drop of 2-pyridinecarboxaldehyde directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: Clean the ATR crystal immediately after analysis to prevent cross-contamination.

  • Data Processing: Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.

Transmission FT-IR using a Liquid Cell

This traditional method involves placing the liquid sample in a cell with IR-transparent windows (e.g., NaCl or KBr)[11][13].

Experimental Workflow for Transmission FT-IR Analysis

Transmission_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Assemble_Cell Assemble Liquid Cell Background Acquire Background Spectrum Assemble_Cell->Background Fill_Cell Fill Cell with 2-Pyridinecarboxaldehyde Background->Fill_Cell Acquire_Spectrum Acquire Sample Spectrum Fill_Cell->Acquire_Spectrum Disassemble_Clean Disassemble and Clean Cell Acquire_Spectrum->Disassemble_Clean Process_Data Process and Analyze Data Disassemble_Clean->Process_Data

Sources

Validation

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehydes

Introduction Pyridinecarboxaldehydes, also known as formylpyridines, are a class of heterocyclic aromatic aldehydes that serve as versatile building blocks in organic synthesis, coordination chemistry, and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinecarboxaldehydes, also known as formylpyridines, are a class of heterocyclic aromatic aldehydes that serve as versatile building blocks in organic synthesis, coordination chemistry, and drug discovery.[1][2] Their utility stems from the presence of both an electrophilic aldehyde group and a nucleophilic pyridine nitrogen, allowing for a wide range of chemical transformations.[1] The isomeric position of the aldehyde group on the pyridine ring—at the 2- (picolinaldehyde), 3- (nicotinaldehyde), or 4- (isonicotinaldehyde) position—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridinecarboxaldehyde. We will explore the underlying electronic effects that govern their behavior and present experimental data to illustrate their differential reactivity in key organic reactions, including nucleophilic addition, oxidation, and reduction. This information is intended to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting an isomer for a specific synthetic application.

The Electronic Landscape: Why Isomer Position Matters

The reactivity of the aldehyde group in pyridinecarboxaldehydes is dictated by the interplay of two primary electronic effects originating from the pyridine nitrogen: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density through the sigma (σ) bonds of the ring. This effect is distance-dependent, decreasing as the distance from the nitrogen atom increases.

  • Resonance Effect (-M or -R): The nitrogen atom can withdraw electron density through the pi (π) system of the aromatic ring. This effect is most pronounced when the aldehyde group is in conjugation with the nitrogen, i.e., at the 2- and 4-positions.

The combination of these effects modulates the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack.[3][4]

4-Pyridinecarboxaldehyde (Isonicotinaldehyde): In the 4-isomer, both the inductive and resonance effects work in concert to withdraw electron density from the aldehyde group. The strong resonance effect delocalizes the pi electrons across the ring and onto the nitrogen atom, creating a significant partial positive charge on the carbonyl carbon. This makes 4-pyridinecarboxaldehyde the most electrophilic and generally the most reactive of the three isomers towards nucleophiles.

2-Pyridinecarboxaldehyde (Picolinaldehyde): Similar to the 4-isomer, the 2-isomer experiences both inductive and resonance electron withdrawal. However, the proximity of the nitrogen atom can also lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding in certain reaction intermediates, which can either enhance or slightly diminish reactivity depending on the specific reaction conditions.[5][6] Generally, it is considered less reactive than the 4-isomer but more reactive than the 3-isomer.

3-Pyridinecarboxaldehyde (Nicotinaldehyde): In the 3-isomer, the aldehyde group is at the meta position relative to the nitrogen. While it is still subject to the electron-withdrawing inductive effect of the nitrogen, it cannot participate in direct resonance delocalization with the nitrogen lone pair.[1] As a result, the carbonyl carbon is less electrophilic compared to the 2- and 4-isomers, rendering 3-pyridinecarboxaldehyde the least reactive of the three in nucleophilic addition reactions.

The following diagram illustrates the key resonance structures that contribute to the enhanced electrophilicity of the 2- and 4-isomers.

Caption: Resonance contributors for pyridinecarboxaldehyde isomers.

Comparative Reactivity in Key Reactions

The differing electronic profiles of the three isomers lead to distinct behaviors in common organic transformations.

Nucleophilic Addition

Nucleophilic addition is a cornerstone reaction for aldehydes, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[3][7] The general reactivity trend for nucleophilic addition to pyridinecarboxaldehydes is:

4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde

This trend is evident in reactions such as hydrate and acetal formation, where the equilibrium lies further towards the product for the more electrophilic aldehydes. For instance, studies on hydrate formation in aqueous media show that 4-substituted pyridinecarboxaldehydes consistently exhibit higher levels of hydrate formation compared to their 2-substituted counterparts, indicating a more electrophilic aldehyde.[5]

Experimental Example: Hydrate Formation

The extent of hydrate formation in water is a direct measure of the electrophilicity of the carbonyl carbon.

Isomer% Hydration (Conceptual)Relative Reactivity
4-PyridinecarboxaldehydeHigh+++
2-PyridinecarboxaldehydeModerate++
3-PyridinecarboxaldehydeLow+

This table is illustrative. Actual percentages depend on conditions like temperature and pH.

Oxidation to Carboxylic Acids

The oxidation of pyridinecarboxaldehydes to their corresponding carboxylic acids (picolinic, nicotinic, and isonicotinic acids) is a common and synthetically important transformation. These acids and their derivatives have numerous applications in medicinal chemistry.[2][8][9]

While all three isomers can be oxidized, the reaction conditions required may vary. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents can effectively oxidize all three isomers.[10] However, with milder oxidants, differences in reactivity can be observed. The less reactive 3-isomer might require more forcing conditions (higher temperatures or longer reaction times) to achieve complete conversion compared to the more electron-deficient 2- and 4-isomers.

A kinetic study on the oxidation of 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic media found that both aldehydes are oxidized to their respective carboxylic acids.[10] While the study focused on the mechanism, it underscores that the oxidation is a feasible transformation for these isomers.

General Oxidation Protocol

Oxidation_Workflow reagents Pyridinecarboxaldehyde (Isomer 2, 3, or 4) + Oxidizing Agent (e.g., KMnO4) + Solvent (e.g., H2O/Acetone) reaction Reaction Mixture Stir at specified temperature (e.g., 0°C to reflux) reagents->reaction 1. Mix workup Aqueous Workup (e.g., Quench with Na2SO3) reaction->workup 2. Monitor by TLC extraction Extraction with Organic Solvent workup->extraction 3. Neutralize/Filter purification Purification (e.g., Crystallization or Chromatography) extraction->purification 4. Isolate product Pyridinecarboxylic Acid purification->product 5. Characterize

Caption: A generalized workflow for the oxidation of pyridinecarboxaldehydes.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol (pyridinemethanols) is readily achieved using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Due to the high reactivity of these hydrides, the electronic differences between the three isomers generally do not lead to significant practical differences in reaction outcomes under standard laboratory conditions. All three isomers are typically reduced efficiently and in high yield.

Experimental Protocol: Reduction of 4-Pyridinecarboxaldehyde with NaBH₄

  • Materials:

    • 4-Pyridinecarboxaldehyde

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in methanol in an ice bath (0 °C).

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-pyridinemethanol.

This protocol is generally applicable to the 2- and 3-isomers as well, with minor adjustments as needed.

Spectroscopic Signatures of Reactivity

Spectroscopic techniques can provide insights that correlate with the electronic properties and reactivity of the isomers.

  • ¹H NMR Spectroscopy: The chemical shift of the aldehyde proton (-CHO) is indicative of its electronic environment. A more deshielded proton (higher ppm value) suggests a more electron-poor environment and thus a more electrophilic carbonyl carbon. We would expect the aldehyde proton of the 4-isomer to be the most downfield, followed by the 2- and then the 3-isomer.

  • ¹³C NMR Spectroscopy: Similarly, the chemical shift of the carbonyl carbon is a direct probe of its electrophilicity. A more downfield signal corresponds to a more electrophilic carbon. The expected trend for the carbonyl carbon chemical shift is 4- > 2- > 3-pyridinecarboxaldehyde.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) in the IR spectrum is also sensitive to the electronic environment. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers. Therefore, the 4-isomer is expected to have the highest C=O stretching frequency. Spectroscopic studies have identified the C=O stretching frequency for 2- and 4-PCA vapors to be around 1725 cm⁻¹, while for 3-PCA, two rotamers show frequencies at 1725 and 1720 cm⁻¹.[11]

Table of Comparative Spectroscopic Data (Illustrative Values)

IsomerAldehyde ¹H Shift (ppm)Carbonyl ¹³C Shift (ppm)C=O Stretch (cm⁻¹)
4-Pyridinecarboxaldehyde ~10.1~193~1725
2-Pyridinecarboxaldehyde ~10.0~192~1725
3-Pyridinecarboxaldehyde ~9.9~191~1720-1725

Note: Actual values may vary depending on the solvent and other experimental conditions.

Summary and Synthetic Considerations

The choice of pyridinecarboxaldehyde isomer is a critical decision in synthesis design. The reactivity differences, summarized below, can be leveraged to achieve desired outcomes.

Feature4-Pyridinecarboxaldehyde2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde
Carbonyl Electrophilicity HighestHighModerate
Reactivity to Nucleophiles HighestHighLowest
Key Electronic Effects -I, -M-I, -M-I only
Best for... Rapid nucleophilic additions, reactions requiring high electrophilicity.Site-selective protein modification[5], synthesis of bidentate ligands.Applications where moderate reactivity is desired to avoid side reactions.

Decision-Making Flowchart for Isomer Selection

Isomer_Selection start What is the primary transformation? nuc_add Nucleophilic Addition? start->nuc_add oxidation Oxidation to Acid? start->oxidation other Other (e.g., Reduction)? start->other reactivity_needed Is maximum reactivity required? nuc_add->reactivity_needed all_ok All isomers are generally suitable. Consider cost and availability. oxidation->all_ok other->all_ok use_4 Use 4-Pyridinecarboxaldehyde reactivity_needed->use_4 Yes use_2_or_3 Consider 2- or 3-Pyridinecarboxaldehyde reactivity_needed->use_2_or_3 No chelation Is chelation a factor? use_2_or_3->chelation use_2 Use 2-Pyridinecarboxaldehyde chelation->use_2 Yes use_3 Use 3-Pyridinecarboxaldehyde chelation->use_3 No

Caption: A guide for selecting the appropriate pyridinecarboxaldehyde isomer.

References

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. Available at: [Link]

  • Emission Spectra and Electronic Energy Levels of the Rotational Isomers of Pyridinecarboxaldehyde Vapors. The Journal of Physical Chemistry A. Available at: [Link]

  • Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. RSC Publishing. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. ACS Physical Chemistry Au. Available at: [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. White Rose Research Online. Available at: [Link]

  • Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. PMC. Available at: [Link]

  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available at: [Link]

  • Nucleophilic Addition: Aldehydes vs Ketones | A Complete Introduction | Organic Chemistry 19.3. YouTube. Available at: [Link]

  • Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. ResearchGate. Available at: [Link]

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Protheragen. Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. MCAT Content. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

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Comparative

A Comparative Investigation of the Biological Activities of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its Thiophene Bioisostere

A Senior Application Scientist's Guide to Evaluating Heterocyclic Aldehydes for Drug Discovery In the landscape of medicinal chemistry, the strategic replacement of one bioisostere with another can profoundly influence a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Heterocyclic Aldehydes for Drug Discovery

In the landscape of medicinal chemistry, the strategic replacement of one bioisostere with another can profoundly influence a molecule's biological activity. This guide provides a comparative framework for assessing the biological potential of two structurally related heterocyclic compounds: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its thiophene analog, 5-(1-Piperazinyl)-2-thiophenecarboxaldehyde. Both molecules feature a piperazine moiety, a well-established pharmacophore known to impart a range of biological effects, from anticancer to antimicrobial activities.[1][2] The core of this investigation lies in understanding how the substitution of the pyridine ring, a key component in numerous FDA-approved drugs, with a thiophene ring alters the compound's overall biological profile.[3][4]

This document will detail the synthetic rationale, proposed experimental protocols for evaluating anticancer and antimicrobial activities, and a discussion on the potential mechanistic implications of this bioisosteric substitution.

Synthetic Rationale and Approach

The synthesis of both 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and 5-(1-Piperazinyl)-2-thiophenecarboxaldehyde can be achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of a halogenated pyridine or thiophene carboxaldehyde with piperazine.

General Synthetic Workflow

start Starting Materials: - 5-Bromo-2-pyridinecarboxaldehyde - 5-Bromo-2-thiophenecarboxaldehyde - Piperazine reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product1 Product 1: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde workup->product1 product2 Product 2: 5-(1-Piperazinyl)-2-thiophenecarboxaldehyde workup->product2 analysis Structural Characterization (NMR, MS, IR) product1->analysis product2->analysis

Caption: General synthetic workflow for the preparation of the target compounds.

Comparative Biological Evaluation: A Proposed Framework

To objectively compare the biological activities of the pyridine and thiophene analogs, a panel of in vitro assays is proposed. The selection of these assays is based on the known pharmacological potential of pyridine, thiophene, and piperazine-containing compounds.[5][6][7]

Anticancer Activity

The antiproliferative effects of the two compounds will be evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its thiophene analog (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Hypothetical Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
5-(1-Piperazinyl)-2-pyridinecarboxaldehydeMCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value
5-(1-Piperazinyl)-2-thiophenecarboxaldehydeMCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value
Doxorubicin (Control)MCF-7 (Breast)Reference Value
A549 (Lung)Reference Value
HCT116 (Colon)Reference Value
Antimicrobial Activity

The antibacterial and antifungal properties of the compounds will be assessed to determine their potential as anti-infective agents.

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
5-(1-Piperazinyl)-2-pyridinecarboxaldehydeHypothetical ValueHypothetical ValueHypothetical Value
5-(1-Piperazinyl)-2-thiophenecarboxaldehydeHypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin (Bacterial Control)Reference ValueReference ValueN/A
Fluconazole (Fungal Control)N/AN/AReference Value

Potential Mechanistic Insights and Structure-Activity Relationship (SAR)

The aldehyde functional group in both compounds provides a reactive site for the formation of Schiff bases with biological nucleophiles, such as amino groups in proteins and DNA. This could be a potential mechanism of action. Furthermore, the nitrogen atoms in the pyridine and piperazine rings, and the sulfur atom in the thiophene ring, can act as hydrogen bond acceptors and coordinate with metal ions, which are often essential for enzyme function.

The bioisosteric replacement of the pyridine ring with a thiophene ring can influence several physicochemical properties, which in turn can affect biological activity:

  • Electron Distribution: The pyridine ring is more electron-deficient than the thiophene ring, which can affect the reactivity of the aldehyde group and the binding interactions with biological targets.

  • Lipophilicity: Thiophene is generally considered more lipophilic than pyridine. This difference in lipophilicity can impact the compound's ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The pyridine and thiophene rings are metabolized by different cytochrome P450 enzymes, which can lead to differences in their pharmacokinetic profiles.

cluster_pyridine Pyridine Analog cluster_thiophene Thiophene Analog p_props Physicochemical Properties: - More polar - Different electronic distribution p_activity Potential Biological Activity: - Specific receptor interactions - Altered metabolic stability p_props->p_activity influences t_activity Potential Biological Activity: - Enhanced membrane permeability - Different metabolic profile t_props Physicochemical Properties: - More lipophilic - Different ring strain t_props->t_activity influences

Caption: Comparative physicochemical properties and their potential influence on biological activity.

Conclusion

This guide outlines a systematic approach for the comparative evaluation of the biological activities of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its thiophene analog. By conducting the proposed anticancer and antimicrobial assays, researchers can generate valuable data to understand the structure-activity relationships and the impact of bioisosteric replacement in this chemical series. The insights gained from such a study will be instrumental in guiding the design of more potent and selective drug candidates.

References

  • Alp, M., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available from: https://www.intechopen.com/chapters/86879
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Green-synthesis%2C-anti-proliferative-evaluation%2C-and-Bekhradnia-Ghorbani-Choghamarani/b64811a221f7375276e0339d675629c42c942475
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Available from: https://www.researchgate.
  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available from: https://www.researchgate.
  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286183. Available from: https://pubmed.ncbi.nlm.nih.gov/38084534/
  • Al-Masoudi, N. A., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 465-476. Available from: https://www.mdpi.com/1420-3049/15/1/465
  • Petrosyan, T. R., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208. Available from: https://pubmed.ncbi.nlm.nih.gov/33029832/
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Available from: https://www.researchgate.
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364835. Available from: https://www.frontiersin.org/articles/10.3389/fchem.2024.1364835/full
  • Peng, Y., et al. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry, 115, 133-146. Available from: https://pubmed.ncbi.nlm.nih.gov/26890120/
  • Kubica, K. P., et al. (2016). Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline. Acta Poloniae Pharmaceutica, 73(2), 335-345. Available from: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2016/2/335.pdf
  • Kumar, A., et al. (2025). Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease. Asian Journal of Chemistry, 37(5), 1049-1059. Available from: https://www.researchgate.net/publication/380005115_Synthesis_Biological_Evaluation_and_Molecular_Modelling_Studies_of_Thiophene_Piperazine-Carbamate_Derivatives_as_Multi-Target_Agents_for_Alzheimer's_Disease
  • Suresh, B., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry, 14(7), 1324-1339. Available from: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00129a
  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7216-7227. Available from: https://www.mdpi.com/1420-3049/17/6/7216
  • Severin, O. O., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. International Journal of Molecular Sciences, 27(4), 1936. Available from: https://www.mdpi.com/1422-0067/27/4/1936
  • Khan, S., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 235-246. Available from: https://www.beilstein-journals.org/bjoc/articles/21/22
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364835. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948408/
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available from: https://www.mdpi.com/1422-0067/26/21/5858
  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-43. Available from: https://www.apjhs.com/index.php/apjhs/article/view/1004
  • Abdel-Gawad, H., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][5]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2821-2833. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09669a
  • Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes. Research With Rutgers. Available from: https://rutgers.pure.elsevier.com/en/publications/synthesis-characterization-and-anticancer-activity-of-new-2-acet
  • Jena, A., et al. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Scientific Reports, 15(1), 4100. Available from: https://pubmed.ncbi.nlm.nih.gov/41034264/
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. Available from: https://www.authorea.com/users/758169/articles/718764-synthesis-and-anticancer-evaluation-of-pyridine-triazole-and-thiazole-compounds
  • Ozdemir, S. B., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Heterocyclic Communications, 23(1), 43-54. Available from: https://www.researchgate.net/publication/312487431_Synthesis_and_antimicrobial_activity_of_new_piperazine-based_heterocyclic_compounds
  • El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. Available from: https://orca.cardiff.ac.uk/id/eprint/148494/
  • Al-Said, M. S., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 633-643. Available from: https://www.researchgate.net/publication/356488331_Synthesis_Characterization_Antimicrobial_Activity_and_Anticancer_of_Some_New_Pyrazolo15-apyrimidines_and_Pyrazolo51-c124-triazines

Sources

Validation

Comparative Guide: X-Ray Diffraction Profiling of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde Complexes

Executive Summary In modern drug discovery and coordination chemistry, the rational design of metal-organic complexes relies heavily on the selection of versatile ligands. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (5-PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and coordination chemistry, the rational design of metal-organic complexes relies heavily on the selection of versatile ligands. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (5-PPA, CAS: 1283768-27-3)[1] has emerged as a highly modular building block, serving both as a precursor for CDK4/6 inhibitors (e.g., Palbociclib derivatives) and as a robust chelator for transition metals.

This guide provides an objective comparison of 5-PPA against alternative pyridinecarboxaldehyde derivatives, analyzing their crystallographic behavior, coordination modes, and utility in synthesizing highly ordered crystalline complexes.

Structural Dynamics: Why Choose 5-PPA?

The molecular architecture of 5-PPA integrates a bidentate/tridentate coordination potential (via the pyridine nitrogen and aldehyde oxygen) with a highly flexible, hydrogen-bond-donating piperazine moiety[2].

  • Causality in Coordination: Unlike simple pyridine-2-carboxaldehyde, the addition of the piperazine ring at the 5-position introduces secondary coordination spheres. The terminal secondary amine of the piperazine ring can participate in extended hydrogen-bonding networks or direct metal coordination, leading to structural diversity such as polymeric chains or multidimensional metal-organic frameworks (MOFs)[2].

  • Crystallographic Stability: X-ray diffraction (XRD) studies of related piperazine-pyridine complexes reveal that the piperazine chair conformation significantly influences crystal packing. It often stabilizes the lattice through robust intermolecular N−H⋅⋅⋅O or N−H⋅⋅⋅Cl interactions[3].

Comparative Performance Analysis

How does 5-PPA compare to conventional alternatives like Pyridine-2-carboxaldehyde (P2C) and 5-(4-Methyl-1-piperazinyl)-2-pyridinecarboxaldehyde (5-MePPA)?

Table 1: Crystallographic and Coordination Comparison of Ligands
FeaturePyridine-2-carboxaldehyde (P2C)5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (5-PPA)5-(4-Methyl-1-piperazinyl)-2-pyridinecarboxaldehyde
Primary Coordination Bidentate (N, O)Bidentate/Tridentate (N, O, N-piperazine)Bidentate/Tridentate (N, O, N-piperazine)
H-Bonding Capacity Low (Acceptors only)High (Donor N-H, Acceptors)Moderate (Acceptors only, tertiary amine)
Crystal Lattice Packing Dominated by π−π stackingDominated by robust N−H⋅⋅⋅X hydrogen bondsSteric hindrance from methyl group alters packing
Typical XRD R-factor ~0.03 - 0.05~0.04 - 0.06 (due to piperazine flexibility)~0.04 - 0.07 (methyl group disorder common)
Optimal Application Basic Schiff base synthesisExtended MOFs, supramolecular networksLipophilic drug analogs, discrete 0D complexes

Objective Verdict: 5-PPA outperforms P2C and 5-MePPA in generating complex, multidimensional lattices because the terminal N-H of the piperazine ring acts as a powerful supramolecular synthon. However, the flexibility of the piperazine ring can introduce crystallographic disorder, requiring specialized low-temperature XRD data collection protocols to accurately resolve the structure[4].

Mechanistic Pathway of 5-PPA Complexation

G N1 Ligand Preparation 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde N2 Metal Complexation (e.g., Zn, Cd, Cu salts) N1->N2 Solvent (EtOH) N3 Isothermal Crystallization (Vapor Diffusion Method) N2->N3 Filter (0.22 µm) N4 Single-Crystal X-ray Diffraction (Data Collection at 100K) N3->N4 Crystal Selection N5 Structure Solution & Refinement (Phase Problem Resolution) N4->N5 Integration

Workflow for the crystallization and X-ray diffraction analysis of 5-PPA metal complexes.

Experimental Methodology: Self-Validating Protocol for 5-PPA XRD

To ensure high-fidelity crystallographic data, the following protocol establishes a self-validating loop where spectroscopic confirmation precedes X-ray diffraction.

Step 1: Ligand Preparation and Complexation
  • Dissolve 1.0 mmol of 5-PPA in 10 mL of anhydrous ethanol.

  • Add 1.0 mmol of the target metal salt (e.g., Cd(NO3​)2​⋅4H2​O ) dropwise under continuous stirring[5].

  • Causality: Ethanol is selected to balance the solubility of the polar piperazine moiety and the inorganic metal salt. This prevents the premature precipitation of amorphous kinetic products, favoring thermodynamic complexation.

  • Validation Checkpoint 1: Perform ATR-FTIR on a drop-cast sample. The shift of the carbonyl ( C=O ) stretching frequency from ~1700 cm−1 to lower wavenumbers confirms successful metal coordination to the aldehyde oxygen.

Step 2: Isothermal Crystallization (Vapor Diffusion)
  • Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate impurities.

  • Place the filtrate in a small inner vial. Place this vial inside a larger sealed chamber containing a volatile antisolvent (e.g., diethyl ether).

  • Causality: Vapor diffusion allows for an ultra-slow increase in supersaturation. This is critical for 5-PPA complexes, as it allows the conformational flexibility of the piperazine ring to resolve into a highly ordered macroscopic crystal rather than a twinned lattice.

Step 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
  • Select a crystal with well-defined faces (typical dimensions: 0.2 × 0.1 × 0.1 mm).

  • Validation Checkpoint 2: Examine the crystal under cross-polarized light. Complete optical extinction every 90° confirms it is a single crystal and not a twinned aggregate.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K)[4].

  • Causality: Flash-cooling to 100 K suppresses the dynamic flipping of the piperazine chair conformation, drastically reducing thermal parameters (ellipsoids) and improving the resolution of hydrogen atoms in the electron density map.

Step 4: Structure Solution and Refinement
  • Integrate data and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint 3: Ensure the final R1​ value is < 0.05 and the goodness-of-fit (S) is near 1.0. The location of the piperazine N-H proton must be verifiable in the difference Fourier map to confirm the hydrogen-bonding network.

References

  • Title: 5-(1-Piperazinyl)
  • Source: rsc.
  • Title: Group 12 metal complexes of (2-piperazine-1-yl-ethyl)
  • Title: X-ray Structure Analyses and Biological Evaluations of a New Cd(II)
  • Source: ugr.

Sources

Comparative

A Senior Application Scientist's Guide to the Cytotoxicity of Piperazine-Containing Compounds

The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at opposite positions, represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, combin...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at opposite positions, represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural rigidity, combined with its capacity for hydrogen bonding and favorable physicochemical properties, has cemented its role in a multitude of FDA-approved therapeutics.[2][3] In the realm of oncology, the functionalization of this core structure has yielded a vast library of derivatives with potent cytotoxic activity against various cancer cell lines.[4][5]

This guide provides an in-depth comparative analysis of the cytotoxic profiles of different classes of piperazine-containing compounds. Moving beyond a simple data summary, we will explore the causal relationships between chemical structure and cytotoxic efficacy, detail the robust experimental methodologies required for accurate assessment, and provide field-proven insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the piperazine scaffold in the pursuit of novel anticancer agents.

The Nexus of Structure and Activity: Decoding Cytotoxic Mechanisms

The efficacy of a piperazine derivative as a cytotoxic agent is not arbitrary; it is a direct function of its molecular architecture. The specific substituents appended to the piperazine core dictate the compound's interaction with biological targets, ultimately determining its mechanism of action and potency.[1][3] Our understanding of these structure-activity relationships (SAR) is what transforms rational drug design from theory into practice.[6]

Key Mechanistic Insights:

  • Induction of Apoptosis: A predominant mechanism for many piperazine-based anticancer agents is the induction of programmed cell death, or apoptosis.[7] Studies have shown that these compounds can trigger both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) apoptotic pathways.[7][8] The intrinsic pathway, in particular, is a common target, initiated by cellular stress leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[7][8]

  • Cell Cycle Arrest: Certain piperazine derivatives exert their cytotoxic effects by halting the cell cycle, preventing cancer cells from proliferating.[5][9] This is often achieved by interfering with key regulatory proteins, leading to arrest at specific phases, such as G1 or G2/M.[9][10]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell survival and proliferation and is frequently dysregulated in cancer.[2] Several potent piperazine derivatives have been developed to specifically inhibit key kinases within this pathway, effectively cutting off the survival signals to cancer cells.[2]

Structure-Activity Relationship (SAR) Highlights:

The following observations, derived from numerous preclinical studies, underscore the importance of specific structural modifications:

  • Aryl Ring Substitution: The nature and position of substituents on an arylpiperazine ring dramatically influence cytotoxicity. For instance, studies on prostate cancer cell lines revealed that an o-methyl-substituted phenyl group conferred greater activity than a p-methyl-substituted group.[6] Conversely, a chloro group in the para position was found to be unfavorable for anticancer activity.[6]

  • Addition of Heterocyclic Moieties: Incorporating other heterocyclic systems can enhance potency. The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was shown to be beneficial for activity against DU145 prostate cancer cells.[6] Similarly, combining the piperazine scaffold with benzothiazole has been identified as a crucial strategy for improving cytotoxic effects.[4]

  • Hybrid Pharmacophores: A successful strategy involves creating hybrid molecules that combine the piperazine core with other known pharmacophores. Fusing piperazine with structures like 1,8-naphthalimide or quinolinequinones has produced novel compounds with significant cytotoxic potential, sometimes acting through mechanisms like DNA intercalation or topoisomerase-II inhibition.[9][11]

stress Piperazine Derivatives (Cellular Stress) bax Bax/Bak Activation stress->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 Activates cas9 Pro-Caspase-9 cas9->apoptosome act_cas3 Activated Caspase-3 act_cas9->act_cas3 Activates cas3 Pro-Caspase-3 cas3->act_cas3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis Executes

Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

Quantitative Comparison of Piperazine Derivatives

To provide a clear, objective comparison, the following table summarizes the in vitro cytotoxic activity of various piperazine derivatives from recent literature. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values represent the concentration required to inhibit 50% of the cancer cell population.

Compound ID / ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Arylpiperazine Derivatives
Compound 9LNCaP (Prostate)CCK-8 Assay< 5[6]
Compound 15LNCaP (Prostate)CCK-8 Assay< 5[6]
Compound 8DU145 (Prostate)CCK-8 Assay8.25[6]
Benzothiazole-Piperazines
Compound 6HCT-116 (Colorectal)SRB AssayHigh Cytotoxicity[4]
Compound 7MDA-MB-231 (Breast)Not SpecifiedPromising Cytotoxicity[4]
Naphthalimide-Piperazines
SA54T1 (Breast)Not Specified< 0.7[11]
Quinoline-Piperazines
RB-1MDA-MB-231 (Breast)MTT Assay98.34[8][12]
QQ1ACHN (Renal)Not Specified1.55[9]
Thiazole-Thiadiazole Hybrids
Compound 9iHCT-116 (Colorectal)MTT Assay8.51[13]
Compound 9iMCF-7 (Breast)MTT Assay13.01[13]
Vindoline-Piperazine Conjugates
Compound 23MDA-MB-468 (Breast)NCI601.00 (GI50)[14]
Compound 25HOP-92 (Lung)NCI601.35 (GI50)[14]

Core Methodologies for Cytotoxicity Assessment

The reliability of any comparative analysis hinges on the validity of the experimental methods used. As a Senior Application Scientist, I advocate for a multi-assay approach to build a comprehensive and trustworthy cytotoxicity profile. No single assay is universally perfect; each measures a different facet of cellular health.[15]

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis seed 1. Cell Seeding (e.g., 96-well plate) incubate 2. Incubation (24h) (Allow cell attachment) seed->incubate treat 3. Compound Treatment (Serial dilutions of piperazine derivatives) incubate->treat incubate_treat 4. Incubation (e.g., 24-72h) treat->incubate_treat add_reagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) incubate_treat->add_reagent incubate_assay 6. Incubation (Allow for color development) add_reagent->incubate_assay measure 7. Absorbance Measurement (Plate Reader) incubate_assay->measure analyze 8. Data Analysis (Calculate % Viability, Determine IC50 values) measure->analyze

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19]

Causality: We choose the MTT assay as a primary screening tool because it is robust, cost-effective, and provides a quantitative measure of a compound's cytostatic or cytotoxic effect by assessing the health of the cellular powerhouse—the mitochondria.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[8][19]

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[18][19]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[18][20]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[17][19]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Orthogonal Assays for Data Validation

To ensure the trustworthiness of your findings, it is crucial to validate results with an orthogonal method that relies on a different biological principle.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[21][22][23] An increase in LDH activity in the supernatant is a direct indicator of cell death. This method is excellent for confirming that a compound is truly cytotoxic (killing cells) rather than just cytostatic (halting proliferation).[24]

  • Flow Cytometry for Apoptosis (Annexin V/PI Staining): This powerful technique provides granular detail about the mode of cell death.[25] By using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes), one can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[26][27] This assay is invaluable for mechanistic studies.

Expert Interpretation: Beyond the IC50 Value

A Senior Application Scientist knows that data is more than just numbers on a page. Context and critical evaluation are key.

  • The Criticality of Selectivity: A potent compound is only therapeutically useful if it is selective for cancer cells over healthy cells. It is imperative to test promising derivatives on non-cancerous cell lines (e.g., human fibroblasts like 3T3 or endothelial cells like HUVEC) to establish a selectivity index.[9][11] Several studies have noted that highly potent arylpiperazines also exhibited cytotoxicity towards normal prostate epithelial cells, highlighting a critical hurdle to overcome in development.[6]

  • Differentiating Cytotoxicity from Cytostasis: As mentioned, a decrease in metabolic activity in an MTT assay can indicate either cell death or a halt in proliferation. Running a parallel LDH assay or performing direct cell counts can disambiguate these two outcomes.[15]

  • Time- and Dose-Dependence: Cytotoxicity is rarely an instantaneous event. Performing assays at multiple time points (e.g., 24, 48, 72 hours) provides a more complete picture of the compound's activity profile.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fertile ground for the discovery of novel anticancer agents. The extensive body of research demonstrates that cytotoxic potency and mechanism of action can be finely tuned through rational, structure-based design. By employing a multi-assay strategy grounded in sound biological principles—combining primary metabolic screens with orthogonal validation of membrane integrity and specific cell death pathways—researchers can confidently identify and advance the most promising candidates.

The data presented herein provide a comparative baseline for numerous piperazine classes. The ongoing challenge lies in optimizing these structures to enhance their selectivity for cancer cells, thereby widening the therapeutic window and minimizing off-target toxicity. The continued integration of detailed mechanistic studies and robust in vitro profiling will undoubtedly pave the way for the next generation of piperazine-based cancer therapeutics.

References

  • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Source: MDPI URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library URL: [Link]

  • Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Source: PMC (PubMed Central) URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Source: IntechOpen URL: [Link]

  • Title: Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Source: PMC (PubMed Central) URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf URL: [Link]

  • Title: Cytotoxic activities of some benzothiazole-piperazine derivatives. Source: Taylor & Francis Online URL: [Link]

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Source: PMC (PubMed Central) URL: [Link]

  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Source: PMC (PubMed Central) URL: [Link]

  • Title: Apoptosis Assays by Flow Cytometry. Source: Agilent URL: [Link]

  • Title: Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Source: PMC (PubMed Central) URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI URL: [Link]

  • Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Source: RSC Publishing URL: [Link]

  • Title: Cytotoxicity Assays – what your cells don't like. Source: BMG Labtech URL: [Link]

  • Title: Apoptosis and Necrosis Assay (Flow Cytometry). Source: Cyprotex - Evotec URL: [Link]

  • Title: Apoptosis Analysis by Flow Cytometry. Source: Bio-Rad Antibodies URL: [Link]

  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Source: Semantic Scholar URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay. Source: ResearchHub URL: [Link]

  • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Source: Der Pharma Chemica URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review. Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: Bentham Science URL: [Link]

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  • Title: Apoptosis Assays by Flow Cytometry. Source: Sino Biological URL: [Link]

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Validation

A Comparative Guide to the Electrochemical Properties of Metal Complexes with Pyridine-Piperazine Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the electrochemical properties of transition metal complexes featuring pyridine-piperazine based lig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the electrochemical properties of transition metal complexes featuring pyridine-piperazine based ligands. As a Senior Application Scientist, the goal is to synthesize the current understanding of how the interplay between the metal center and the nuanced architecture of these ligands dictates their redox behavior. This document moves beyond a simple recitation of data, offering insights into the causal relationships that govern the electrochemical characteristics of these promising compounds.

The unique combination of the aromatic, electron-accepting pyridine moiety and the flexible, saturated piperazine ring imparts a versatile coordination environment. This adaptability makes these complexes highly relevant in fields ranging from catalysis to medicinal chemistry, where electron transfer processes are fundamental. Understanding and controlling their electrochemical properties is therefore paramount for the rational design of new functional molecules.

Core Principles: Unveiling Electrochemical Behavior with Cyclic Voltammetry

The primary tool for investigating the electrochemical properties of these metal complexes is Cyclic Voltammetry (CV) . This technique provides a wealth of information about the redox processes a molecule can undergo. By scanning the potential of an electrode and measuring the resulting current, we can determine key parameters:

  • Redox Potentials (E½): The potential at which a specific oxidation or reduction event occurs. This is a fundamental thermodynamic property of the complex and is highly sensitive to the electronic environment of the metal center.

  • Peak Separation (ΔEp): The difference between the anodic (oxidation) and cathodic (reduction) peak potentials. For a reversible, one-electron process, this value is theoretically close to 59 mV. Larger separations can indicate slower electron transfer kinetics or more complex reaction mechanisms.

  • Reversibility: A reversible redox event implies that the complex can be cycled between oxidation states without decomposition. This is a crucial characteristic for applications such as catalysis and molecular switches.

The following diagram illustrates a typical workflow for the electrochemical characterization of a metal complex using cyclic voltammetry.

cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_complex Dissolve Metal Complex in Anhydrous Solvent prep_electrolyte Add Supporting Electrolyte (e.g., TBAPF6) prep_complex->prep_electrolyte prep_degas Deoxygenate Solution (e.g., with N2 or Ar) prep_electrolyte->prep_degas setup Assemble Three-Electrode Cell (Working, Reference, Counter) prep_degas->setup Transfer to Electrochemical Cell scan Apply Potential Scan and Record Current setup->scan data_acq Obtain Cyclic Voltammogram scan->data_acq determine_potentials Determine Redox Potentials (E½) data_acq->determine_potentials Analyze Voltammogram assess_reversibility Assess Reversibility (ΔEp, ipa/ipc) determine_potentials->assess_reversibility analyze_kinetics Analyze Electron Transfer Kinetics assess_reversibility->analyze_kinetics

Caption: Workflow for Cyclic Voltammetry Analysis of Metal Complexes.

Comparative Analysis of Electrochemical Properties

The electrochemical behavior of metal complexes with pyridine-piperazine ligands is a delicate balance of several factors. Here, we dissect the influence of the metal center and the ligand architecture.

The Influence of the Metal Center

The identity of the transition metal at the core of the complex is a primary determinant of its redox properties. Different metals possess inherently different tendencies to exist in various oxidation states. A comparative study of complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand, which is electronically similar to a bipyridine system, provides a clear illustration of this principle.[1]

Metal ComplexRedox CoupleAnodic Peak (Epa, V vs. Ag/AgCl)Cathodic Peak (Epc, V vs. Ag/AgCl)Peak Separation (ΔEp, V)Reversibility
Cu(II) Complex Cu(II)/Cu(I)0.750.030.72Quasi-reversible
Fe(II) Complex Fe(III)/Fe(II)-0.67-0.470.20Quasi-reversible
Ni(II) Complex Ni(II)/Ni(I)0.710.120.59Quasi-reversible

Data extracted from a study on 3,6-bis(3,5-dimethylpyrazolyl)pyridazine complexes.[1]

  • The Cu(II) complex undergoes reduction to Cu(I) at a relatively low potential, with a subsequent oxidation back to Cu(II) at a more positive potential.[1]

  • The Fe(II) complex is the easiest to oxidize to Fe(III), as indicated by the negative redox potential.[1]

  • The Ni(II) complex shows a reduction to Ni(I) and subsequent oxidation back to Ni(II) at potentials intermediate to the copper and iron complexes.[1]

  • The varying peak separations suggest differences in the electron transfer kinetics for each metal center within this specific ligand framework.[1]

It is important to note that a Co(II) complex with the same ligand did not show any redox activity within the scanned potential range, which was attributed to poor complexation.[1] This highlights that both the electronic properties of the metal and the stability of the resulting complex are crucial.

The Influence of Ligand Architecture and Substitution

The pyridine-piperazine ligand is not a static entity. Modifications to its structure can fine-tune the electrochemical properties of the resulting metal complex.

  • Substituents on the Pyridine Ring: Electron-donating groups (e.g., methoxy, amino) on the pyridine ring increase the electron density on the metal center, making it easier to oxidize (a negative shift in the redox potential). Conversely, electron-withdrawing groups (e.g., chloro, nitro) make the metal center more difficult to oxidize (a positive shift in the redox potential). This principle is well-established for bipyridine and terpyridine complexes and is expected to hold true for pyridine-piperazine systems.

  • Piperazine Conformation and Flexibility: The piperazine ring can adopt different conformations (e.g., chair, boat), which can influence the coordination geometry around the metal center. This, in turn, can affect the stability of different oxidation states and thus the redox potentials. For instance, square planar Ni(II) complexes with piperazine in a boat conformation have been shown to have different biological activities compared to octahedral complexes where the piperazine adopts a chair conformation. While not directly an electrochemical property, this structural flexibility is intrinsically linked to the electronic environment of the metal.

  • Solvent Effects: The choice of solvent can significantly impact the observed redox potentials and even the stability of the complex itself.[2] Polar solvents can stabilize charged species, potentially favoring certain oxidation states. In some cases, an equilibrium between different coordination geometries can be influenced by the solvent, leading to different electrochemical responses.[2]

The following diagram illustrates the key factors influencing the redox potential of a metal complex.

cluster_metal Metal Center cluster_ligand Ligand Architecture cluster_environment Experimental Conditions Redox_Potential Redox Potential (E½) Metal_Identity Identity of Metal (e.g., Fe, Co, Ni, Cu) Metal_Identity->Redox_Potential Py_Substituents Pyridine Substituents (Electron Donating/Withdrawing) Py_Substituents->Redox_Potential Pip_Conformation Piperazine Conformation (Chair/Boat) Pip_Conformation->Redox_Potential Solvent Solvent Polarity Solvent->Redox_Potential Electrolyte Supporting Electrolyte Electrolyte->Redox_Potential

Caption: Factors Influencing the Redox Potential of Metal Complexes.

Comparison with Alternative Ligands: Bipyridine and Terpyridine Systems

2,2'-Bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy) are arguably the most well-studied N-heterocyclic ligands in coordination chemistry. A comparison with their electrochemical behavior provides valuable context for understanding pyridine-piperazine complexes.

FeaturePyridine-Piperazine LigandsBipyridine/Terpyridine Ligands
Flexibility High, due to the saturated piperazine ring. Allows for a variety of coordination geometries.Rigid, planar structure. Generally leads to more defined coordination geometries.
Electronic Properties Combination of π-accepting pyridine and σ-donating piperazine. Overall donor character can be tuned.Primarily π-accepting. The extensive π-system can be readily reduced.
Redox Activity Typically show metal-centered redox processes. Ligand-based redox events are less common unless the pyridine ring is highly functionalized.Exhibit both metal-centered oxidations and multiple, reversible ligand-centered reductions.

In general, the saturated piperazine component of the ligand makes the overall pyridine-piperazine system a stronger σ-donor compared to the purely aromatic bipyridine and terpyridine ligands. This increased electron donation to the metal center would be expected to make the metal easier to oxidize (a more negative redox potential) compared to its bipyridine or terpyridine analogue.

Experimental Protocol: Cyclic Voltammetry of a Representative Metal Complex

The following is a generalized protocol for the electrochemical characterization of a transition metal complex with a pyridine-piperazine ligand. This protocol is a self-validating system, incorporating steps for background checks and referencing.

Objective: To determine the redox potentials and assess the electrochemical reversibility of a metal complex.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical Cell

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

  • Metal Complex of interest (approx. 1 mM)

  • Internal Standard (e.g., Ferrocene/Ferrocenium couple)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Preparation of the Electrolyte Solution:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the anhydrous solvent to a final concentration of 0.1 M.

    • Deoxygenate the solution by bubbling with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes.

  • Background Scan:

    • Assemble the three-electrode system in the cell containing only the electrolyte solution.

    • Record a cyclic voltammogram over the desired potential range to ensure there are no interfering redox processes from the solvent or electrolyte.

  • Sample Analysis:

    • Add a known amount of the metal complex to the electrolyte solution to achieve a concentration of approximately 1 mM.

    • Allow the solution to mix thoroughly while maintaining a positive pressure of inert gas.

    • Record the cyclic voltammogram of the complex at various scan rates (e.g., 50, 100, 200, 500 mV/s).

  • Internal Referencing:

    • After recording the data for the complex, add a small amount of ferrocene to the solution.

    • Record the cyclic voltammogram again to observe the reversible redox wave for the Fc/Fc+ couple.

    • All measured potentials for the complex should be reported relative to the E½ of the Fc/Fc+ couple. This provides a standardized reference point that is independent of the specific reference electrode used.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E½ = (Epa + Epc) / 2).

    • Calculate the peak separation (ΔEp = Epa - Epc).

    • Determine the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

Conclusion and Future Perspectives

The electrochemical properties of metal complexes with pyridine-piperazine ligands are a rich area of study with significant potential for the development of new technologies. The interplay between the metal center and the versatile ligand framework allows for a high degree of tunability of their redox behavior.

This guide has demonstrated that:

  • The choice of metal has a profound impact on the redox potentials of the resulting complexes.

  • The ligand architecture, including substituents and conformation, provides a means to fine-tune these properties.

  • Pyridine-piperazine ligands offer a different electronic and steric profile compared to the more traditional bipyridine and terpyridine systems.

While this guide provides a comparative overview based on the available literature, there is a clear need for more systematic studies. A comprehensive investigation of a series of first-row transition metal complexes with a single, well-defined pyridine-piperazine ligand would provide invaluable data for direct comparison and would greatly enhance our ability to rationally design complexes with specific electrochemical properties for targeted applications.

References

Sources

Comparative

Spectroscopic comparison of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its Schiff base

Topic: Spectroscopic Comparison of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its Schiff Base Derivatives Target Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde and its Schiff Base Derivatives Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and coordination complex synthesis[1]. It features an electrophilic formyl group at the 2-position of the pyridine ring and an electron-donating, solubility-enhancing piperazine moiety at the 5-position.

When reacted with primary amines (aliphatic or aromatic), the aldehyde undergoes a condensation reaction to form a Schiff base characterized by an azomethine linkage (–HC=N–)[2]. This transformation is critical in drug development, as Schiff bases often exhibit enhanced antimicrobial, antifungal, and anticancer properties compared to their parent aldehydes, and act as excellent multidentate ligands for transition metals[3][4].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the spectroscopic signatures of the parent aldehyde versus its Schiff base derivatives. Understanding these distinct spectral transitions is essential for validating reaction completion and confirming structural integrity.

Causality of Spectroscopic Shifts: An Expert Perspective

The conversion of an aldehyde to an azomethine fundamentally alters the electronic environment of the molecule.

  • Electronegativity & Deshielding: Oxygen is more electronegative than nitrogen. Consequently, the carbonyl carbon (C=O) and its attached proton (–CHO) are more heavily deshielded than the azomethine carbon (C=N) and its proton (–CH=N–). This results in an upfield shift in both ¹H and ¹³C NMR spectra upon Schiff base formation[2][5].

  • Vibrational Modes: The C=O double bond possesses a higher force constant and dipole moment change during vibration compared to the C=N bond, placing the carbonyl stretch at a higher frequency in Infrared (IR) spectroscopy[6].

  • Conjugation: The electron-donating piperazine ring at the 5-position engages in resonance with the pyridine ring, pushing electron density toward the 2-position. This extended conjugation stabilizes the resulting azomethine linkage, slightly lowering the C=N stretching frequency compared to non-conjugated aliphatic imines.

Spectroscopic Data Comparison

The following tables summarize the critical spectroscopic parameters used to differentiate 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde from a typical aromatic Schiff base derivative (e.g., formed via condensation with an aniline derivative).

Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Self-Validation Check: The absolute disappearance of the ~1700 cm⁻¹ band is the primary indicator of a complete condensation reaction[5].

Functional GroupParent Aldehyde (cm⁻¹)Schiff Base (cm⁻¹)Causality / Observation
ν(C=O) Aldehyde1690 – 1710Absent Complete consumption of the formyl group.
ν(C=N) AzomethineAbsent 1590 – 1640Formation of the imine double bond[5][6].
ν(N-H) Piperazine3300 – 3400 (Broad)3300 – 3400 (Broad)Remains unchanged unless the secondary amine is substituted.
ν(C=C/C=N) Pyridine~1580, 1450~1580, 1450Minor shifts due to changes in ring conjugation.
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data acquired in DMSO-d₆ or CDCl₃.

Nucleus / PositionParent Aldehyde (ppm)Schiff Base (ppm)Causality / Observation
¹H: Formyl (–CHO) 9.80 – 10.10 (s, 1H)Absent Loss of the highly deshielded aldehyde proton.
¹H: Azomethine (–CH=N–) Absent 8.30 – 8.80 (s, 1H)Upfield shift due to lower electronegativity of N vs. O[5].
¹H: Pyridine Ring 7.20 – 8.50 (m, 3H)7.10 – 8.40 (m, 3H)Slight upfield shift due to altered electron-withdrawing effect.
¹H: Piperazine (–CH₂–) 2.80 – 3.50 (m, 8H)2.80 – 3.50 (m, 8H)Aliphatic protons remain largely unaffected.
¹³C: Carbonyl (C=O) 190.0 – 194.0Absent Loss of carbonyl carbon.
¹³C: Azomethine (C=N) Absent 155.0 – 162.0Characteristic imine carbon resonance.

Experimental Workflows & Methodologies

Synthesis Protocol: Condensation Reaction

To ensure a high-yield conversion and minimize side reactions (such as aminal formation), a strict stoichiometric and thermodynamic control must be maintained.

  • Preparation: Dissolve 1.0 equivalent of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde in absolute ethanol (or methanol) under an inert atmosphere (N₂ or Ar)[3].

  • Amine Addition: Slowly add 1.0 equivalent of the primary amine (e.g., p-toluidine or substituted aniline) dissolved in the same solvent[7].

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a Brønsted acid catalyst, facilitating the dehydration of the intermediate hemiaminal[7].

  • Reflux: Heat the mixture to reflux (75–80 °C) for 3 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the aldehyde spot is consumed.

  • Isolation: Cool the mixture to 0–5 °C to induce crystallization. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum[6].

G Aldehyde 5-(1-Piperazinyl)-2- pyridinecarboxaldehyde Condensation Condensation Reaction (Reflux in EtOH, Cat. H+) Aldehyde->Condensation Amine Primary Amine (e.g., Aniline derivative) Amine->Condensation SchiffBase Schiff Base (Azomethine Linkage) Condensation->SchiffBase Dehydration Water H2O Byproduct Condensation->Water

Caption: Workflow of Schiff base condensation from 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Spectroscopic Validation Protocol

A self-validating analytical system requires orthogonal techniques to confirm structural identity.

  • FT-IR Analysis: Prepare a KBr pellet or use an ATR-FTIR setup. Scan from 4000 to 400 cm⁻¹. Decision Gate: If a peak at >1690 cm⁻¹ persists, unreacted aldehyde remains; re-crystallization is required.

  • NMR Analysis: Dissolve ~10 mg of the purified product in DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Decision Gate: The presence of a sharp singlet at ~8.5 ppm confirms the azomethine proton, while the absence of a signal at ~10.0 ppm confirms complete conversion[5].

G Sample Synthesized Product IR FT-IR Spectroscopy Sample->IR NMR 1H & 13C NMR Sample->NMR CheckCO Absence of C=O (~1700 cm⁻¹)? IR->CheckCO CheckCN Presence of C=N (~1620 cm⁻¹)? IR->CheckCN CheckCHO Absence of -CHO (~10.0 ppm)? NMR->CheckCHO CheckCHN Presence of -CH=N- (~8.5 ppm)? NMR->CheckCHN Valid Confirmed Schiff Base CheckCO->Valid Yes CheckCN->Valid Yes CheckCHO->Valid Yes CheckCHN->Valid Yes

Caption: Self-validating spectroscopic logic for confirming Schiff base formation.

Conclusion

The transition from 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde to its Schiff base is marked by distinct, predictable spectroscopic shifts. By relying on the disappearance of the carbonyl signatures (IR: ~1700 cm⁻¹, ¹H NMR: ~10.0 ppm) and the emergence of azomethine signatures (IR: ~1620 cm⁻¹, ¹H NMR: ~8.5 ppm), researchers can establish a highly reliable, self-validating framework for synthesizing these valuable pharmaceutical and coordination chemistry precursors.

References

  • PubChem: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde National Center for Biotechnology Information (NIH)[Link][1]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers Der Pharma Chemica[Link][3]

  • Synthesis and characterization of complexes of platinum(II) with bidentate Schiff base ligands International Journal of Creative Research Thoughts (IJCRT)[Link][6]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SCHIFF BASE LIGAND Journal of Emerging Technologies and Innovative Research (JETIR)[Link][4]

  • IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L2 ResearchGate[Link][5]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications IntechOpen[Link][2]

  • High reactivity of the Schiff base product of p-toluidine with pyridine-2-carboxaldehyde Asian Journal of Chemistry[Link][7]

Sources

Validation

Antifungal Activity of Piperazine Derivatives: A Comparative Guide to Next-Generation CYP51 Inhibitors

As the global burden of invasive fungal infections (IFIs) rises, the clinical efficacy of first-line azole therapeutics—such as fluconazole (FLC) and itraconazole—has been severely compromised by emerging resistance mech...

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of invasive fungal infections (IFIs) rises, the clinical efficacy of first-line azole therapeutics—such as fluconazole (FLC) and itraconazole—has been severely compromised by emerging resistance mechanisms. In my experience as an application scientist in medicinal chemistry, overcoming this resistance requires structural innovation. The piperazine scaffold has emerged as a privileged pharmacophore in this domain.

This guide provides an objective, data-driven comparison of piperazine-derivatized antifungals against standard clinical alternatives, detailing their mechanistic advantages, comparative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Rationale: Why the Piperazine Scaffold?

Standard azole antifungals operate by competitively inhibiting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for synthesizing ergosterol—the primary sterol maintaining fungal cell membrane integrity 1. However, mutations in the ERG11 gene or the upregulation of efflux pumps (e.g., CDR1/2, MDR1) rapidly render standard azoles ineffective.

Integrating a piperazine moiety into the azole framework (creating piperazine-azole hybrids) fundamentally alters the molecule's physicochemical properties:

  • Optimized Lipophilicity & pKa: The two nitrogen atoms in the piperazine ring allow for precise tuning of the molecule's basicity. This enhances cellular penetration through the complex fungal cell wall while resisting immediate efflux 2.

  • Enhanced Target Affinity: While the azole nitrogen coordinates with the heme iron of CYP51, the bulky, flexible piperazine side-chain extends into the hydrophobic access channel of the enzyme. This dual-interaction model significantly increases binding affinity and overcomes target-site mutations that typically block smaller azoles 3.

Mechanism Lanosterol Lanosterol (Precursor) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic 14α-methylated Sterols (Toxic Accumulation) CYP51->Toxic Blocked Pathway Piperazine Piperazine-Azole Hybrid (Dual-Site Inhibitor) Piperazine->CYP51 Heme Coordination & Channel Binding Death Fungal Cell Death Ergosterol->Death Depletion Toxic->Death Membrane Stress

CYP51 inhibition pathway by piperazine-azole hybrids leading to fungal cell death.

Comparative Efficacy: Piperazine Hybrids vs. Standard Azoles

To objectively assess performance, we must look at the Minimum Inhibitory Concentration (MIC) data. The table below synthesizes in vitro MIC values comparing a representative optimized Piperazine-Triazole Hybrid against clinical standards Fluconazole (FLC) and Voriconazole (VCZ) across diverse pathogenic strains 1, 4.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
Fungal StrainPhenotypeFluconazole (FLC)Voriconazole (VCZ)Piperazine-Triazole HybridPerformance Shift
Candida albicans (ATCC 10231)Susceptible0.250.030.06 Comparable to VCZ; Superior to FLC
Candida albicans (ATCC 64124)FLC-Resistant>64.02.00.50 128x more potent than FLC
Candida glabrata (ATCC 2001)Intrinsically Resistant16.01.02.0 Moderate improvement over FLC
Microsporum gypseumDermatophyte32.00.50.25 128x more potent than FLC
Aspergillus fumigatusInvasive Mold>64.00.54.0 Restores moderate activity vs FLC

Data Analysis & Causality: The data clearly demonstrates that while FLC loses nearly all efficacy against resistant C. albicans and filamentous fungi like A. fumigatus, the piperazine derivative retains potent activity. This is directly caused by the piperazine ring's ability to anchor the molecule within the mutated CYP51 binding pocket, bypassing the steric hindrance that typically repels FLC.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the development of these compounds requires a self-validating system of synthesis, purification, and biological screening. Below are the standardized protocols used to generate and validate these findings.

Workflow Design 1. Scaffold Design (Piperazine Core) Synth 2. N-Alkylation & Epoxide Opening Design->Synth Purify 3. Purification (Flash Chromatography) Synth->Purify MIC 4. MIC Assay (CLSI M27-A3) Purify->MIC Tox 5. Cytotoxicity Profiling MIC->Tox Lead 6. Lead Selection Tox->Lead

High-throughput synthesis and biological screening workflow for piperazine derivatives.

Protocol A: Synthesis of Piperazine-Azole Hybrids

This protocol utilizes a highly efficient ring-opening reaction followed by N-alkylation, a standard approach in medicinal chemistry for accessing unsymmetrical piperazine derivatives 3.

  • Epoxide Ring Opening: Dissolve 1-(1H-1,2,4-triazol-1-yl)butan-2-one (1.0 eq) and trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Slowly add sodium hydride (1.2 eq) at 0°C. Stir for 2 hours to form the oxirane intermediate.

  • Piperazine Coupling: Add N-Boc-piperazine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq) to the oxirane solution. Heat the mixture to 80°C for 12 hours. Causality note: K₂CO₃ acts as a mild base to neutralize the acid formed, driving the nucleophilic attack of the secondary amine on the less sterically hindered carbon of the epoxide.

  • Deprotection: Extract the intermediate using ethyl acetate, dry over Na₂SO₄, and concentrate. Treat the residue with Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at room temperature for 2 hours to remove the Boc protecting group.

  • Final Alkylation: React the deprotected piperazine intermediate with the desired substituted benzyl halide (1.1 eq) in acetonitrile using triethylamine as a base.

  • Purification: Purify the final compound via silica gel flash chromatography (DCM:MeOH, 95:5). Confirm structure via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro MIC Determination (Self-Validating System)

To ensure trustworthiness, antifungal susceptibility must be tested strictly according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

  • Media Preparation: Prepare RPMI 1640 medium supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS. Causality note: Strict pH control is mandatory because the ionization state of the piperazine nitrogens (and thus their membrane permeability) is highly pH-dependent.

  • Compound Dilution: Dissolve synthesized piperazine derivatives in 100% DMSO to create a stock solution. Perform two-fold serial dilutions in the RPMI medium (Concentration range: 64 µg/mL to 0.015 µg/mL). Ensure final DMSO concentration in wells does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the optical density (OD₅₃₀) to match a 0.5 McFarland standard. Dilute the suspension 1:1000 in RPMI medium.

  • Assay Execution: Aliquot 100 µL of the compound dilutions and 100 µL of the fungal inoculum into 96-well flat-bottom microtiter plates.

  • Controls (Critical for Validation):

    • Positive Growth Control: Inoculum + Media + 1% DMSO (Ensures solvent isn't killing fungi).

    • Negative Sterility Control: Media + 1% DMSO only.

    • Reference Control: Fluconazole and Voriconazole processed in parallel.

  • Incubation & Reading: Incubate plates at 35°C for 24 hours (for Candida spp.) or 72 hours (for Cryptococcus spp.). Determine the MIC as the lowest concentration that produces a ≥80% reduction in visible growth compared to the positive control.

Conclusion

The integration of the piperazine scaffold into antifungal drug design is not merely a structural novelty; it is a calculated mechanistic strategy to overcome the severe limitations of current azole therapies. By extending the molecule's reach into the CYP51 binding pocket and optimizing its physicochemical properties, piperazine derivatives successfully restore susceptibility in highly resistant fungal phenotypes. For drug development professionals, prioritizing piperazine-azole hybrids offers a highly viable pipeline for next-generation, broad-spectrum antifungal agents.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety Source: Molecules (MDPI) URL:[Link]

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents Source: Journal of Medicinal Chemistry (ACS / NIH) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (NIH) URL:[Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents Source: PMC (NIH) URL:[Link]

Sources

Comparative

Computational Modeling of Pyridinecarboxaldehyde Metal Complexes: A Comparative Guide to DFT Functionals and Software Suites

Introduction Pyridinecarboxaldehyde (PCA) and its Schiff base derivatives are highly versatile multidentate ligands. When coordinated with transition metals (e.g., Cu, Zn, Ni, Co, Fe), they form robust complexes with pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinecarboxaldehyde (PCA) and its Schiff base derivatives are highly versatile multidentate ligands. When coordinated with transition metals (e.g., Cu, Zn, Ni, Co, Fe), they form robust complexes with profound applications in drug development, exhibiting potent antibacterial, anticancer, and enzyme-inhibitory activities[1][2].

Density Functional Theory (DFT) has become the indispensable computational workhorse for elucidating the electronic structures, predicting spectroscopic properties (IR, UV-Vis, NMR), and mapping the reactivity of these complexes[2][3]. However, modeling transition metal complexes introduces severe quantum mechanical challenges: static electron correlation, spin-state splitting energetics, and the need to accurately capture non-covalent dispersion interactions within bulky ligand frameworks[4].

As a Senior Application Scientist, selecting the right software suite and exchange-correlation functional is not merely a matter of preference—it is a self-validating system that dictates the physical accuracy of your results. This guide objectively compares the performance of leading computational chemistry software (Gaussian 16 vs. ORCA 5.0) and modern DFT functionals, providing a field-proven methodology for investigating PCA-metal complexes.

Section 1: Software Suite Comparison (Gaussian 16 vs. ORCA 5.0)

While both Gaussian and ORCA are capable of performing high-level DFT calculations, their underlying architectures offer different advantages when applied specifically to transition metal chemistry.

Causality in Software Selection: Calculating the exact exchange in hybrid functionals scales poorly ( O(N4) ). For large PCA-Schiff base complexes, this becomes a severe bottleneck. ORCA 5.0 bypasses this using the RIJCOSX (Resolution of Identity for Coulomb and Chain of Spheres for Exchange) approximation. This algorithm speeds up hybrid DFT calculations by orders of magnitude without a significant loss of accuracy, making it highly preferable for transition metal optimizations. Conversely, Gaussian 16 remains the industry standard for its unparalleled ease of use, extensive documentation, and robust implementation of solvation models (like SMD) essential for predicting drug-likeness and binding affinities[2].

Table 1: Feature Comparison for Metal Complex Modeling
Feature / CapabilityGaussian 16ORCA 5.0Impact on PCA-Metal Complex Studies
Primary Algorithm Standard analytical integrationRIJCOSX approximationORCA is significantly faster for large hybrid-DFT optimizations.
Functional Availability Extensive (Minnesota, Global Hybrids)Extensive (Double Hybrids, Range-Separated)Both support modern functionals, but ORCA excels in Double Hybrids.
High-Level Benchmarking CCSD(T) (Computationally heavy)DLPNO-CCSD(T)ORCA allows near-CCSD(T) accuracy for large metal complexes at a fraction of the cost.
Spectroscopy (NMR/EPR) Excellent GIAO NMR implementationSuperior EPR parameter predictionsGaussian is preferred for NMR; ORCA is the gold standard for open-shell EPR.
Cost / Licensing Commercial license requiredFree for academic useORCA provides massive cost-efficiency for academic research groups.

Section 2: Choosing the Right DFT Functional

The choice of functional dictates the reliability of your mechanistic claims. Legacy functionals like B3LYP often fail to accurately predict the spin-state energetics of transition metals and lack accounting for dispersion forces, which are critical for the supramolecular packing of PCA complexes[1].

Causality in Functional Selection: Why choose ω B97M-V or ω B97X-D over B3LYP? Transition metal complexes often exhibit charge-transfer (CT) excitations (e.g., Metal-to-Ligand Charge Transfer, MLCT). Standard global hybrids suffer from self-interaction error, which artificially lowers the energy of CT states. Range-separated hybrids ( ω B97X-D) correct the asymptotic behavior of the exchange potential, yielding highly accurate UV-Vis spectra via Time-Dependent DFT (TD-DFT). Furthermore, benchmark datasets evaluating transition metal barrier heights (e.g., the MOBH35 dataset ) demonstrate that range-separated and double-hybrid functionals significantly outperform legacy options[4][5].

Table 2: Quantitative Performance of DFT Functionals on Transition Metals

Data summarized from the MOBH35 Benchmark Dataset evaluating transition metal reaction barrier heights[4][5].

Functional ClassRecommended FunctionalMAD (kcal/mol)Strengths for PCA-Metal ComplexesWeaknesses
Global Hybrid B3LYP-D3BJ~4.5 - 5.0Good for organic ligand geometries.Poor spin-state energetics; high error for metal barrier heights.
Meta-Hybrid M06 / M06-2X~3.0 - 3.5Excellent for non-covalent interactions.High exact exchange causes issues with multi-reference metals.
Range-Separated ω B97M-V / ω B97X-V1.7 - 2.1Corrects self-interaction error; excellent for TD-DFT (UV-Vis).Slower convergence than standard GGAs.
Double Hybrid PWPB95-D3 / B2K-PLYP1.6 - 1.8Near-CCSD(T) accuracy for thermochemistry and barrier heights.Computationally expensive; requires large basis sets (def2-QZVPP).

Section 3: Step-by-Step Computational Workflow

To ensure scientific integrity and a self-validating system, the following protocol outlines the standard procedure for modeling PCA-metal complexes.

Step 1: Conformational Search & Spin State Definition

  • Action: Generate initial 3D coordinates from X-ray crystallographic data[2] or SMILES strings.

  • Causality: Transition metals (e.g., Fe(II), Co(II)) can exist in multiple spin states. You must define and compute both High-Spin (HS) and Low-Spin (LS) states to determine the global minimum.

Step 2: Geometry Optimization (def2-SVP)

  • Action: Optimize the geometry using a robust functional (e.g., ω B97X-D or B3LYP-D3BJ) paired with a split-valence basis set like def2-SVP .

  • Causality: Optimization requires dozens of gradient calculations. Using a smaller basis set (def2-SVP) saves immense computational time while accurately capturing the structural framework. Dispersion corrections (-D3BJ) are mandatory to model the steric bulk of the PCA Schiff-base ligands.

Step 3: Frequency Calculation (Validation)

  • Action: Run an analytical frequency calculation at the exact same level of theory as Step 2.

  • Causality: This is the self-validating step. Zero imaginary frequencies confirm the structure is a true local minimum. One imaginary frequency indicates a transition state.

Step 4: High-Level Single-Point Energy & Solvation (def2-TZVPP)

  • Action: Calculate the final single-point energy using a high-tier functional (e.g., ω B97M-V) and a triple-zeta basis set (def2-TZVPP ), incorporating an implicit solvation model (CPCM or SMD).

  • Causality: Energy and electronic properties are highly sensitive to Basis Set Superposition Error (BSSE). A larger basis set minimizes this error, while implicit solvation accounts for the dielectric environment of the experimental solvent (e.g., methanol or DMSO)[3].

Step 5: Spectroscopic Simulation

  • Action: Perform TD-DFT calculations for UV-Vis spectra or GIAO calculations for NMR chemical shifts to directly compare with experimental data[2].

Workflow Visualization

DFT_Workflow Start Input: X-ray / SMILES (PCA Metal Complex) Spin Spin State Definition (High-spin vs Low-spin) Start->Spin Opt Geometry Optimization (e.g., wB97X-D/def2-SVP) Spin->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Freq->Opt  Imaginary  Frequencies SPE Single-Point Energy & Solvation (e.g., wB97M-V/def2-TZVPP) Freq->SPE  Zero Imaginary  Frequencies TDDFT TD-DFT / NMR / EPR (Spectroscopic Validation) SPE->TDDFT End Output: Validated Electronic Structure TDDFT->End

Computational workflow for DFT modeling of pyridinecarboxaldehyde metal complexes.

Section 4: Experimental Validation & Case Studies

The true power of this methodology lies in its ability to validate and explain experimental phenomena:

  • Geometry and Enzyme Binding: In a recent study, DFT was utilized to validate the square planar geometry of novel Cu(II) Schiff-base complexes derived from PCA. By computing the charge distribution and molecular orbitals, researchers successfully predicted the complexes' binding potency toward Cytochrome P450 3A4—a critical enzyme implicated in multidrug-resistant cancers[2][6].

  • Isomerization and Ring-Opening: The template effect of metal centers (FeII, NiII, ZnII) on the selective ring-opening of multidentate PCA-derived ligands was successfully rationalized using DFT. By calculating the relative thermodynamic stabilities of all possible isomeric complexes, the computational models perfectly mirrored the experimentally isolated structures[3][7].

References

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 Source: ACS Omega (2021) URL:[Link]

  • Supramolecular Diversity, Theoretical Investigation and Antibacterial Activity of Cu, Co and Cd Complexes Based on the Tridentate N,N,O-Schiff Base Ligand Formed In Situ Source: Molecules (2022) URL:[Link]

  • Evaluating Transition Metal Barrier Heights with the Latest DFT Exchange–Correlation Functionals – the MOBH35 Benchmark Dataset Source: The Journal of Physical Chemistry A (2019) URL:[Link]

  • Complexation to FeII, NiII, and ZnII of Multidentate Ligands Resulting from Condensation of 2-Pyridinecarboxaldehyde with α,ω-Triamines: Selective Imidazolidine/Hexahydropyrimidine Ring Opening Revisited Source: Inorganic Chemistry (2005) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde

As drug discovery pipelines increasingly rely on highly functionalized heterocycles for kinase inhibitors and PROTACs, the safe handling of reactive intermediates is paramount. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocycles for kinase inhibitors and PROTACs, the safe handling of reactive intermediates is paramount. 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde (CAS: 1283768-27-3) is a critical bifunctional building block[1]. However, its unique chemical structure requires strict adherence to specialized personal protective equipment (PPE) and operational protocols to ensure laboratory safety and compliance with OSHA standards[2].

This guide synthesizes the mechanistic hazards of this compound with field-proven, self-validating operational methodologies.

Mechanistic Hazard Assessment (Causality)

To select the appropriate PPE, researchers must first understand why 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde poses specific risks. The hazards of this compound are directly linked to its two primary functional groups[3]:

  • The Aldehyde Moiety (Electrophilicity): The carbonyl carbon of the pyridinecarboxaldehyde is highly electrophilic. In biological systems, aldehydes readily undergo nucleophilic attack by primary amines (e.g., lysine residues in keratin and respiratory mucosa) to form Schiff bases. This covalent modification is the mechanistic driver for respiratory irritation (H335) and potential skin sensitization.

  • The Piperazine Ring (Basicity): Piperazine is an aliphatic heterocycle containing a strong secondary amine. Upon contact with ambient moisture on the skin or eyes, it creates a localized alkaline environment. This basicity can disrupt lipid bilayers, leading to skin irritation (H315) and serious eye irritation (H319) .

  • Systemic Toxicity: As with many low-molecular-weight pyridine derivatives, this compound is harmful if swallowed (H302) and can be rapidly absorbed through compromised epidermal layers.

Quantitative Chemical Profile
PropertyValueRelevance to Handling
CAS Number 1283768-27-3Essential for SDS retrieval and inventory tracking[1].
Molecular Weight 191.23 g/mol Fine powder; highly susceptible to aerosolization in drafts[1].
Physical State Solid (Powder)Primary exposure route is inhalation of airborne particulates.
Quantitative PPE Specification Matrix

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[4]. The following matrix details the required PPE, specifically tailored to the chemical properties of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde.

Protection ZoneRequired PPEMaterial SpecificationCausality & Validation Rationale
Hands (Primary) Nitrile GlovesMinimum 4 mil thickness.Causality: Nitrile provides excellent resistance to basic amines. Validation: Inspect for micro-tears before donning. If the powder is dissolved in a solvent (e.g., DCM), breakthrough time drops to <10 mins. Double-gloving is required for solvent handling.
Eyes/Face Safety GogglesANSI Z87.1 certified, indirect venting.Causality: The basic piperazine ring causes severe ocular irritation. Indirect venting prevents airborne powder from bypassing the shield[5].
Body Lab Coat100% Cotton or Flame-Resistant (FR) blend.Causality: Prevents powder accumulation on street clothing. Cotton is preferred over synthetics which can generate static electricity, causing the fine powder to cling.
Respiratory Fume HoodFace velocity: 80–120 fpm.Causality: The aldehyde moiety is a respiratory irritant. Validation: Check the digital airflow monitor prior to opening the chemical container[4].
Operational Methodology: Self-Validating Protocols

Do not treat this compound as a benign organic salt. The following step-by-step protocol ensures a closed-loop safety system where each step validates the success of the previous one.

Phase 1: Pre-Operation Setup
  • Airflow Verification: Turn on the chemical fume hood. Validation: Visually confirm the continuous airflow monitor reads between 80 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding[4].

  • Static Mitigation: Wipe down the analytical balance inside the fume hood with a damp, lint-free wipe. Causality: Moisture dissipates static charge, preventing the fine piperazine powder from aerosolizing when the container is opened.

  • PPE Donning: Equip ANSI-certified goggles, a fully buttoned lab coat, and double-layer nitrile gloves[5].

Phase 2: Handling and Transfer
  • Container Acclimation: If the compound was stored in a cold environment, allow the sealed container to reach room temperature before opening. Causality: Opening a cold container causes atmospheric condensation, which degrades the moisture-sensitive aldehyde group and exacerbates the basicity of the piperazine ring.

  • Weighing: Use an anti-static weighing boat and a stainless steel or PTFE-coated micro-spatula.

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the hood. Validation: Cap the reaction vessel immediately to secure the hazard.

Phase 3: Post-Operation Decontamination
  • Surface Neutralization: Wipe the balance and hood floor with a wipe dampened with a dilute mild acidic solution (e.g., 1% citric acid) followed by water. Causality: The mild acid neutralizes any microscopic piperazine residues, rendering them harmless.

  • Glove Removal: Remove the outer pair of gloves using the standard pinch-and-pull technique to invert them, trapping any chemical dust inside. Dispose of them in the solid hazardous waste bin.

Spill Response & Disposal Plan
Solid Spill Protocol
  • Do NOT sweep dry. Sweeping generates a hazardous dust cloud of the reactive aldehyde.

  • Cover the spilled powder with damp paper towels or a commercial spill pad to suppress aerosolization.

  • Carefully scoop the damp mass into a wide-mouth polypropylene waste container using a plastic dustpan.

  • Wash the spill area with soap and water to remove residual basic amines.

Chemical Waste Segregation
  • Solid Waste: Empty vials, contaminated spatulas, and gloves must be placed in a sealed container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: If the compound is dissolved in an organic solvent for a reaction, segregate the waste based on the solvent. If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol, route to Non-Halogenated Waste . If dissolved in Dichloromethane (DCM), route to Halogenated Waste .

Safe Handling Workflow Visualization

SafeHandlingWorkflow N1 1. Hazard Assessment Identify H315, H319, H335 N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Engineering Controls Verify Hood Airflow (80-120 fpm) N2->N3 N4 4. Material Transfer Anti-Static Weighing (Minimize Dust) N3->N4 N5 5. Decontamination Acidic Surface Wipe & Glove Removal N4->N5 N6 6. Waste Disposal EPA/RCRA Segregation N5->N6

Workflow diagram detailing the step-by-step safety protocol for handling reactive aldehyde intermediates.

Sources

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